molecular formula C8H8BFO4 B1587357 2-Methoxycarbonyl-5-fluorophenylboronic acid CAS No. 850568-05-7

2-Methoxycarbonyl-5-fluorophenylboronic acid

Cat. No.: B1587357
CAS No.: 850568-05-7
M. Wt: 197.96 g/mol
InChI Key: CHDCMVDJRAQCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxycarbonyl-5-fluorophenylboronic acid is a useful research compound. Its molecular formula is C8H8BFO4 and its molecular weight is 197.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-fluoro-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDCMVDJRAQCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402567
Record name [5-Fluoro-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-05-7
Record name 1-Methyl 2-borono-4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Fluoro-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxycarbonylphenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Boronic Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methoxycarbonyl-5-fluorophenylboronic acid

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1] this compound is a highly valuable bifunctional building block. Its boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.[2][3] The ortho-ester and meta-fluoro substituents provide specific steric and electronic properties, making this reagent a sought-after intermediate for synthesizing complex pharmaceutical agents and advanced organic materials.[4]

This guide provides a comprehensive overview of the primary synthetic routes to this compound, grounded in established chemical principles. We will explore two robust and field-proven methodologies, offering detailed protocols and explaining the critical causality behind experimental choices to empower researchers in their synthetic endeavors.

Part 1: Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule identifies Methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9) as an ideal and commercially available starting material.[4][5] The synthetic challenge is reduced to a single key transformation: the conversion of an aryl bromide into an arylboronic acid. This transformation is one of the most well-established in organic chemistry, lending itself to several high-yielding approaches.

Retrosynthesis TM Target Molecule 2-Methoxycarbonyl- 5-fluorophenylboronic acid SM Starting Material Methyl 2-bromo- 4-fluorobenzoate TM->SM C-B Disconnection (Borylation)

Caption: Retrosynthetic analysis of the target molecule.

We will focus on two primary forward-synthetic pathways:

  • Directed Ortho-Metalation (DOM) and Borylation: A classic approach involving lithium-halogen exchange followed by electrophilic trapping with a borate ester.

  • Palladium-Catalyzed Miyaura Borylation: A modern, milder approach utilizing a palladium catalyst to couple the aryl bromide with a diboron reagent.

Part 2: Methodology I - Directed Ortho-Metalation and Borylation

This pathway leverages the powerful reactivity of organolithium reagents to facilitate a bromine-lithium exchange. The ester group at the C1 position is not an ideal directing group for ortho-lithiation itself, but the bromine at C2 can be selectively exchanged at low temperatures. The resulting aryllithium intermediate is then quenched with a trialkyl borate to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.

Causality and Experimental Rationale
  • Reagent Choice (n-BuLi or LDA): While n-Butyllithium (n-BuLi) is a common choice for lithium-halogen exchange, Lithium diisopropylamide (LDA) is often preferred in the presence of ester functionalities.[6] LDA is a strong, non-nucleophilic base, which minimizes the risk of undesired side reactions, such as nucleophilic attack at the ester carbonyl.

  • Low Temperature (-78 °C): The reaction is conducted at cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) for two critical reasons. First, it prevents the highly reactive aryllithium intermediate from reacting with the solvent or other electrophiles in the mixture. Second, it suppresses potential side reactions, including the aforementioned attack on the ester group.

  • Electrophile (Trialkyl Borate): Trimethyl borate or triisopropyl borate are used as the boron source. The boron atom is highly electrophilic and is readily attacked by the nucleophilic aryllithium species. Triisopropyl borate is often favored as it is less prone to forming multiple additions (tri- and tetra-aryl borates) due to its steric bulk.[7]

  • Acidic Workup: Hydrolysis of the intermediate boronate ester under mild acidic conditions (e.g., dilute HCl or saturated NH₄Cl) is required to yield the final boronic acid.[7]

Detailed Experimental Protocol: Lithiation-Borylation

This protocol is adapted from established procedures for similar substrates.[6][7]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add Methyl 2-bromo-4-fluorobenzoate (1.0 eq.).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.2 eq.) in anhydrous THF. Cool this solution to -78 °C. Transfer the aryllithium solution into the cold borate solution via a cannula.

  • Warming: Allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M aqueous HCl (2.0 eq.). Stir vigorously for 1-2 hours at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Part 3: Methodology II - Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful alternative that avoids the use of cryogenic temperatures and highly reactive organolithium reagents. This cross-coupling reaction typically demonstrates excellent functional group tolerance, making it a preferred method in complex molecule synthesis.[8][9]

Causality and Experimental Rationale
  • Catalyst System (Palladium & Ligand): A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂ or Pd(OAc)₂. The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and widely used ligand for this transformation, known for promoting high yields.[10]

  • Boron Source (B₂pin₂): Bis(pinacolato)diboron is the most common diboron reagent. It is stable, easy to handle, and the resulting pinacol boronate ester is often stable enough to be isolated or can be hydrolyzed to the boronic acid in a subsequent step.

  • Base (Potassium Acetate): A base is required to activate the diboron reagent and facilitate the transmetalation step in the catalytic cycle. Potassium acetate (KOAc) is a mild and effective base for this purpose, minimizing the risk of ester hydrolysis.[10]

  • Solvent (Dioxane/DMSO): Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are typically used to ensure all reagents remain in solution at the required reaction temperature (80-100 °C).[10]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - Methyl 2-bromo-4-fluorobenzoate - B₂pin₂ - KOAc - Pd(dppf)Cl₂ Solvent Add Anhydrous Dioxane Reagents->Solvent Inert Degas & place under N₂/Ar Solvent->Inert Heat Heat to 80-100 °C Stir for 8-12 h Inert->Heat Cool Cool to RT Heat->Cool Filter Dilute w/ EtOAc Filter through Celite Cool->Filter Wash Wash with H₂O and Brine Filter->Wash Dry Dry (MgSO₄) Concentrate Wash->Dry Purify Purify: Recrystallization or Chromatography Dry->Purify Product Final Product: 2-Methoxycarbonyl- 5-fluorophenylboronic acid (Pinacol Ester or Hydrolyzed Acid) Purify->Product

Caption: Experimental workflow for the Miyaura Borylation protocol.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is adapted from established procedures for similar substrates.[10]

  • Setup: To an oven-dried Schlenk flask, add Methyl 2-bromo-4-fluorobenzoate (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (~0.15 M) via syringe.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cooling & Filtration: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Workup: Wash the filtrate with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Hydrolysis (Optional): The resulting pinacol ester can often be used directly in subsequent reactions. To obtain the free boronic acid, the crude ester can be dissolved in a THF/water mixture and stirred with an excess of a mild acid (like NaHSO₄) or treated with a periodate solution to cleave the pinacol group.

  • Purification: Purify the crude boronate ester or boronic acid by flash column chromatography or recrystallization.

Part 4: Comparison of Synthetic Routes & Data

Both methodologies are highly effective for the synthesis of this compound. The choice between them often depends on available equipment, reagent cost, and the specific requirements of the subsequent synthetic steps.

ParameterMethodology I: Lithiation-BorylationMethodology II: Miyaura Borylation
Key Reagents LDA or n-BuLi, Triisopropyl borateBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc
Temperature -78 °C to Room Temperature80 - 100 °C
Reaction Time ~14 hours (overnight)8 - 12 hours
Typical Yield 60 - 80% (substrate dependent)75 - 90%
Key Advantages Utilizes common, less expensive reagents.Milder conditions, excellent functional group tolerance, avoids cryogenic temperatures.
Key Disadvantages Requires strict anhydrous conditions and cryogenic temperatures. Sensitive to some functional groups (e.g., unprotected acids, aldehydes).Higher cost of palladium catalyst and diboron reagent. Requires inert atmosphere.

Part 5: Purification and Characterization

Purification: The final product is typically a white to off-white solid. Recrystallization is often the most effective method for obtaining high-purity material. A solvent system providing good solubility at high temperature and poor solubility at room temperature, such as ethyl acetate/hexanes or toluene, should be employed. If recrystallization is insufficient, silica gel flash chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic aromatic proton signals with coupling patterns influenced by the fluorine atom (JH-F coupling). A singlet for the methyl ester protons (~3.9 ppm) will also be present. The boronic acid protons are often broad and may exchange with D₂O.

  • ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.

  • ¹³C NMR: Signals for all unique carbon atoms, including the ester carbonyl (~165 ppm). Carbon signals near the fluorine will show C-F coupling.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Melting Point (mp): A sharp melting point range is indicative of high purity.

References

Introduction: The Strategic Value of Fluorinated Arylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxycarbonyl-5-fluorophenylboronic Acid: Synthesis, Properties, and Application in Cross-Coupling Chemistry

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine into aromatic scaffolds is a well-established strategy for modulating a molecule's physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and alter lipophilicity. Arylboronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1]

This guide focuses on a specific, highly functionalized building block: This compound . The strategic placement of a fluorine atom and an ortho-methoxycarbonyl group presents both unique opportunities and distinct challenges for the synthetic chemist. The electron-withdrawing nature of these substituents significantly influences the electronic properties of the phenyl ring and the reactivity of the boronic acid moiety. This document provides a comprehensive overview of its properties, a robust protocol for its synthesis, and expert guidance on its application in Suzuki-Miyaura cross-coupling, designed for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Properties

While extensive peer-reviewed data for this specific isomer is not abundant, we can define its core properties and predict its spectroscopic characteristics based on its structure and data from analogous compounds.

Identity and Physical Properties

The fundamental properties of this compound are summarized below. The melting point is estimated based on related isomers such as 5-Fluoro-2-methoxyphenylboronic acid (144-153 °C), though the ortho-ester may influence crystal packing and lead to variations.

PropertyValueSource
IUPAC Name (5-Fluoro-2-(methoxycarbonyl)phenyl)boronic acid-
CAS Number 850568-05-7[2],[3]
Molecular Formula C₈H₈BFO₄Calculated
Molecular Weight 197.96 g/mol Calculated
Appearance White to off-white solid (Predicted)-
Melting Point Data not available; likely >140 °C-
Solubility Soluble in methanol, DMSO, THF; sparingly soluble in waterGeneral knowledge
Predicted Spectroscopic Signature

Understanding the expected spectral data is critical for reaction monitoring and product verification. The following are predictions based on established principles and data from similar structures.[4][5][6]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.2 ppm (s, 2H): The two hydroxyl protons of the boronic acid, which are often broad and exchangeable with D₂O.

    • δ 7.7-7.9 ppm (m, 2H): Aromatic protons ortho to the boronic acid and ortho to the fluorine will be downfield and show complex coupling (dd or ddd).

    • δ ~7.3 ppm (m, 1H): The remaining aromatic proton will exhibit coupling to the adjacent proton and the fluorine atom.

    • δ ~3.9 ppm (s, 3H): The singlet corresponding to the methyl ester protons.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~165 ppm: Carbonyl carbon of the ester.

    • δ ~160 ppm (d, ¹JCF ≈ 250 Hz): The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant.

    • δ 115-140 ppm: Aromatic carbons, showing smaller C-F couplings (²JCF, ³JCF). The carbon bearing the boronic acid group (C-B bond) is often broad or has a lower intensity.

    • δ ~53 ppm: Methyl carbon of the ester.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected, with its chemical shift influenced by the electronic environment.

  • Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z 197.0. Dehydration to form the boroxine anhydride is common in mass spectrometry and under storage, which would show higher mass peaks.

Synthesis and Purification: A Validated Workflow

A robust and reproducible synthesis is paramount. The following protocol describes a logical and field-proven method for preparing this compound from a commercially available halogenated precursor. This method relies on a lithium-halogen exchange followed by borylation.[7][8]

Proposed Synthetic Pathway

The synthesis starts from methyl 2-bromo-4-fluorobenzoate. The choice of a bromine precursor is a balance between reactivity and cost. An iodine precursor would be more reactive but is often more expensive.

Synthesis SM Methyl 2-bromo-4-fluorobenzoate INT Aryllithium Intermediate SM->INT 1. n-BuLi, THF     -78 °C PROD This compound INT->PROD 3. Acidic Workup (HCl) BTM Triisopropyl Borate BTM->INT 2. Quench caption Figure 1. Proposed synthesis of this compound.

Caption: Figure 1. Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol includes in-process checks and purification steps designed to ensure the final product's high purity, which is critical for subsequent sensitive applications like palladium-catalyzed coupling.

  • System Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with inert gas (Argon is preferred). Maintain a positive inert gas pressure throughout the reaction.

  • Reactant Addition: Dissolve methyl 2-bromo-4-fluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M). Transfer the solution to the reaction flask via cannula.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Expertise & Experience: The ortho-directing ability of the methoxycarbonyl group and the low temperature are crucial to favor lithium-halogen exchange over nucleophilic attack on the ester. Using a slight excess of n-BuLi ensures full conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for 1 hour. To confirm the formation of the aryllithium intermediate, a small aliquot can be carefully quenched with D₂O and analyzed by MS to check for deuterium incorporation.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. This reagent is preferred over trimethyl borate due to its lower propensity for forming ate complexes that are difficult to hydrolyze.

  • Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Hydrolysis (Workup): Cool the mixture to 0 °C in an ice bath and slowly add aqueous HCl (2 M) until the pH is ~1-2. Vigorous stirring for 1-2 hours is necessary to ensure complete hydrolysis of the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

    • Self-Validation: The product is acidic and may have some solubility in the aqueous phase. Multiple extractions are necessary to maximize yield. A TLC of the final aqueous layer should show minimal product.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often a solid. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or a slurry in diethyl ether can be used to afford the pure boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in the Suzuki-Miyaura reaction to form biaryl structures. The electronic properties of this compound—specifically, the electron-withdrawing nature of both the fluorine and the ortho-ester—make it a challenging coupling partner susceptible to protodeboronation.[9] Therefore, a carefully optimized protocol is required.

Mechanistic Considerations

The key to a successful coupling is to facilitate the desired catalytic cycle while suppressing the undesired protodeboronation pathway. The ortho-ester group also adds steric hindrance, which can slow down the transmetalation step.

SuzukiCycle Pd0 Pd(0)L₂ PdII Ar¹-Pd(II)L₂-X Pd0->PdII Ar¹-X OxiAdd Oxidative Addition BiarylPd Ar¹-Pd(II)L₂-Ar² PdII->BiarylPd Ar²-B(OR)₃⁻ Trans Transmetalation Boronate Ar²-B(OH)₂ + Base Boronate->PdII BiarylPd->Pd0 Product Ar¹-Ar² BiarylPd->Product RedElim Reductive Elimination

Caption: Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Challenging Couplings

Expertise & Experience: This protocol utilizes a highly active catalyst system (a palladium source with a biarylphosphine ligand) and a moderate base to accelerate the productive catalytic cycle over the competing degradation pathway.[1]

ComponentRoleRecommended ChoiceStoichiometry
Aryl Halide ElectrophileAryl-Br or Aryl-I1.0 eq
Boronic Acid NucleophileThis compound1.2 - 1.5 eq
Pd Source Catalyst PrecursorPd₂(dba)₃ or Pd(OAc)₂1-2 mol%
Ligand Catalyst ActivatorSPhos or RuPhos2-4 mol%
Base Boronic Acid ActivatorK₃PO₄ or K₂CO₃2.0 - 3.0 eq
Solvent Reaction Medium1,4-Dioxane/H₂O (e.g., 10:1) or Toluene~0.1 M

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.5 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., SPhos, 0.02 eq), and the base (e.g., K₃PO₄, 3.0 eq).

    • Causality: A slight excess of the boronic acid is used to compensate for any potential homocoupling or protodeboronation. The Pd:Ligand ratio is critical; a 1:2 ratio is typical for forming the active Pd(0)L₂ species.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A mixture of an organic solvent and water often accelerates the reaction.

  • Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

Proper handling of this compound is essential. The following guidelines are based on safety data for structurally similar arylboronic acids.[6][10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and nitrile gloves.

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent dehydration to the boroxine. Recommended storage temperature is 2-8 °C.

  • Handling: Avoid creating dust. Use in a chemical fume hood. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable, albeit challenging, building block for organic synthesis. Its utility lies in the introduction of a fluorinated, ester-containing phenyl ring, a motif of significant interest in pharmaceutical and materials science discovery. Successful application hinges on a deep understanding of its reactivity. The steric hindrance and electron-deficient nature of the ortho-methoxycarbonyl group, combined with the C-F bond, necessitate carefully optimized protocols for both its synthesis and its use in cross-coupling reactions. By employing highly active catalyst systems and controlled reaction conditions, researchers can effectively mitigate side reactions like protodeboronation and leverage this reagent to construct complex molecular architectures.

References

reactivity of 2-Methoxycarbonyl-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 2-Methoxycarbonyl-5-fluorophenylboronic Acid

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic incorporation of fluorine and ester functionalities into aromatic systems is a cornerstone of molecular design. This compound is a pivotal building block that serves this exact purpose. Its trifunctional nature—a reactive boronic acid, an electron-withdrawing methoxycarbonyl group, and a modulating fluorine atom—presents a unique reactivity profile. This guide offers an in-depth analysis of this profile, focusing on its application in palladium-catalyzed cross-coupling reactions, potential challenges, and field-proven protocols to ensure successful and reproducible outcomes.

Molecular Structure and Electronic Landscape

The is dictated by the interplay of its constituent functional groups. Understanding their electronic and steric influence is critical for predicting its behavior and selecting optimal reaction conditions.

  • Fluorine (at C5): Positioned para to the boronic acid, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating mesomeric effect (+M). The net result is a decrease in electron density on the aromatic ring, which increases the Lewis acidity of the boron center.

  • Methoxycarbonyl (at C2): The ester group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. Its placement ortho to the boronic acid introduces significant steric hindrance. This steric shield can influence the approach of the palladium catalyst and may necessitate the use of specific ligands to overcome this impediment.[1] Furthermore, the ortho substituent can play a role in preventing unwanted side reactions.[2]

This electronic landscape makes the boronic acid particularly susceptible to protodeboronation, a common side reaction for electron-deficient arylboronic acids, while also influencing the kinetics of the transmetalation step in cross-coupling catalysis.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent application for this reagent, enabling the formation of C(sp²)–C(sp²) bonds.[4][5] The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)-X(Ln) Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Product Ar-Ar' ArX Ar-X Boronic Ar'B(OH)₂ + Base Borate [Ar'B(OH)₃]⁻ Boronic->Borate Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices

Due to the electron-deficient nature of this compound, the transmetalation step is often rate-limiting. The following considerations are paramount for designing a successful coupling protocol.

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may prove sluggish. Systems utilizing electron-rich, bulky phosphine ligands are often required to accelerate both the oxidative addition and transmetalation steps. Buchwald ligands, such as SPhos and XPhos, are particularly effective for challenging couplings involving electron-deficient boronic acids.[3][6]

  • Base Selection: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic borate complex ([ArB(OH)₃]⁻), which facilitates transmetalation.[3] While inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) are often superior for electron-poor substrates as they promote the formation of the active borate species more efficiently.[3][6]

  • Solvent Choice: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, THF, Toluene) and water is typically employed to dissolve both the organic and inorganic reagents. The use of rigorously degassed solvents is mandatory to prevent catalyst oxidation and competitive side reactions.[3][6]

Mitigating Common Side Reactions

A robust protocol must be a self-validating system that anticipates and minimizes side reactions. For this specific boronic acid, two pathways are of primary concern.

Side_Reactions Start 2-Methoxycarbonyl- 5-fluorophenylboronic acid Suzuki Desired Suzuki Product (Biaryl) Start->Suzuki + Ar-X, Pd(0), Base Proto Protodeboronation (Methyl 4-fluorobenzoate) Start->Proto H⁺ source Homo Homocoupling (Symmetrical Biaryl) Start->Homo O₂ / Pd(0) ArX Aryl Halide + Pd(0) Catalyst + Base H_source Trace H₂O / H⁺ O2_source O₂ / Oxidant

Figure 2: Competing reaction pathways for the boronic acid substrate.
  • Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid with a hydrogen atom. It is a significant risk for electron-deficient arylboronic acids.[3]

    • Mitigation: This side reaction can be minimized by using anhydrous solvents, thoroughly degassing the reaction mixture to remove oxygen (which can facilitate protonolysis), and employing boronic acid derivatives like MIDA boronates or pinacol esters, which exhibit greater stability.[3]

  • Homocoupling: The palladium catalyst can induce the coupling of two molecules of the boronic acid, forming a symmetrical biaryl.

    • Mitigation: This is often promoted by the presence of oxygen.[3] Ensuring the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) is the most effective preventative measure.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization for specific substrates is recommended.

Materials and Reagents
ReagentCAS No.Supplier ExamplePurityNotes
This compound179897-94-0Sigma-Aldrich≥95%Store under inert gas in a desiccator.
Aryl BromideSubstrate-dep.TCI, Combi-Blocks≥97%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4Strem Chemicals≥98%Air-stable catalyst precursor.
Potassium Phosphate (K₃PO₄)7778-53-2Fisher Scientific≥98%Anhydrous, finely powdered.
1,4-Dioxane123-91-1Acros OrganicsAnhydrousDegas with Ar for 30 min before use.
Deionized Water7732-18-5N/AN/ADegas with Ar for 30 min before use.

Step-by-Step Methodology

Experimental_Workflow start Start: Prepare Schlenk Flask reagents Add Solids: 1. Aryl Bromide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. K₃PO₄ (2.0 eq) 4. Pd(dppf)Cl₂ (0.03 eq) start->reagents evac Evacuate & Backfill with Argon (3x) reagents->evac solvents Add Degassed Solvents: 1. 1,4-Dioxane 2. Water evac->solvents heat Heat to 80-100 °C with Vigorous Stirring solvents->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Workup: Cool, Dilute with EtOAc, Wash with H₂O & Brine monitor->workup Upon Completion purify Purification: Dry (Na₂SO₄), Concentrate, Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Figure 3: Standard experimental workflow for the Suzuki-Miyaura coupling.
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed deionized water (e.g., 1 mL) via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Stability and Storage

Like many arylboronic acids, this compound can undergo intermolecular dehydration upon storage to form a cyclic trimer anhydride known as a boroxine. This process is generally reversible upon exposure to water during the reaction setup.[7]

  • Recommended Storage: To maintain integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, such as a desiccator at 2-8°C.[8]

  • Handling: Avoid prolonged exposure to atmospheric moisture and oxygen. Weighing should be performed expediently, and the container should be promptly resealed and purged with inert gas.

Conclusion

This compound is a highly valuable, albeit sensitive, reagent. Its reactivity is dominated by the electronic-withdrawing nature of its substituents, which necessitates the use of robust catalytic systems and carefully controlled, inert reaction conditions to achieve high yields in Suzuki-Miyaura cross-coupling. By understanding the underlying mechanistic principles and potential side reactions, researchers can effectively mitigate challenges like protodeboronation and harness the full synthetic potential of this versatile building block to advance the frontiers of chemical synthesis.

References

Foreword: The Dichotomy of Reactivity and Stability in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 2-Methoxycarbonyl-5-fluorophenylboronic Acid

In the landscape of synthetic chemistry, particularly within drug discovery and materials science, arylboronic acids stand as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the formation of carbon-carbon bonds. However, this very reactivity, which makes them so valuable, is intrinsically linked to their potential instability. This compound, a highly functionalized and electronically distinct reagent, exemplifies this challenge. This guide provides an in-depth analysis of its stability profile, offering not just protocols but the underlying chemical logic to empower researchers to anticipate, diagnose, and mitigate degradation, thereby ensuring reproducibility and success in their synthetic endeavors.

Physicochemical Profile and Electronic Considerations

This compound is a white to off-white solid.[1] Its stability is profoundly influenced by the electronic nature of its substituents.

PropertyValueSource
Molecular Formula C₈H₈BFO₄[2]
Molecular Weight 197.96 g/mol N/A
CAS Number 914397-53-4N/A
Melting Point 144-153 °C[1]
Appearance White to off-white powder[1]

The phenyl ring is substituted with two electron-withdrawing groups: a fluorine atom (meta to the boronic acid) and a methoxycarbonyl group (ortho to the boronic acid). This electronic deficiency at the ipso-carbon (the carbon atom bearing the boron) is a critical factor governing the primary degradation pathway: protodeboronation.

Principal Degradation Pathways: Mechanisms and Mitigation

The stability of an arylboronic acid is not an absolute property but a dynamic state influenced by its environment. For this compound, three primary degradation pathways must be considered.

Protodeboronation: The Predominant Challenge

Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This is arguably the most significant non-productive pathway for electron-deficient arylboronic acids, especially under the basic conditions often employed in Suzuki-Miyaura coupling.[3][4]

  • Mechanism: The reaction proceeds most rapidly at high pH.[3] The boronic acid (a Lewis acid) accepts a hydroxide ion to form the more electron-rich boronate species [ArB(OH)₃]⁻. This increased electron density on the boron atom weakens the C-B bond. For highly electron-deficient systems, this can lead to unimolecular heterolysis or a concerted ipso-protonation by a proton source (like water), cleaving the bond to yield the arene (methyl 3-fluorobenzoate) and boric acid.[5][6]

  • Causality & Mitigation: The electron-withdrawing methoxycarbonyl and fluoro groups stabilize the transient aryl anion that can form upon C-B bond cleavage, thereby accelerating the rate of protodeboronation.[5]

    • Field Insight: When developing a Suzuki coupling protocol with this reagent, the choice of base is critical. Milder bases (e.g., K₃PO₄, K₂CO₃) are often preferable to stronger ones (e.g., NaOH, KOH). Running the reaction at the lowest effective temperature and for the minimum time required can significantly suppress this side reaction.

Oxidative Deboronation

Boronic acids are susceptible to oxidation, which converts the C–B bond into a C–O bond, yielding a phenol.[7][8]

  • Mechanism: This pathway is often mediated by reactive oxygen species. The boronic acid is attacked by an oxidant, leading to the formation of a labile boric ester, which is rapidly hydrolyzed to the corresponding phenol (methyl 3-fluoro-2-hydroxybenzoate) and boric acid.[9]

  • Causality & Mitigation: While less common than protodeboronation under typical reaction conditions, oxidative degradation can be a concern during long-term storage or in reactions run under an air atmosphere, especially in the presence of certain metal catalysts.

    • Field Insight: Store this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen.[10] When performing sensitive reactions, degassing solvents is a prudent, self-validating step to remove dissolved oxygen.

Boroxine Formation (Dehydration)

Like most boronic acids, this compound can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[7]

  • Mechanism: This is an equilibrium process where three molecules of the boronic acid lose three molecules of water.

  • Causality & Mitigation: Boroxine formation is a primary reason why the purity of a "boronic acid" may appear to be less than 100% by some analytical methods. It alters the effective molecular weight, which can lead to stoichiometric errors in reactions.[7]

    • Field Insight: The process is reversible. In the presence of water, such as in the aqueous basic conditions of a Suzuki coupling, the boroxine will typically hydrolyze back to the monomeric boronic acid. However, for anhydrous reactions, the presence of boroxine can complicate kinetics and reproducibility. Some suppliers note that the product contains varying amounts of the anhydride.[2]

main 2-Methoxycarbonyl- 5-fluorophenylboronic acid proto Protodeboronation (Methyl 3-fluorobenzoate) main->proto H+, H₂O or OH⁻ ox Oxidation (Methyl 3-fluoro-2-hydroxybenzoate) main->ox [O] boro Dehydration (Boroxine Trimer) main->boro -H₂O (Equilibrium) boro->main +H₂O

Caption: Primary degradation pathways for this compound.

Recommended Storage, Handling, and In-Use Practices

Ensuring the integrity of the reagent before it enters the reaction flask is paramount. The following protocols are based on established best practices for handling air- and moisture-sensitive boronic acids.[10][11][12]

  • Long-Term Storage:

    • Atmosphere: Store the container under a positive pressure of an inert gas like argon or nitrogen.

    • Temperature: Keep refrigerated (2-8 °C). Some sources may even recommend freezer temperatures.[10][12]

    • Containment: Ensure the container is tightly sealed to prevent ingress of moisture and air.

  • Handling for Weighing and Dispensing:

    • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Handle the solid in a glove box or glove bag under an inert atmosphere whenever possible.

    • If a glove box is unavailable, work quickly in a well-ventilated fume hood, minimizing the time the container is open.

    • Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Analytical Verification of Stability: Protocols and Interpretation

Trust in a reagent is built upon verification. Regular analytical assessment can preemptively identify degradation, saving valuable time and resources.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds and quantifying degradation products.

Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol is a robust starting point, adaptable to most modern HPLC systems. The challenge with boronic acid analysis is potential on-column degradation, so method parameters are chosen to minimize this.[13][14]

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1.0 mL of a non-aqueous, aprotic solvent like acetonitrile to create a 1 mg/mL stock solution.[15] This minimizes hydrolysis prior to injection.

    • Further dilute as needed to fall within the detector's linear range.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column Waters XTerra MS C18, 4.6 x 150 mm, 5 µmA column with low residual silanol activity is crucial to minimize on-column hydrolysis.[13][14]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier helps to keep the boronic acid protonated.
Mobile Phase B AcetonitrileStandard organic phase for reversed-phase.
Gradient 5% to 95% B over 15 minutesA standard screening gradient to elute the parent compound and potential impurities/degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLAdjust based on sample concentration and detector sensitivity.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance.
  • Data Interpretation:

    • The primary peak corresponds to the intact boronic acid.

    • A significant early-eluting peak may indicate the presence of boric acid.

    • A later-eluting, more non-polar peak is likely the protodeboronated product (methyl 3-fluorobenzoate).

    • Calculate purity as the percentage of the main peak area relative to the total peak area.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh ~1 mg Solid dissolve Dissolve in 1 mL Acetonitrile weigh->dissolve inject Inject 5 µL onto RP-C18 Column dissolve->inject gradient Run Gradient (ACN/H₂O) inject->gradient detect UV Detection (254 nm) gradient->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Area % Purity integrate->calculate identify Identify Degradant Peaks integrate->identify

Caption: Experimental workflow for HPLC-based stability assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides invaluable structural information and can be used to quickly assess sample integrity.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the solid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Spectra Acquisition: Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra.

  • Interpretation:

    • ¹H NMR: Look for the characteristic aromatic proton signals of the parent compound. The appearance of a new set of signals corresponding to methyl 3-fluorobenzoate is a clear indicator of protodeboronation.

    • ¹⁹F NMR: A single resonance is expected for the parent compound. The appearance of a new fluorine signal would indicate degradation.

    • ¹¹B NMR: This is a direct probe of the boronic acid. A broad signal around 28-30 ppm (relative to BF₃·OEt₂) is characteristic of the trigonal planar boronic acid. The formation of the tetrahedral boronate species in the presence of a Lewis base (like DMSO or water) will result in an upfield shift to around 3-8 ppm.

Conclusion: A Proactive Approach to Reagent Stability

The stability of this compound is not a fixed attribute but a variable that can be controlled. Its susceptibility to protodeboronation, driven by its electron-deficient nature, is its primary liability, particularly in the basic media of cross-coupling reactions. However, by understanding the underlying mechanisms of degradation and implementing robust storage, handling, and analytical protocols, researchers can use this valuable reagent with confidence. A proactive, evidence-based approach to reagent management is the cornerstone of reproducible and successful science.

References

An In-Depth Technical Guide to 2-Fluoro-5-(methoxycarbonyl)phenylboronic Acid (CAS: 850568-04-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has proven to be a powerful approach for fine-tuning physicochemical and biological properties. 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid, a trifunctional reagent, stands at the intersection of these key chemical motifs. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications as a versatile building block in drug discovery and organic synthesis. As a Senior Application Scientist, the aim is to not only present established data but also to provide insights into the practical utility and experimental considerations for employing this reagent in a research and development setting.

Core Chemical Identity and Physicochemical Properties

2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a substituted aromatic boronic acid. The presence of a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety on the phenyl ring imparts a unique combination of reactivity and functionality.

PropertyValueSource(s)
CAS Number 850568-04-6[1][2]
Molecular Formula C₈H₈BFO₄[1][2]
Molecular Weight 197.96 g/mol [1][2]
Appearance White to off-white solid/powder[1]
Melting Point 210-212 °CVendor Data
Solubility Soluble in methanol and other polar organic solvents.Vendor Data
Purity Typically ≥98%[1]

Structural Representation:

Caption: Chemical structure of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid.

Synthesis and Purification

While specific, detailed synthetic procedures for 2-fluoro-5-(methoxycarbonyl)phenylboronic acid are not extensively published in peer-reviewed journals, a plausible and commonly employed synthetic strategy involves a halogen-metal exchange followed by borylation. A likely precursor is a dihalogenated benzene derivative that can be selectively functionalized.

A logical synthetic approach would commence with a commercially available starting material such as 3-bromo-4-fluorobenzoic acid.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Esterification of 3-Bromo-4-fluorobenzoic Acid

  • To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or acetyl chloride) at 0 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-bromo-4-fluorobenzoate, which can be purified by column chromatography if necessary.[3]

Step 2: Lithiation-Borylation of Methyl 3-bromo-4-fluorobenzoate

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 3-bromo-4-fluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) (1.0-1.2 eq) in hexanes, maintaining the temperature at -78 °C. The choice of organolithium reagent and reaction conditions is critical to achieve selective metal-halogen exchange at the bromine-substituted position.

  • After stirring for 1-2 hours at -78 °C, add triisopropyl borate (B(O-iPr)₃) (1.2-1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous acid (e.g., 1 M HCl) at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude 2-fluoro-5-(methoxycarbonyl)phenylboronic acid can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the boronic acid hydroxyl protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group will appear as a singlet around 3.9 ppm. The boronic acid protons are typically broad and may exchange with residual water in the solvent, leading to a variable chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all eight carbon atoms. The carbonyl carbon of the ester will be in the downfield region (around 165 ppm). The aromatic carbons will appear in the range of 110-140 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling).

  • ¹¹B NMR: The boron-11 NMR spectrum should show a broad singlet characteristic of a trigonal boronic acid.

  • ¹⁹F NMR: The fluorine-19 NMR spectrum will exhibit a singlet or a multiplet depending on the coupling with neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.[5]

  • C=O stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ for the ester carbonyl group.[5]

  • C-F stretch: An absorption in the region of 1100-1300 cm⁻¹.

  • B-O stretch: A strong band around 1350 cm⁻¹.[6]

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. Fragmentation may involve the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond.[7]

  • Electron Ionization (EI): The molecular ion peak may be observed, along with characteristic fragments resulting from the loss of the methoxy group, the entire ester group, or cleavage of the C-B bond.[8]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-fluoro-5-(methoxycarbonyl)phenylboronic acid stems from the reactivity of its boronic acid group, primarily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[9][10] It can be coupled with a wide range of organic halides and triflates (aryl, heteroaryl, vinyl, etc.) to construct complex molecular architectures. The presence of the fluorine atom can influence the electronic properties of the molecule, potentially enhancing its reactivity or modifying the properties of the final product. The ester group provides a handle for further functionalization.

Illustrative Suzuki-Miyaura Coupling Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Suzuki-Miyaura Protocol (General)
  • To a reaction vessel, add 2-fluoro-5-(methoxycarbonyl)phenylboronic acid (1.0-1.5 eq), the aryl halide/triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).[3][4]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Potential Biological Relevance and Applications in Medicinal Chemistry

While no specific biological activity has been reported for 2-fluoro-5-(methoxycarbonyl)phenylboronic acid itself, the broader class of phenylboronic acids has garnered significant interest in drug discovery.[11]

  • Enzyme Inhibition: Boronic acids are known to be reversible inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue. The specific substitution pattern of this compound could be explored for targeted enzyme inhibition.

  • Carbohydrate Recognition: Phenylboronic acids can form reversible covalent bonds with cis-diols, a structural motif found in many carbohydrates. This property is being exploited for the development of glucose sensors and responsive drug delivery systems.[10] The electronic effects of the fluorine and ester groups could modulate the pKa of the boronic acid and its affinity for diols.

  • Building Block for Bioactive Molecules: As a versatile intermediate, this compound can be used to synthesize more complex molecules with potential therapeutic applications. The biaryl and heterobiaryl structures readily accessible through Suzuki-Miyaura coupling are common motifs in many approved drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-fluoro-5-(methoxycarbonyl)phenylboronic acid.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its trifunctional nature provides multiple avenues for further chemical modification, making it an attractive starting material for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. While its own biological activity remains to be explored, its utility as a synthetic intermediate is clear. Future research may focus on elucidating its biological profile and leveraging its unique substitution pattern to design and synthesize new therapeutic agents and functional materials.

References

An In-depth Technical Guide to the Molecular Structure of 2-Methoxycarbonyl-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure and properties of 2-Methoxycarbonyl-5-fluorophenylboronic acid (CAS No: 850568-05-7, 850568-04-6), a key building block in modern organic synthesis. By delving into its spectroscopic signature, molecular geometry, and electronic characteristics, this document aims to equip researchers with the foundational knowledge necessary for its effective application in pharmaceutical development and materials science. This guide moves beyond a simple recitation of data, offering insights into the causality behind its structural features and their influence on reactivity.

Introduction: A Versatile Synthetic Intermediate

This compound, with the molecular formula C₈H₈BFO₄ and a molecular weight of 197.96 g/mol , has emerged as a valuable reagent in organic chemistry.[1][2] Its utility is primarily derived from the presence of three key functional groups on the phenyl ring: a boronic acid, a methoxycarbonyl group, and a fluorine atom. This unique combination allows for its strategic use in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3][4] The strategic placement of the electron-withdrawing fluorine atom and methoxycarbonyl group influences the electronic properties and reactivity of the boronic acid moiety, making it a subject of interest for fine-tuning molecular architectures.[5]

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar phenyl ring substituted with the boronic acid, methoxycarbonyl, and fluorine groups. The spatial arrangement of these substituents dictates the molecule's overall conformation and reactivity.

Key Structural Features

The core of the molecule is the benzene ring. The boronic acid group [-B(OH)₂] is located at the C1 position, the methoxycarbonyl group [-COOCH₃] at the C2 position, and the fluorine atom at the C5 position.

Caption: 2D representation of this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the conversion of a suitable halogenated precursor, such as methyl 3-bromo-4-fluorobenzoate, into the corresponding boronic acid.[6][7] A common and effective method is the Miyaura borylation reaction.

Synthetic Pathway: A Grignard-Based Approach

A prevalent method for the synthesis of fluorinated phenylboronic acids involves the formation of a Grignard reagent from a bromo-aromatic precursor, followed by reaction with a trialkyl borate and subsequent acidic workup.[8][9]

SynthesisWorkflow start Methyl 3-bromo-4-fluorobenzoate grignard Grignard Reagent Formation (+ Mg, THF) start->grignard borylation Borylation (+ B(OCH₃)₃) grignard->borylation hydrolysis Acidic Hydrolysis (+ H₃O⁺) borylation->hydrolysis product This compound hydrolysis->product caption Synthetic workflow for this compound. SuzukiMiyauraCycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (Ar-B(OH)₂) pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-Ar transmetalation->pd_intermediate base Base boronate [Ar-B(OH)₃]⁻ base->boronate activates boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 regenerates catalyst product R¹-Ar reductive_elimination->product caption Generalized catalytic cycle of the Suzuki-Miyaura reaction.

References

Preliminary Studies on Fluorinated Phenylboronic Acids: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids

In the landscape of modern medicinal chemistry and materials science, few molecular scaffolds offer the versatility and tunable properties of phenylboronic acids. Their ability to engage in reversible covalent interactions and participate in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, makes them invaluable synthetic intermediates.[1][2] The strategic introduction of fluorine into this scaffold further elevates its utility, creating a class of compounds—fluorinated phenylboronic acids (FPBAs)—with enhanced and often unique physicochemical properties.

The judicious incorporation of fluorine can profoundly influence a molecule's conformation, pKa, metabolic stability, and membrane permeability.[3][4] When applied to the phenylboronic acid framework, these effects are particularly pronounced, leading to compounds with heightened Lewis acidity, altered binding affinities, and improved pharmacokinetic profiles.[5] This guide provides a technical overview for researchers, scientists, and drug development professionals on the foundational principles and preliminary experimental workflows for studying novel FPBAs. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to rationally design and evaluate these powerful chemical tools.

The Fluorine Effect: Modulating Physicochemical Properties

The introduction of one or more fluorine atoms onto the phenyl ring is not a trivial substitution. It fundamentally alters the electronic and structural nature of the molecule, which is the primary driver for the enhanced properties of FPBAs.

Enhanced Lewis Acidity: The pKa Perspective

A boronic acid's utility, particularly in biological sensing, is intrinsically linked to its Lewis acidity, quantified by its pKa. Phenylboronic acid itself has a pKa of approximately 8.8, meaning it requires a basic environment to effectively bind with diols like glucose.[6] The strongly electron-withdrawing nature of fluorine pulls electron density from the boron center, making it more electrophilic and thus a stronger Lewis acid. This results in a lower pKa, which is a critical advantage for applications at physiological pH (~7.4).[1][7]

The magnitude of this effect is highly dependent on the position and number of fluorine substituents:

  • Ortho Substitution: An ortho-fluorine has the most significant impact on acidity. This is due to a combination of the inductive effect and the potential formation of a stabilizing intramolecular B-O-H···F hydrogen bond in the neutral state.[1]

  • Meta Substitution: A meta-fluorine primarily exerts a strong inductive effect, leading to a significant increase in acidity.[1]

  • Para Substitution: The effect at the para position is often less pronounced. Here, the electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance (mesomeric) effect of the fluorine atom.[1]

This predictable modulation of acidity is a cornerstone of rational design. For instance, in developing a glucose sensor for physiological conditions, a researcher would logically select an FPBA with a pKa closer to 7.4 to ensure a sufficient population of the active anionic boronate form.

CompoundpKa ValueKey Structural Feature
Phenylboronic Acid~8.8Unsubstituted reference
4-Fluorophenylboronic Acid~8.3Para-substitution, moderate pKa drop[8]
3-Fluorophenylboronic Acid~7.8Meta-substitution, significant pKa drop
2-Fluorophenylboronic Acid~7.3Ortho-substitution, strong pKa drop[1]
3,5-Bis(trifluoromethyl)phenylboronic Acid~6.9Strong inductive effects from two -CF3 groups
4-Amino-3-fluorophenylboronic acid (acetylated)~7.8Combination of electron-donating and -withdrawing groups[7]

Table 1: Representative pKa values illustrating the effect of fluorination on the Lewis acidity of phenylboronic acids.

Spectroscopic and Structural Characterization

A full spectroscopic characterization is essential for confirming the identity and purity of any newly synthesized FPBA. Due to the unique nuclei present, multinuclear NMR spectroscopy is an exceptionally powerful tool.

  • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment, making it an excellent probe for studying structural changes, solution equilibria (such as dehydration to form boroxines), and binding events.[9]

  • ¹¹B NMR: The chemical shift of the ¹¹B nucleus provides direct information about the coordination state of the boron atom (trigonal planar in the acid vs. tetrahedral in the boronate ester), confirming, for example, diol binding.[9][10]

  • ¹H and ¹³C NMR: These standard techniques are used to confirm the overall structure and purity of the compound.[10][11]

X-ray crystallography can provide definitive proof of structure in the solid state, revealing details about hydrogen bonding networks and the dihedral angle between the boronic acid group and the aromatic ring.[9][10]

Core Experimental Workflows

The preliminary study of a novel FPBA follows a logical progression from its creation to its functional evaluation.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Application Screening Syn Synthesis Pur Purification (Crystallization/Chromatography) Syn->Pur Spec Spectroscopic Analysis (NMR, MS) Pur->Spec pKa pKa Determination Spec->pKa Sensor Sensor Assays (e.g., Glucose Binding) Spec->Sensor Coupling Catalysis Screening (e.g., Suzuki Coupling) Spec->Coupling Bio Biological Assays (e.g., Enzyme Inhibition) Spec->Bio Xray X-ray Crystallography (if possible)

Figure 1: General workflow for the preliminary study of a novel FPBA.
Protocol 1: Representative Synthesis of a Fluorinated Phenylboronic Acid

This protocol describes a common method for synthesizing FPBAs from a corresponding fluorinated aryl bromide via a lithium-halogen exchange followed by borylation. Causality: This method is chosen for its reliability and the commercial availability of a wide range of fluorinated aryl bromides. The use of very low temperatures (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate.

Materials:

  • Fluorinated aryl bromide (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Triisopropyl borate (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry, glassware

Procedure:

  • Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the fluorinated aryl bromide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to stabilize the aryllithium intermediate formed in the next step.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. The formation of the aryllithium can sometimes be observed by a color change.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The borate ester is formed immediately.

  • Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding 1 M HCl. This hydrolyzes the borate ester to the desired boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Application in Focus: FPBAs as Glucose Sensors

One of the most promising applications of FPBAs is in the development of continuous glucose monitors.[12][13] The enhanced acidity of FPBAs allows them to bind reversibly with the cis-diol units of glucose at physiological pH, a feat that is difficult for standard phenylboronic acid.[14] This binding event can be transduced into a measurable signal, often optical (fluorescence or colorimetric).[15]

Figure 2: Reversible binding of glucose to an FPBA at physiological pH.
Protocol 2: Screening FPBAs for Glucose Affinity via Competitive Assay

This protocol uses Alizarin Red S (ARS), a catechol-containing dye, as a competitive indicator. ARS binds to boronic acids, causing a distinct color change. When glucose is introduced, it displaces ARS if it binds more strongly, reversing the color change. Causality: This competitive assay is a rapid and cost-effective method for rank-ordering the affinity of different FPBA candidates for glucose without requiring the synthesis of complex fluorescently-labeled FPBAs for initial screening.

Materials:

  • FPBA stock solution (e.g., 10 mM in DMSO)

  • Alizarin Red S (ARS) stock solution (e.g., 1 mM in buffer)

  • Glucose stock solution (e.g., 1 M in buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • UV-Vis microplate reader

Procedure:

  • Preparation: In a microplate well, add PBS buffer.

  • Add FPBA: Add a fixed concentration of the FPBA solution (e.g., to a final concentration of 1 mM).

  • Add Indicator: Add ARS solution to a final concentration where its absorbance is in the optimal range for the spectrophotometer (e.g., 50 µM). The solution should change color as the FPBA-ARS complex forms.

  • Equilibration & Baseline Reading: Mix and allow the solution to equilibrate for 5 minutes. Measure the absorbance spectrum (e.g., from 400-600 nm) to get a baseline reading of the FPBA-ARS complex.

  • Glucose Titration: Create a series of wells, each containing the FPBA-ARS complex as prepared above. To each well, add increasing concentrations of glucose (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM, 100 mM).

  • Measurement: After a 10-minute incubation, measure the absorbance spectrum of each well.

  • Analysis: Plot the change in absorbance at the peak wavelength of the FPBA-ARS complex against the glucose concentration. A larger change in absorbance indicates a greater displacement of ARS and thus a higher affinity of the FPBA for glucose. The data can be used to calculate an apparent binding constant.

Application in Focus: Building Blocks for Synthesis

FPBAs are workhorse reagents in Suzuki-Miyaura cross-coupling reactions, used to synthesize complex molecules, including many pharmaceuticals and materials.[5][16] The fluorine substituents can enhance the stability of the boronic acid and influence the electronic properties of the final product.[16] While most FPBAs are competent coupling partners, highly fluorinated or sterically hindered substrates may require specialized conditions.[17][18]

G FPBA Fluorinated Phenylboronic Acid (Ar¹-B(OH)₂) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) FPBA->Catalyst Halide Aryl/Vinyl Halide (Ar²-X) Halide->Catalyst Product Biaryl Product (Ar¹-Ar²) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Catalyst

Figure 3: Key components of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for a Suzuki-Miyaura Cross-Coupling

Causality: This protocol employs a common palladium catalyst and base combination suitable for many standard FPBAs. The choice of a mixed solvent system (e.g., toluene/ethanol/water) helps to solubilize both the organic and inorganic reagents, facilitating the reaction.

Materials:

  • Fluorinated phenylboronic acid (1.2 eq)

  • Aryl bromide or iodide (1.0 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Base, e.g., potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0 eq)[17]

  • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a reaction vessel, add the aryl halide (1.0 eq), the FPBA (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Add Solvent and Catalyst: Add the degassed solvent, followed by the palladium catalyst.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and other inorganic salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

Application in Focus: Enzyme Inhibition

The boronic acid moiety is an effective pharmacophore for inhibiting certain classes of enzymes, particularly serine proteases.[19] It can act as a transition-state analog, forming a reversible covalent bond with a catalytic serine residue in the enzyme's active site. Fluorine substitution can enhance binding affinity through favorable electronic interactions or by improving pharmacokinetic properties.[20][21] For example, boronic acid-containing molecules have been developed as potent inhibitors of HIV-1 protease.[20][21][22]

Conclusion and Future Outlook

Fluorinated phenylboronic acids represent a class of molecules whose full potential is still being realized. The ability to fine-tune their Lewis acidity and other physicochemical properties through precise fluorination patterns makes them exceptionally powerful tools. Preliminary studies, grounded in a solid understanding of the structure-property relationships discussed herein, are the gateway to unlocking their potential. Future research will likely focus on developing FPBAs with even more sophisticated substitution patterns for multi-modal sensing, creating more robust and reusable catalysts for green chemistry, and designing highly specific and potent enzyme inhibitors for next-generation therapeutics.

References

The Discovery and Synthesis of Novel Fluorophenylboronic Acid Derivatives: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorine in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When this powerful element is combined with the versatile boronic acid functional group, a class of reagents with immense potential in drug discovery and materials science emerges: the fluorophenylboronic acids. These compounds are pivotal building blocks, primarily utilized in the robust and reliable Suzuki-Miyaura cross-coupling reaction to forge new carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel fluorophenylboronic acid derivatives, offering both foundational knowledge and advanced, field-proven insights for researchers at the forefront of chemical innovation.

I. Rational Design and Discovery Strategies for Novel Fluorophenylboronic Acids

The journey to a novel fluorophenylboronic acid derivative begins not in the flask, but with a clear understanding of the desired molecular architecture and its intended application. The position and number of fluorine substituents on the phenyl ring are critical design elements that dictate the electronic and steric properties of the final compound.

Key Considerations in the Design Phase:

  • Electronic Effects: Fluorine is a strongly electron-withdrawing group, which can significantly impact the reactivity of the boronic acid and the properties of the resulting biaryl products. The position of the fluorine atom (ortho, meta, or para) determines the nature and magnitude of its electronic influence.[3]

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Strategic placement of fluorine can block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.

  • Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, leading to improved binding affinity and selectivity.[3]

  • Acidity of the Boronic Acid: The presence of electron-withdrawing fluorine atoms increases the Lewis acidity of the boronic acid, which can influence its reactivity in cross-coupling reactions and its ability to bind to diols, a property exploited in sensor applications.[3][4]

II. Synthetic Methodologies: A Practical Approach

The synthesis of fluorophenylboronic acids can be broadly categorized into two main strategies: the formation of the carbon-boron bond on a pre-fluorinated aromatic ring, and the direct C-H functionalization of a fluorinated arene.

A. Classical Approaches: Grignard and Organolithium Intermediates

The traditional and still widely used method for synthesizing arylboronic acids involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.[5] This approach is reliable and offers access to a wide range of substitution patterns.

Experimental Protocol: Synthesis of 2,4-Difluorophenylboronic Acid via Grignard Reaction [6][7]

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).

    • Add a crystal of iodine to initiate the reaction.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • A solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction is often initiated with gentle heating.

    • Once the reaction has initiated (as evidenced by a color change and gentle refluxing), the remaining bromide solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate, flame-dried flask under a nitrogen atmosphere, prepare a solution of trimethyl borate (1.2 eq) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • The freshly prepared Grignard reagent is then transferred via cannula to the cold trimethyl borate solution at a rate that maintains the internal temperature below -60 °C.

    • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Work-up and Isolation:

    • The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C.

    • The mixture is stirred for 30 minutes at room temperature.

    • The aqueous layer is separated and extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified.

B. Modern Marvels: Palladium-Catalyzed C-H Borylation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds.[8] This approach avoids the need for pre-functionalized starting materials (like aryl halides), reducing the number of synthetic steps and waste generation. Iridium and rhodium catalysts are commonly employed for C-H borylation.

Conceptual Workflow for C-H Borylation:

ch_borylation_workflow start Fluorinated Arene + Bis(pinacolato)diboron (B2pin2) catalyst [Ir(COD)OMe]2 + dtbbpy (catalyst system) start->catalyst Add reaction C-H Activation and Borylation Reaction catalyst->reaction Initiates workup Reaction Work-up (Solvent Removal) reaction->workup Leads to purification Purification (e.g., Column Chromatography) workup->purification Followed by product Fluorophenylboronic Acid Pinacol Ester purification->product Yields

Caption: A conceptual workflow for the direct C-H borylation of a fluorinated arene.

Mechanistic Considerations in Palladium-Catalyzed C-H Activation:

The mechanism of palladium-catalyzed C-H activation is a subject of ongoing research, with several proposed pathways. One common mechanism involves a concerted metalation-deprotonation (CMD) pathway.[8][9]

cmd_mechanism pd_catalyst Pd(II) Catalyst cmd_transition_state Concerted Metalation- Deprotonation (CMD) Transition State pd_catalyst->cmd_transition_state fluoroarene Fluoroarene (Ar-H) fluoroarene->cmd_transition_state palladacycle Palladacycle Intermediate cmd_transition_state->palladacycle reductive_elimination Reductive Elimination palladacycle->reductive_elimination borylating_agent Borylating Agent (e.g., B2pin2) borylating_agent->reductive_elimination product Borylated Product (Ar-Bpin) reductive_elimination->product pd_zero Pd(0) reductive_elimination->pd_zero pd_zero->pd_catalyst oxidant Oxidant oxidant->pd_zero Re-oxidation

Caption: A simplified representation of a concerted metalation-deprotonation (CMD) mechanism for Pd-catalyzed C-H borylation.

C. The Workhorse: Suzuki-Miyaura Cross-Coupling

While not a direct synthesis of fluorophenylboronic acids, the Suzuki-Miyaura reaction is their primary application and a critical consideration in their design and synthesis. This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide is one of the most powerful and widely used methods for constructing C-C bonds.[10][11]

The Catalytic Cycle of the Suzuki-Miyaura Reaction: [10][12]

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_halide R1-Pd(II)Ln-X oxidative_addition->pdII_halide transmetalation Transmetalation pdII_halide->transmetalation pdII_aryl R1-Pd(II)Ln-R2 transmetalation->pdII_aryl reductive_elimination Reductive Elimination pdII_aryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Suzuki-Miyaura Reactions with Fluorophenylboronic Acids:

  • Electron-Deficient Systems: Couplings involving electron-deficient fluorophenylboronic acids and electron-deficient aryl halides can be challenging. The oxidative addition step may be facile, but the transmetalation or reductive elimination steps can be slow. In such cases, the choice of ligand and base is crucial.[13][14][15]

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding fluoroarene. This is often exacerbated by strong bases and the presence of water. Using anhydrous conditions and carefully selecting the base can mitigate this issue.[15]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture is essential to minimize this side product.[10]

III. Purification and Characterization: Ensuring Quality and Integrity

The purification of boronic acids can be notoriously difficult due to their propensity to form oligomeric anhydrides (boroxines) and their amphiphilic nature.

Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure boronic acids. A variety of solvents and solvent mixtures may need to be screened to find optimal conditions.[16]

  • Column Chromatography: While challenging due to the potential for the boronic acid to streak or decompose on silica gel, it can be a viable option. Using a less acidic stationary phase like alumina or deactivated silica gel can be beneficial.[3][16]

  • Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine. These adducts can be easily purified by recrystallization and the free boronic acid can be regenerated by treatment with an acid.[4]

  • Extraction with Sorbitol: In aqueous solutions, boronic acids can form charged complexes with diols like sorbitol. This allows for their selective extraction into the aqueous phase, separating them from non-polar impurities.[4]

Characterization of Fluorophenylboronic Acids:

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized derivatives.

Spectroscopic TechniqueKey Information Provided
¹H NMR Provides information about the number, connectivity, and chemical environment of protons in the molecule. The coupling patterns can help confirm the substitution pattern on the aromatic ring.
¹³C NMR Reveals the number of unique carbon environments. The C-B bond often results in a broad signal for the carbon atom attached to boron.
¹⁹F NMR Directly observes the fluorine nuclei, providing information on the number and electronic environment of the fluorine atoms. The chemical shifts are highly sensitive to the substitution pattern.[17]
¹¹B NMR Confirms the presence of the boron atom. The chemical shift and signal width can provide insights into the coordination state of the boron (trigonal planar vs. tetrahedral).[18]
Mass Spectrometry Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Spectroscopic Data for 4-Fluorophenylboronic Acid: [17][19]

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
¹H~7.9 (dd)Doublet of doublets~8.5, 5.5
¹H~7.1 (t)Triplet~8.7
¹⁹F~-114--
¹³C~165 (d)DoubletJ(C-F) ~250
¹³C~137 (d)DoubletJ(C-F) ~8
¹³C~115 (d)DoubletJ(C-F) ~21
¹¹B~28-30Broad singlet-

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

IV. Safety Considerations

Working with fluorinated compounds and organoboron reagents requires strict adherence to safety protocols.

  • Fluorinating Reagents: Many fluorinating agents are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organometallic Reagents: Grignard and organolithium reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon).

  • Boronic Acids: While generally considered to have low toxicity, some boronic acids and their derivatives may have biological activity and should be handled with care. Avoid inhalation of dust and skin contact.[20]

  • Solvents: Many organic solvents used in these syntheses are flammable. Work in a well-ventilated area away from ignition sources.

V. Conclusion and Future Outlook

Fluorophenylboronic acids are indispensable tools in the modern chemist's arsenal. Their synthesis, once a significant challenge, has been made more accessible through the development of robust and versatile methodologies like C-H functionalization. As our understanding of the intricate interplay between fluorine substitution and molecular properties deepens, the rational design of novel fluorophenylboronic acid derivatives will continue to drive innovation in drug discovery, materials science, and beyond. The future of this field lies in the development of even more efficient, selective, and sustainable synthetic methods, enabling the creation of increasingly complex and functional molecules to address the scientific challenges of tomorrow.

VI. References

  • ChemicalBook. (n.d.). 2,4-Difluorophenylboronic acid synthesis. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2023). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2020). Electrostatically-directed Pd-catalysis in combination with C–H activation: site-selective coupling of remote chlorides with fluoroarenes and fluoroheteroarenes. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from --INVALID-LINK--

  • Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2,5-Difluorophenylboronic Acid. Retrieved from --INVALID-LINK--

  • Medium. (2018). Dot Language (graph based diagrams). Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from --INVALID-LINK--

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). C F and C H Bond Activation Reactions of Fluorinated Molecules at Rhodium Pincer Complexes. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from --INVALID-LINK--

  • Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. (2018). Retrieved from --INVALID-LINK--

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from --INVALID-LINK--

  • Reddit. (2017). Purification of boronic acids? Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Palladium-catalyzed fluoroarylation reactions. Retrieved from --INVALID-LINK--

  • PMC. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--

  • FuseSchool. (2016). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry. Retrieved from --INVALID-LINK--

  • SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. Retrieved from --INVALID-LINK--

  • 2,4-difluorophenylboronic acid - 144025-03-6 - Structure, Synthesis, Properties. (n.d.). Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). 2,4-Difluorophenylboronic acid. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2014). Functional Group Directed C–H Borylation. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Palladium-Catalyzed Coupling Reaction of Perfluoroarenes with Diarylzinc Compounds. Retrieved from --INVALID-LINK--

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from --INVALID-LINK--

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from --INVALID-LINK--

  • ACS Publications. (2025). The Role of Boron Reagents in Determining the Site-Selectivity of Pyridine(dicarbene) Cobalt-Catalyzed C–H Borylation of Fluorinated Arenes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Cobalt-Catalyzed C–F Bond Borylation of Aryl Fluorides. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from --INVALID-LINK--

  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Retrieved from --INVALID-LINK--

References

A Senior Application Scientist's Guide to Initial Screening of 2-Methoxycarbonyl-5-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Challenging Coupling Partner

In modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for forging carbon-carbon bonds.[1] The reaction's utility is vast, yet its success is profoundly dependent on the nature of its coupling partners. 2-Methoxycarbonyl-5-fluorophenylboronic acid is a prime example of a substrate that, while synthetically valuable, presents a confluence of steric and electronic challenges that demand a systematic and mechanistically informed approach to reaction optimization.

This guide provides a framework for the initial screening and development of robust coupling conditions for this challenging substrate. We will move beyond a simple recitation of protocols to explore the underlying causality—the "why"—behind each experimental choice, ensuring a logical and self-validating path to success.

The Inherent Challenges:

  • Steric Hindrance: The ortho-methoxycarbonyl group (-CO₂Me) presents a significant steric shield around the boronic acid moiety. This bulk can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[2]

  • Electronic Effects: The fluorine atom at the 5-position and the methoxycarbonyl group at the 2-position are both electron-withdrawing. While electron-withdrawing groups on an aryl halide partner can accelerate the initial oxidative addition step, their effect on the boronic acid partner is more complex, potentially slowing transmetalation.[3]

A successful screening campaign must therefore identify a catalytic system—a specific combination of palladium source, ligand, base, and solvent—that can overcome these hurdles.

The Mechanistic Blueprint: The Suzuki-Miyaura Catalytic Cycle

Before designing a screen, a firm grasp of the reaction mechanism is essential. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The efficiency of each step is highly dependent on the chosen reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl cis-Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² Product RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Aryl Halide Ar2B Ar²B(OR)₃⁻ Ar2B->Transmetalation Boronate 'ate' complex Base Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process begins with the active Pd(0) catalyst, proceeds through Pd(II) intermediates, and concludes with product formation and catalyst regeneration.

The base is critical for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[5][6] For a sterically hindered substrate like this compound, the selection of a ligand that promotes both the oxidative addition and the challenging reductive elimination of a bulky biaryl product is paramount.[7]

A Framework for Discovery: High-Throughput Experimentation (HTE)

To efficiently navigate the multidimensional space of reaction parameters (catalyst, ligand, base, solvent), a high-throughput experimentation (HTE) approach is indispensable.[8] This methodology allows for the parallel execution of dozens to hundreds of unique reactions, enabling rapid identification of promising conditions and providing a comprehensive dataset for optimization.[9][10]

The workflow involves the use of multi-well plates (e.g., 96-well plates) where each well serves as an individual microreactor. Reagents are dispensed as stock solutions to ensure accuracy and minimize material consumption.[8]

HTE_Workflow cluster_prep 1. Reagent Preparation cluster_execution 2. Reaction Execution cluster_analysis 3. Analysis & Data Processing cluster_outcome 4. Outcome Stock_ArX Stock Soln: Aryl Halide Dispense Robotic Dispensing into 96-Well Plate Stock_ArX->Dispense Stock_Boronic Stock Soln: Boronic Acid Stock_Boronic->Dispense Stock_Base Stock Soln Array: Bases (B1, B2...) Stock_Base->Dispense Stock_Cat Stock Soln Array: Catalyst/Ligand (C1, C2...) Stock_Cat->Dispense React Seal Plate & React at Temp (T₁, T₂...) Dispense->React Quench Quench Reactions & Prepare for Analysis React->Quench Analyze UPLC-MS / GC-MS Analysis Quench->Analyze Process Data Processing & Heatmap Generation Analyze->Process Identify Identify 'Hit' Conditions Process->Identify ScaleUp Validate & Scale-Up Optimal Conditions Identify->ScaleUp

Figure 2: A typical high-throughput screening workflow for reaction optimization, from reagent preparation to the identification of optimal conditions.

Detailed Protocol: A Self-Validating 96-Well Plate Screen

This protocol describes a primary screen focusing on key variables: palladium precatalyst/ligand combination and base. It is designed to be a self-validating system, providing a broad overview of reactivity trends.

Materials & Equipment:

  • 96-well plate with septa cap mat

  • Automated liquid handler or manual multi-channel pipettes

  • Inert atmosphere glovebox or Schlenk line

  • Heating/shaking block for 96-well plates

  • Analytical instrument: UPLC-MS is ideal for rapid analysis.[9]

Reagent Preparation (Performed in a Glovebox):

  • Aryl Halide Stock Solution (e.g., 0.2 M): Prepare a stock solution of your coupling partner (e.g., 4-bromoanisole) in a suitable, dry solvent (e.g., 1,4-dioxane).

  • Boronic Acid Stock Solution (0.3 M): Prepare a stock solution of this compound in the same solvent. (Note: A 1.5x excess is a common starting point).

  • Base Stock Solutions (1.0 M): Prepare individual stock solutions for a range of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) in water or an appropriate solvent.

  • Catalyst/Ligand Stock Solutions:

    • Prepare a master mix for each palladium precatalyst (e.g., Pd₂(dba)₃).

    • Aliquot the master mix and add the appropriate ligand to each aliquot to achieve the desired Pd:Ligand ratio (typically 1:2 or 1:4). The final concentration should be set to deliver the target mol% (e.g., 2 mol%) upon addition to the reaction well.

Reaction Plate Assembly (Performed in a Glovebox):

  • Dispense Base: To each designated well of the 96-well plate, add the appropriate base stock solution.

  • Dispense Aryl Halide: Add the aryl halide stock solution to all wells.

  • Dispense Boronic Acid: Add the this compound stock solution to all wells.

  • Initiate Reaction: Add the corresponding catalyst/ligand stock solution to each well.

  • Seal and React: Securely seal the plate with a septa cap mat. Transfer the plate to a pre-heated shaker block and run the reaction for a set time (e.g., 12-24 hours) at a chosen temperature (e.g., 80-100 °C).

Analysis:

  • Quench: After cooling to room temperature, unseal the plate and quench each reaction by adding a suitable solvent (e.g., acetonitrile) containing an internal standard.

  • Sample: Dilute the samples further if necessary and transfer to a 96-well analysis plate.

  • Analyze: Analyze each well by UPLC-MS to determine the percent conversion of the limiting reactant (the aryl halide) to the desired product.

Dissecting the Variables: A Mechanistic Rationale

The success of the coupling hinges on the interplay between the chosen parameters.

The Catalyst/Ligand System: The Engine of the Reaction

For sterically demanding substrates, the choice of phosphine ligand is the most critical factor. Bulky, electron-rich monophosphine ligands are required to promote the key steps of the catalytic cycle.[11]

  • Expertise: Ligands like SPhos, RuPhos, and XPhos (the "Buchwald Ligands") are designed with bulky biaryl backbones. This bulk facilitates the final, often rate-limiting, reductive elimination step to release the sterically congested biaryl product.[11] The electron-rich nature of these ligands also promotes the initial oxidative addition of the aryl halide to the Pd(0) center.[3] In contrast, less bulky ligands like triphenylphosphine (PPh₃) often fail with such substrates because the resulting palladium complex is not sufficiently activated to overcome the steric barrier of reductive elimination.

The Base: The Activator

The base's primary role is to activate the boronic acid. However, the strength and nature of the base can significantly impact the reaction.

  • Expertise:

    • Potassium Carbonate (K₂CO₃): A moderately strong base, often effective but can be sluggish with challenging substrates.

    • Potassium Phosphate (K₃PO₄): A stronger base that is often superior for sterically hindered couplings.[12] Its increased basicity can accelerate the formation of the reactive boronate species.

    • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. Its higher solubility in many organic solvents can lead to increased reaction rates.

The Solvent: The Reaction Medium

The solvent must solubilize all components of the reaction and remain stable at the reaction temperature.

  • Expertise:

    • Ethers (1,4-Dioxane, THF): Common choices for Suzuki couplings due to their ability to dissolve a wide range of organic reagents and their compatibility with palladium catalysts.

    • Aqueous Mixtures (e.g., Dioxane/Water): The addition of water can sometimes accelerate the reaction by improving the solubility of the inorganic base, thereby increasing its effective concentration.[13]

Parameter_Logic Substrate Challenging Substrate (Sterically Hindered) Ligand Bulky, Electron-Rich Ligand (e.g., SPhos) Substrate->Ligand Requires Base Strong, Non-Nucleophilic Base (e.g., K₃PO₄) Substrate->Base Requires Outcome Successful Coupling Ligand->Outcome Facilitates Reductive Elimination Base->Outcome Promotes Transmetalation Solvent Aprotic, Polar Solvent (e.g., Dioxane) Solvent->Ligand Solubilizes Solvent->Base Influences Solubility/Activity Solvent->Outcome Provides Medium

Figure 3: Logical relationship between substrate challenges and the selection of optimal reaction parameters for a successful outcome.

Interpreting the Screen: Data to Decisions

The output from the UPLC-MS analysis of the 96-well plate can be visualized as a heatmap, providing an immediate, intuitive guide to the most effective conditions.

Table 1: Representative Data from a Primary Screen (% Conversion)

LigandBase: K₂CO₃Base: K₃PO₄Base: Cs₂CO₃
PPh₃ 5%12%15%
XPhos 65%88%91%
SPhos 72%95% 96%
RuPhos 68%90%92%

From this hypothetical data, one can quickly conclude that:

  • Bulky biarylphosphine ligands (XPhos, SPhos, RuPhos) are vastly superior to PPh₃.

  • Stronger bases (K₃PO₄ and Cs₂CO₃) provide significantly higher conversions than K₂CO₃.

  • The combination of SPhos with either K₃PO₄ or Cs₂CO₃ represents the most promising "hits" for further optimization and scale-up.

Conclusion

The initial screening of a challenging substrate like this compound is not a matter of chance but of systematic, mechanistically-driven inquiry. By understanding the specific steric and electronic hurdles it presents, we can rationally select a diverse yet focused array of catalysts, ligands, and bases for high-throughput screening. This approach, which combines foundational mechanistic principles with modern experimental techniques, transforms a difficult chemical problem into a solvable puzzle, efficiently paving the way for the successful synthesis of complex molecules essential to research and development.

References

An In-depth Technical Guide to the Electronic Effects of Fluorine in Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Arylboronic acids, pivotal reagents in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, have not been immune to this trend. The introduction of fluorine atoms onto the aryl ring of a boronic acid profoundly alters its electronic properties, which in turn modulates its reactivity, acidity, and utility in various applications.[3][4] This guide provides a comprehensive exploration of the electronic effects of fluorine in arylboronic acids, offering insights into the underlying principles, practical implications for synthesis and drug discovery, and the analytical techniques used for their characterization.

This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage the unique properties of fluorinated arylboronic acids. We will delve into the dual nature of fluorine's electronic influence—its potent inductive electron-withdrawing effect and its subtler, yet significant, resonance electron-donating effect—and how this interplay dictates the behavior of these valuable chemical entities.

The Dichotomy of Fluorine's Electronic Influence

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful inductive effect (-I), withdrawing electron density from the ring and, consequently, from the boronic acid moiety.[2][5][6] This electron withdrawal has several key consequences:

  • Increased Lewis Acidity: The boronic acid group is a Lewis acid. By withdrawing electron density, fluorine enhances the electrophilicity of the boron atom, making the arylboronic acid a stronger Lewis acid.[3][4] This increased acidity is reflected in lower pKa values compared to their non-fluorinated analogs.[3][7]

  • Modulation of Reactivity: The electronic nature of the aryl ring significantly impacts the rates of key steps in catalytic cycles, such as transmetalation in Suzuki-Miyaura coupling.

However, fluorine also possesses lone pairs of electrons that can participate in resonance (+R), donating electron density back to the aromatic ring.[5][6] The extent of this resonance effect is dependent on the position of the fluorine atom relative to the boronic acid group.

  • ortho and para Positions: In these positions, the resonance effect can partially counteract the inductive effect.[3]

  • meta Position: At the meta position, the resonance effect is negligible, and the strong inductive withdrawal dominates.[3]

This intricate balance between inductive and resonance effects is what makes the study of fluorinated arylboronic acids both fascinating and synthetically powerful.

Visualizing the Electronic Effects

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive Strong Electron Withdrawal IncreasedAcidity Increased Lewis Acidity (Lower pKa) Inductive->IncreasedAcidity ModulatedReactivity Modulated Reactivity Inductive->ModulatedReactivity Resonance Electron Donation (ortho, para) Counteraction Partial Counteraction of -I Effect Resonance->Counteraction ArylboronicAcid Fluorinated Arylboronic Acid ArylboronicAcid->Inductive Dominant Effect ArylboronicAcid->Resonance Positional Dependence

Caption: Interplay of inductive and resonance effects of fluorine in arylboronic acids.

Impact on Acidity (pKa)

The Lewis acidity of an arylboronic acid, quantified by its pKa, is a critical parameter influencing its behavior in solution and its reactivity. The introduction of fluorine generally increases the acidity (lowers the pKa) of phenylboronic acid, which has a pKa of approximately 8.86.[3][7] However, the magnitude of this effect is highly dependent on the position and number of fluorine substituents.

For monofluorophenylboronic acids, the acidity generally increases in the order: para < meta < ortho.[3]

  • 4-Fluorophenylboronic acid: The pKa is only slightly lower than that of phenylboronic acid, as the resonance donation from the para-fluorine atom partially compensates for its inductive withdrawal.[3]

  • 3-Fluorophenylboronic acid: In the meta position, the resonance effect is minimal, leading to a more pronounced increase in acidity due to the dominant inductive effect.[3]

  • 2-Fluorophenylboronic acid: The ortho isomer often exhibits the lowest pKa among the monosubstituted derivatives. This enhanced acidity can be attributed to the strong inductive effect and potentially the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid.[3]

Increasing the number of fluorine substituents generally leads to a further increase in acidity.[7]

Comparative pKa Values of Fluorinated Phenylboronic Acids
SubstituentpKaReference
H8.86[3]
4-F8.77[7]
3-F8.35[8]
2-F8.7 (varies)[8]
2,3,4,6-Tetrafluoro6.17[7]
4-CF37.86[9]
3-OCF38.24[4]
4-OCF38.44[4]

Note: pKa values can vary depending on the experimental conditions.

Implications for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and fluorinated arylboronic acids are frequently employed as coupling partners. The electronic effects of fluorine can influence several stages of the catalytic cycle.

Transmetalation: The Rate-Determining Step

Transmetalation, the transfer of the aryl group from boron to the palladium center, is often the rate-determining step. The rate of this step is influenced by the nucleophilicity of the aryl group on the boronic acid and the Lewis acidity of the boron atom.

The presence of electron-withdrawing fluorine atoms decreases the electron density of the aryl ring, which can slow down the transfer of the aryl group to the electron-rich palladium(0) center. However, the increased Lewis acidity of the fluorinated boronic acid can facilitate the formation of the key boronate intermediate, which is the active species in transmetalation.[10]

The role of fluoride ions, often used as a base in Suzuki-Miyaura reactions, is multifaceted. Fluoride can activate the boronic acid by forming a more nucleophilic trifluoroborate salt.[11][12][13][14] It can also participate in the catalytic cycle by forming trans-[ArPdF(L)2] complexes, which may undergo transmetalation.[10][15]

Visualizing the Suzuki-Miyaura Catalytic Cycle

suzuki_miyaura cluster_boronic_acid Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X-L2 Ar-X Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 (Transmetalation) Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Ar'-B(OH)2 Base Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'-L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- [Ar'B(OH)3]- (Boronate) Ar'-B(OH)2->Ar'-B(OH)3- Base (OH-, F-)

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the boronic acid.

Synthesis and Characterization of Fluorinated Arylboronic Acids

Synthetic Methodologies

The synthesis of fluorinated arylboronic acids often requires specialized methods due to the unique reactivity imparted by the fluorine substituents.

1. Copper-Mediated Fluorination of Arylboronic Acids

A common method for introducing fluorine, particularly for radiolabeling with ¹⁸F for Positron Emission Tomography (PET), is the copper-mediated fluorination of arylboronic acids or their esters.[16][17]

Experimental Protocol: Copper-Mediated [¹⁸F]Fluorination [17]

  • Preparation of the Reagent Mixture: In a reaction vial, combine the arylboronic acid (1.0 eq), Cu(OTf)₂ (5.0 eq), and pyridine (125 eq) in DMF to a final concentration of 4 mM of the boronic acid.

  • Radiolabeling: Add K¹⁸F to the mixture.

  • Reaction: Heat the reaction at 110 °C for 20 minutes.

  • Work-up and Analysis: Quench the reaction, and determine the radiochemical conversion (RCC) by radio-TLC.

2. Electrophilic Fluorination

Electrophilic fluorinating agents can also be used to convert arylboronic acids to the corresponding aryl fluorides. Acetyl hypofluorite (AcOF), generated from diluted fluorine, is an effective reagent for this transformation.[18][19] The reaction outcome is highly dependent on the electronic nature of the substituents on the aryl ring.

  • Electron-Donating Groups (EDG): Predominantly undergo ipso-substitution to yield the desired aryl fluoride.[18][19]

  • Electron-Withdrawing Groups (EWG): The regioselectivity is more complex. With a para-EWG, a mixture of products from ortho-fluorination and ipso-substitution may be observed. A meta-EWG generally favors ipso-substitution.[18][19]

Characterization Techniques

The characterization of fluorinated arylboronic acids relies on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of these compounds.

  • ¹⁹F NMR: This is a particularly powerful technique due to the wide chemical shift range and sensitivity of the ¹⁹F nucleus to its electronic environment.[3][5] The chemical shifts and coupling constants provide valuable information about the position of the fluorine atom and its interactions with neighboring nuclei, including the boron atom.[3]

  • ¹¹B NMR: Provides information about the coordination environment of the boron atom.

  • ¹H and ¹³C NMR: Used for the overall structural determination of the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation patterns of the compounds, confirming their identity.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[4]

Applications in Drug Discovery and Beyond

The unique properties imparted by fluorine make fluorinated arylboronic acids highly valuable in drug discovery and development.[1][20]

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.[1]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, enhancing binding affinity.

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1][2]

  • PET Imaging: The use of ¹⁸F-labeled arylboronic acids as precursors for PET tracers is a rapidly growing field, enabling non-invasive imaging in preclinical and clinical research.[16][17]

Conclusion

The electronic effects of fluorine in arylboronic acids are a captivating subject of study with profound practical implications. The interplay between fluorine's strong inductive electron withdrawal and its position-dependent resonance donation provides a powerful tool for fine-tuning the properties of these essential synthetic building blocks. A thorough understanding of these principles is crucial for medicinal chemists and materials scientists seeking to harness the unique attributes of fluorine to design next-generation molecules with enhanced properties and functions. As synthetic methodologies continue to advance, the scope and application of fluorinated arylboronic acids are poised to expand even further, solidifying their role as indispensable components in the modern chemist's toolbox.

References

Methodological & Application

Protocol and Application Notes for the Suzuki-Miyaura Coupling of 2-Methoxycarbonyl-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This guide provides a comprehensive technical protocol for the Suzuki-Miyaura cross-coupling of 2-Methoxycarbonyl-5-fluorophenylboronic acid. This substrate presents unique challenges due to the steric hindrance and electronic-withdrawing nature of the ortho-methoxycarbonyl group, which can impede key steps of the catalytic cycle and promote undesired side reactions. We present a robust, optimized protocol employing a modern palladium precatalyst system designed to overcome these hurdles. The narrative explains the causal relationships behind the selection of catalyst, base, and solvent, offering researchers a deeper understanding of the reaction mechanism and enabling effective troubleshooting. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex biaryl structures.

Introduction and Strategic Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its tolerance of a wide range of functional groups and relatively mild conditions have made it indispensable in the pharmaceutical and fine chemical industries for constructing biaryl scaffolds.[3][4]

The specific substrate, This compound , is a valuable building block for accessing highly functionalized and sterically congested molecules, particularly those with applications in medicinal chemistry and materials science.[5][6] However, its structure presents two primary challenges that must be addressed for a successful coupling:

  • Steric Hindrance: The methoxycarbonyl group at the ortho position significantly encumbers the palladium center. This steric bulk can slow both the crucial transmetalation step and the final reductive elimination step, often leading to low yields and incomplete conversion.[7][8]

  • Electronic Effects & Stability: The electron-withdrawing nature of the ester group, combined with the fluorine substituent, makes the boronic acid susceptible to protodeboronation . This is a common decomposition pathway where the C-B bond is cleaved by a proton source (like water) under basic conditions, replacing the boronic acid with a hydrogen atom and terminating the productive catalytic cycle.[7][9][10]

This guide details a protocol specifically designed to navigate these challenges by leveraging a highly active catalyst system that operates efficiently under conditions that minimize substrate degradation.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism is critical to appreciating the rationale behind the protocol design. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1][11] The key steps are illustrated below.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar¹-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar¹-Pd(II)-Ar²)L₂ OxAdd->Transmetal Transmetalation Product Product Ar¹-Ar² Transmetal->Product Reductive Elimination BaseActivation Boronate Complex Ar²B(OH)₃⁻ BaseActivation->Transmetal BoronicAcid Boronic Acid Ar²B(OH)₂ BoronicAcid->BaseActivation Product->Pd0 ArylHalide Aryl Halide Ar¹-X ArylHalide->OxAdd Base Base (e.g., K₃PO₄) Base->BaseActivation

Caption: The Suzuki-Miyaura Catalytic Cycle.

For this compound, the sterically demanding ortho-ester group (on Ar²) primarily hinders the Transmetalation and Reductive Elimination steps. The selection of a bulky, electron-rich phosphine ligand is essential to accelerate these steps and drive the reaction forward.[12][13]

The Competing Side Reaction: Protodeboronation

The primary off-cycle reaction that consumes the boronic acid is protodeboronation. This process is often facilitated by the same base required for the productive coupling, making careful condition selection paramount.[7][9]

Protodeboronation BoronicAcid 2-Methoxycarbonyl-5-fluorophenyl- boronic acid Ar-B(OH)₂ BaseActivation Boronate Complex Ar-B(OH)₃⁻ BoronicAcid->BaseActivation + Base (OH⁻) Byproduct Byproduct Methyl 4-fluorobenzoate (Ar-H) BaseActivation->Byproduct + H⁺ (from H₂O) - B(OH)₄⁻ ProtonSource Proton Source (e.g., H₂O) ProtonSource->Byproduct

Caption: The undesired protodeboronation pathway.

To mitigate this, the protocol is designed to achieve a high reaction rate at moderate temperatures, ensuring the desired Suzuki coupling outcompetes the decomposition of the boronic acid.[14]

Optimized Protocol: Rationale and Methodology

The following protocol has been designed based on principles established for coupling sterically hindered and electronically challenging substrates.[12][15]

Rationale for Reagent Selection
ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (or similar palladacycle) (1-2 mol%)These air- and moisture-stable precatalysts rapidly generate the active Pd(0) species. The associated bulky, electron-rich XPhos ligand is crucial for accelerating both the oxidative addition and the sterically hindered reductive elimination steps, which is essential for forming tetra-ortho-substituted biaryls.[7]
Aryl Halide Partner Aryl Bromide or Iodide (1.0 equiv)Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides are more challenging and may require higher catalyst loadings or more forcing conditions.[1][16]
Boronic Acid This compound (1.2-1.5 equiv)A slight excess is used to compensate for potential homocoupling or protodeboronation, ensuring the complete consumption of the limiting aryl halide.[7]
Base Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)K₃PO₄ is a moderately strong base effective at promoting the formation of the reactive boronate species without being overly aggressive, which helps to suppress both ester hydrolysis and protodeboronation.[9][17]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1) Dioxane is an excellent solvent for Suzuki couplings. A small amount of water is necessary to solubilize the inorganic base (K₃PO₄) and facilitate the formation of the palladium hydroxide complex, which can participate in the transmetalation step.[11][17] Anhydrous conditions with a soluble base like KOtBu can be used but risk ester saponification.[18]
Temperature 80–100 °C This temperature range provides sufficient thermal energy to overcome the activation barriers associated with the sterically hindered substrates without causing significant thermal decomposition of the catalyst or reagents.[7]
Detailed Experimental Workflow

The following diagram outlines the standard laboratory workflow for setting up the reaction under an inert atmosphere, which is critical for preventing catalyst oxidation.[9]

Workflow A 1. Add Solids to Flask B 2. Seal & Purge with Inert Gas (3x Evacuate/Backfill Cycle) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to Temperature with Vigorous Stirring C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Work-up E->F G 7. Purification (Column Chromatography) F->G

Caption: Experimental workflow for the Suzuki coupling.

Step-by-Step Protocol

This protocol is based on a 0.5 mmol scale of the limiting reagent.

Materials:

  • Aryl Halide (0.5 mmol, 1.0 equiv)

  • This compound (102 mg, 0.6 mmol, 1.2 equiv)

  • XPhos Pd G3 (8.5 mg, 0.01 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (318 mg, 1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (degassed, 2.5 mL)

  • Water (degassed, 0.5 mL)

Procedure:

  • To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, XPhos Pd G3, and K₃PO₄.

  • Seal the vessel with a septum cap. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

  • Place the reaction vessel in a preheated oil bath or heating block set to 90 °C.

  • Stir the mixture vigorously for 4-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the aryl halide is consumed.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

ObservationProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Reaction temperature too low.1. Use a fresh batch of precatalyst. Ensure proper inert atmosphere technique.[7]2. Degas solvents thoroughly by sparging with inert gas for 15-20 minutes.3. Increase temperature in 10 °C increments (e.g., to 100-110 °C).
Significant Protodeboronation 1. Base is too strong or reaction time is too long.2. Presence of excess water.1. Switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[7]2. Reduce the amount of water in the solvent system or switch to a completely anhydrous system with a soluble base.
Aryl Halide Homocoupling Oxygen contamination leading to catalyst decomposition and alternative reaction pathways.Improve inert atmosphere technique; ensure all reagents and solvents are properly deoxygenated.[7]
Ester Hydrolysis Base is too strong or reaction temperature is too high for extended periods.Use a milder base (e.g., K₂CO₃, CsF). Try to keep the reaction temperature below 100 °C if possible and shorten the reaction time.

References

Application Notes and Protocols for the Use of 2-Methoxycarbonyl-5-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl structures is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, valued for its mild conditions and broad functional group tolerance.[1][2][3] 2-Methoxycarbonyl-5-fluorophenylboronic acid is a sophisticated building block of significant interest for the introduction of a fluorinated and ester-functionalized phenyl moiety. The presence of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[4] The methoxycarbonyl group, an electron-withdrawing entity, not only modulates the electronic properties of the aromatic ring but also serves as a versatile handle for further synthetic transformations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances imparted by the fluoro and methoxycarbonyl substituents, offer detailed, field-proven protocols, and discuss essential analytical techniques for product characterization.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 850568-05-7[5][6]
Molecular Formula C8H8BFO4[5][7]
Molecular Weight 197.96 g/mol [5]
Appearance White to off-white solidGeneric
Purity ≥97%[8]
Storage Conditions Inert atmosphere, 2-8°C[6]

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for the isomeric compound (2-Fluoro-5-(methoxycarbonyl)phenyl)boronic acid, the following hazard statements are likely applicable: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Mechanistic Considerations in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The electronic nature of the substituents on the boronic acid plays a critical role in the efficiency of the reaction.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [Ar'B(OH)₃]⁻ ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)3- [Ar'B(OH)₃]⁻ (Boronate Complex) Ar'B(OH)2->Ar'B(OH)3- + Base Base Base (e.g., OH⁻) Ar'B(OH)3-->Transmetalation

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

The methoxycarbonyl and fluoro groups on this compound are electron-withdrawing. This electronic characteristic can influence the transmetalation step of the catalytic cycle. While electron-donating groups on the boronic acid generally favor the Suzuki reaction, the judicious choice of reaction conditions can enable efficient coupling with electron-deficient partners. The electron-withdrawing nature of the substituents can make the boronic acid more susceptible to protodeboronation, a common side reaction where the boronic acid moiety is replaced by a hydrogen atom. Therefore, careful optimization of the base and reaction temperature is crucial.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol employs a common palladium catalyst and base combination suitable for a broad range of aryl bromides.

Reagents and Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor Progress) solvent->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Product Characterization

Rigorous characterization of the final product is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation. For a successful coupling product, one would expect to see signals corresponding to both coupled aryl rings. The presence of fluorine will result in characteristic C-F and H-F coupling constants in the ¹³C and ¹H NMR spectra, respectively. ¹⁹F NMR can also be used to confirm the presence of the fluorine atom.

Expected ¹H NMR Features:

  • Aromatic protons in the range of 7.0-8.5 ppm, with splitting patterns influenced by the substituents on both rings and H-F coupling.

  • A singlet for the methoxycarbonyl (-OCH₃) protons around 3.9 ppm.

Expected ¹³C NMR Features:

  • Aromatic carbons between 110-165 ppm.

  • The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • The carbonyl carbon of the ester will appear around 165-170 ppm.

  • The methoxy carbon will be observed around 52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a common technique for this type of analysis. The mass spectrum should show the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the desired biaryl product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Protodeboronation of the starting material- Catalyst deactivation- Increase reaction time or temperature- Use a milder base (e.g., K₃PO₄)- Ensure rigorous exclusion of oxygen
Protodeboronation - Harsh basic conditions- Elevated temperatures- Use a weaker base (e.g., CsF or K₃PO₄)- Lower the reaction temperature and use a more active catalyst/ligand system
Homocoupling of Boronic Acid - Presence of oxygen- Certain palladium catalysts- Thoroughly degas all solvents and the reaction mixture- Use a Pd(0) source like Pd(PPh₃)₄

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl compounds. Its successful application in Suzuki-Miyaura cross-coupling reactions hinges on a clear understanding of the electronic effects of its substituents and careful optimization of reaction conditions to mitigate side reactions such as protodeboronation. The protocols and characterization guidelines presented here provide a solid framework for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Mastering the Synthesis of Fluorinated Biaryls: A Guide to Palladium-Catalyzed Coupling of 2-Methoxycarbonyl-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the biaryl motif stands as a privileged scaffold, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into these structures can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and bioavailability.[1] 2-Methoxycarbonyl-5-fluorophenylboronic acid has emerged as a critical building block for the synthesis of these valuable fluorinated biaryl compounds. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a powerful and versatile method for constructing complex molecular architectures.[2]

This comprehensive guide offers an in-depth exploration of the palladium-catalyzed Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic nuances of this transformation, provide detailed, field-proven protocols, and offer expert insights into overcoming the unique challenges associated with this and similar sterically hindered and electronically deactivated substrates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool to accelerate their research and development endeavors.

The Mechanistic Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (in this case, this compound) and an organohalide.[3] The catalytic cycle is a well-orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

A foundational understanding of this cycle is paramount for rational troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'L2->Ar-Ar' Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Aryl Halide, This compound, and K2CO3 in a flask. Inert Atmosphere Evacuate and backfill with Argon (3x). Combine Reactants->Inert Atmosphere Add Catalyst & Solvent Add Pd(dppf)Cl2 and degassed solvent. Inert Atmosphere->Add Catalyst & Solvent Heat & Stir Heat to 80-100 °C and stir. Add Catalyst & Solvent->Heat & Stir Monitor Monitor progress by TLC or LC-MS. Heat & Stir->Monitor Cool & Dilute Cool to RT and dilute with Ethyl Acetate and Water. Monitor->Cool & Dilute Extract & Dry Separate layers, extract aqueous phase, and dry combined organics. Cool & Dilute->Extract & Dry Purify Purify by column chromatography. Extract & Dry->Purify

References

Application Notes & Protocols: Synthesis of Biaryl Compounds Using 2-Methoxycarbonyl-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Biaryl Scaffolds in Modern Chemistry

Biaryl structures are a cornerstone of contemporary drug discovery and materials science.[1][2][3][4] These motifs, characterized by two directly connected aromatic rings, are prevalent in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][5] Their unique steric and electronic properties make them invaluable pharmacophores and versatile building blocks.[1][5] The synthesis of these crucial compounds is frequently achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely adopted method due to its mild reaction conditions and high functional group tolerance.[1][4][6]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of biaryl compounds, with a specific focus on the utility of 2-Methoxycarbonyl-5-fluorophenylboronic acid as a key building block. This versatile reagent offers the ability to introduce a synthetically valuable ester and a fluorine atom, both of which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[6][7] The catalytic cycle, a fundamental concept in understanding this transformation, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organohalide to a palladium(0) complex, forming a palladium(II) species.[7][8] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[8] The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating the transfer.[9][10]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of this compound

This compound is a valuable reagent in biaryl synthesis for several reasons:

  • Functionality: The methoxycarbonyl group provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

  • Fluorine Substitution: The fluorine atom can significantly impact the biological activity and metabolic stability of a molecule.

  • Reactivity: The electron-withdrawing nature of the methoxycarbonyl and fluoro groups can influence the reactivity of the boronic acid in the coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥95%Sigma-Aldrich
Aryl Halide (e.g., Aryl Bromide)Synthesis GradeVarious
Palladium Catalyst (e.g., Pd(PPh₃)₄)≥98%Strem Chemicals
Base (e.g., K₂CO₃ or Cs₂CO₃)AnhydrousAcros Organics
Solvent (e.g., 1,4-Dioxane/Water mixture)Anhydrous/DegassedFisher Scientific
Anhydrous Sodium Sulfate or Magnesium SulfateReagent GradeVWR
Ethyl AcetateHPLC GradeJ.T. Baker
HexanesHPLC GradeJ.T. Baker
Round-bottom flask or reaction vialN/AN/A
Magnetic stir barN/AN/A
CondenserN/AN/A
Inert gas supply (Argon or Nitrogen)High PurityN/A
Schlenk line or gloveboxN/AN/A
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigma
Column Chromatography SuppliesSilica GelSorbent Technologies

Step-by-Step Protocol

protocol_workflow start Start reagent_prep Reagent Preparation start->reagent_prep degassing Degassing reagent_prep->degassing reaction_setup Reaction Setup degassing->reaction_setup heating Heating & Monitoring reaction_setup->heating workup Aqueous Workup heating->workup purification Purification workup->purification characterization Characterization purification->characterization end End characterization->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: In a clean, oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified biaryl compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalystEnsure proper degassing of solvents and reaction vessel. Use a fresh batch of catalyst. Consider a pre-catalyst that is activated in situ.
Poor solubility of reactantsTry a different solvent system (e.g., DMF, toluene, or THF).[11][12] For highly insoluble substrates, higher temperatures or microwave irradiation may be beneficial.[11]
Decomposition of boronic acid (protodeboronation)Use anhydrous conditions and a non-aqueous base (e.g., K₃PO₄).[11] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[11]
Homocoupling Presence of oxygen, leading to oxidation of the boronic acidRigorously degas all reagents and solvents. Maintain a positive inert gas atmosphere throughout the reaction.
Deboronation Hydrolysis of the boronic acidMinimize the amount of water in the reaction or use anhydrous conditions. A stronger, non-nucleophilic base may also help.
Ester Hydrolysis Reaction conditions are too basic or contain excess waterUse a milder base such as K₃PO₄ or CsF. Minimize reaction time and temperature.[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally versatile and reliable method for the synthesis of biaryl compounds. The use of functionalized building blocks like this compound provides a direct route to complex molecules with potential applications in drug discovery and materials science. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide range of valuable biaryl structures.

References

Application Notes and Protocols for C-N Cross-Coupling Reactions with 2-Methoxycarbonyl-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated N-Aryl Anthranilates

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the vast array of nitrogen-containing scaffolds, N-aryl anthranilates and their derivatives are privileged structures found in a multitude of biologically active compounds. The incorporation of fluorine atoms into these molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Methoxycarbonyl-5-fluorophenylboronic acid has emerged as a key building block for the synthesis of these valuable compounds, offering a versatile handle for the introduction of a fluorinated N-aryl anthranilate moiety through C-N cross-coupling reactions.

This guide provides a comprehensive overview of the strategic considerations and practical protocols for the successful C-N cross-coupling of this compound with a diverse range of amine nucleophiles. We will delve into the mechanistic underpinnings of the two most prominent methods for this transformation—the Buchwald-Hartwig amination and the Chan-Lam coupling—and provide detailed, step-by-step protocols to empower researchers in their synthetic endeavors.

Mechanistic Insights: Palladium vs. Copper Catalysis

The choice between a palladium-catalyzed or copper-catalyzed approach for C-N bond formation is a critical decision that depends on the substrate scope, functional group tolerance, and desired reaction conditions.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds. The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the reaction, as it promotes both the oxidative addition and the reductive elimination steps.[1]

Buchwald_Hartwig Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-N(R'R'')-Pd(II)-H(L) Ar-Pd(II)-N(H)R'R''X Ar-Pd(II)-X(L)->Ar-N(R'R'')-Pd(II)-H(L) Amine Coordination (R'R''NH) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'') Ar-N(R'R'')-Pd(II)-H(L)->Ar-Pd(II)-NHR'R''(L) Deprotonation (Base) caption Figure 1. Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1. Catalytic Cycle of the Buchwald-Hartwig Amination.

The Chan-Lam Coupling: A Copper-Catalyzed Alternative

The Chan-Lam coupling offers a complementary approach to C-N bond formation, utilizing a copper catalyst.[2][3][4][5] This reaction is particularly attractive as it can often be performed under milder conditions, sometimes even at room temperature and open to the air.[5] The mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle.

Chan_Lam Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OR)2) Ar-Cu(III)-NR'R'' Ar-Cu(III)-NR'R'' Ar-Cu(II)->Ar-Cu(III)-NR'R'' Coordination & Oxidation (R'R''NH, Oxidant) Cu(I) Cu(I) Ar-Cu(III)-NR'R''->Cu(I) Reductive Elimination (Ar-NR'R'') Cu(I)->Cu(II) Re-oxidation caption Figure 2. Proposed Catalytic Cycle of the Chan-Lam Coupling.

Caption: Figure 2. Proposed Catalytic Cycle of the Chan-Lam Coupling.

Experimental Protocols

The following protocols provide a starting point for the C-N cross-coupling of this compound with various amines. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine boronic acid, amine, base, and catalyst/ligand in a dry reaction vessel. B Add anhydrous solvent. A->B C Degas the reaction mixture. B->C D Heat the reaction mixture to the specified temperature. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract with an organic solvent. F->G H Wash, dry, and concentrate the organic phase. G->H I Purify the crude product by column chromatography. H->I caption Figure 3. General Experimental Workflow.

Caption: Figure 3. General Experimental Workflow.

Protocol 1: Buchwald-Hartwig Amination of this compound with an Aniline

This protocol is a general procedure for the coupling of anilines.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aniline derivative, cesium carbonate, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Aliphatic Amine

This protocol is adapted for use with primary aliphatic amines.

Materials:

  • This compound (1.0 equiv)

  • Primary aliphatic amine (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • BrettPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox, charge a dry Schlenk tube with this compound, sodium tert-butoxide, Pd₂(dba)₃, and BrettPhos.

  • Add anhydrous 1,4-dioxane, followed by the primary aliphatic amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Chan-Lam Coupling of this compound with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol provides a general procedure for the copper-catalyzed coupling of secondary cyclic amines.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (2.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Pyridine (2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, Cu(OAc)₂, and activated 4 Å molecular sieves.

  • Add anhydrous DCM, followed by morpholine and pyridine.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the C-N cross-coupling of this compound with various amine partners.

Amine TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
AnilinePd(OAc)₂ / XPhosCs₂CO₃Toluene11012-2475-90
Substituted AnilinePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH10012-2470-85
Primary AlkylaminePd₂(dba)₃ / BrettPhosNaOtBu1,4-Dioxane808-1665-80
Secondary Alkylamine[Pd(allyl)Cl]₂ / cataCXium AK₂CO₃Toluene10016-2460-75
Morpholine (Chan-Lam)Cu(OAc)₂PyridineDCMRT24-4870-85
Imidazole (Chan-Lam)CuI / 1,10-PhenanthrolineK₂CO₃DMF8012-2460-75

Troubleshooting and Key Considerations

  • Anhydrous and Inert Conditions: For Buchwald-Hartwig reactions, maintaining anhydrous and inert conditions is critical to prevent catalyst deactivation and side reactions.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are commonly used in Buchwald-Hartwig aminations.[1] For Chan-Lam couplings, weaker bases like pyridine or potassium carbonate are often sufficient.

  • Ligand Screening: For challenging substrates, screening a variety of phosphine ligands for the Buchwald-Hartwig reaction can be beneficial.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. Toluene, 1,4-dioxane, and tert-butanol are common solvents for Buchwald-Hartwig aminations. Dichloromethane, methanol, and DMF are often used for Chan-Lam couplings.

  • Reaction Monitoring: Closely monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The polarity of the N-aryl anthranilate products can vary significantly depending on the amine coupling partner, necessitating careful optimization of the eluent system for column chromatography.

Conclusion

The C-N cross-coupling of this compound is a powerful and versatile strategy for the synthesis of valuable fluorinated N-aryl anthranilate derivatives. Both the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling offer effective methods to achieve this transformation. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can successfully employ these protocols to access a wide range of functionalized molecules for applications in drug discovery and materials science.

References

Application Note & Protocol: Optimizing Catalyst Loading for Suzuki-M.webpyaura Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Challenge in Modern Drug Discovery

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug development. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing C-C bonds, making it an invaluable tool for synthesizing these complex fluorinated molecules.[1][2]

However, the very electronic properties that make fluorinated aromatics desirable also present significant challenges in Suzuki-Miyaura couplings. Fluorinated boronic acids are electron-deficient, which can lead to several complications. These substrates are often prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under the basic conditions required for the reaction.[3][4][5] This decomposition pathway reduces the yield of the desired product and complicates purification. Furthermore, the electron-withdrawing nature of fluorine can slow down the crucial transmetalation step in the catalytic cycle.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges. We will delve into the mechanistic considerations of using fluorinated boronic acids and provide a systematic protocol for optimizing palladium catalyst loading to achieve efficient, reproducible, and scalable Suzuki-Miyaura couplings.

Mechanistic Considerations: Why Fluorinated Boronic Acids Are Different

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The electron-deficient nature of fluorinated boronic acids primarily impacts the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX OxAdd Oxidative Addition OxAdd->Pd0 Transmetalation Transmetalation ArPdX->Transmetalation ArPdArF Ar-Pd(II)-ArF Ln Transmetalation->ArPdArF BXOH X-B(OH)2 Transmetalation->BXOH RedElim Reductive Elimination ArPdArF->RedElim Product Ar-ArF RedElim->Product Product->Pd0 Catalyst Regeneration ArX Ar-X ArX->OxAdd ArFBOH2 ArF-B(OH)2 + Base ArFBOH2->Transmetalation Optimization_Workflow Start Define Reaction with Fluorinated Boronic Acid Screening Initial Screen: Catalyst Loading (1-5 mol%) Ligand & Base Selection Start->Screening Analysis1 Analyze Results: Conversion vs. Loading Screening->Analysis1 LowYield Low Yield or Decomposition? Analysis1->LowYield Troubleshoot Troubleshoot: - Use Boronic Ester/Trifluoroborate - Change Ligand/Base/Solvent - Lower Temperature LowYield->Troubleshoot Yes FineTune Fine-Tuning: Narrow Catalyst Loading Range (e.g., 0.1-1.0 mol%) LowYield->FineTune No Troubleshoot->Screening Re-screen Analysis2 Analyze Results: Identify Optimal Loading FineTune->Analysis2 Validation Validation & Scale-Up: Confirm on Larger Scale Analysis2->Validation End Optimized Protocol Validation->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 2-Methoxycarbonyl-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-Methoxycarbonyl-5-fluorophenylboronic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when using this electron-deficient and sterically hindered substrate.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties present distinct challenges in Suzuki-Miyaura cross-coupling reactions, often leading to frustratingly low yields. The electron-withdrawing nature of both the methoxycarbonyl (-CO₂Me) and fluoro (-F) groups deactivates the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1][2] Additionally, the ortho-methoxycarbonyl group introduces steric hindrance, further impeding the approach of the boronic acid to the palladium center.

This guide provides a structured approach to troubleshooting these issues, moving from common initial checks to more advanced optimization strategies.

Frequently Asked Questions (FAQs) & Initial Checks

Q1: My Suzuki coupling with this compound has failed or resulted in a very low yield. What are the first things I should check?

A1: Before delving into extensive optimization, it's crucial to verify the fundamentals of your reaction setup. These are the most common culprits for failed Suzuki couplings:

  • Catalyst Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that readily generates the active species.[2][4]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[2] Ensure your solvents are properly degassed and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3]

  • Reagent Quality: Verify the purity and integrity of your this compound, as well as your aryl halide and base. Boronic acids can degrade over time, especially if not stored properly.

  • Base and Solvent Choice: The selection of base and solvent is critical and they are often interdependent.[4] For this electron-deficient boronic acid, a stronger base is generally required to facilitate the formation of the more reactive boronate species.[5][6][7]

In-Depth Troubleshooting Guide

If the initial checks do not resolve the issue, a more systematic approach to optimizing the reaction conditions is necessary. The following sections break down the key parameters and provide detailed guidance.

The Core Problem: Slow Transmetalation

The primary hurdle with this compound is the slow rate of transmetalation due to its electron-deficient nature. The troubleshooting workflow below is designed to address this fundamental issue.

Troubleshooting_Workflow Start Low Yield with This compound Problem Slow Transmetalation is Likely Start->Problem Solution1 Use a Stronger, Finely Powdered Base (e.g., K₃PO₄, Cs₂CO₃) Problem->Solution1 Solution2 Employ Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands: SPhos, XPhos) Problem->Solution2 Solution3 Increase Reaction Temperature Problem->Solution3 Solution4 Optimize Solvent System (e.g., Dioxane/H₂O, Toluene, THF) Problem->Solution4

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Catalyst and Ligand Selection: The Most Critical Factor

Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered and deactivated substrates.[8] The choice of ligand is paramount to success.

  • Why it Matters: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-deficient boronic acids, bulky, electron-rich phosphine ligands are essential. They promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is more susceptible to oxidative addition and can accelerate the slow transmetalation and subsequent reductive elimination steps.[4][8][9]

  • Recommendations:

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are excellent first choices for this type of challenging coupling.[4][8][9]

    • N-Heterocyclic Carbene (NHC) Ligands: These can also be highly effective.

    • Pre-catalysts: Using modern pre-catalysts (e.g., XPhos Pd G3) can improve reproducibility and catalyst activation, especially at lower temperatures.[10][11][12]

Ligand TypeExamplesKey Advantages for this Substrate
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, promoting all steps of the catalytic cycle.[4][9]
Specialized Ligands AntPhos, BI-DIMEDesigned for extremely sterically demanding couplings.[13]
NHC Ligands IPr, SIMesStrong sigma-donors that can form very stable and active catalysts.
The Role of the Base: Activating the Boronic Acid

The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[3][6][14] It converts the neutral boronic acid into a more nucleophilic boronate species (Ar-B(OH)₃⁻), which then transfers its organic group to the palladium center.[5][6]

  • Why it Matters: A weak base may not be sufficient to generate the boronate anion in high enough concentration, especially with an electron-deficient boronic acid. The strength and solubility of the base are critical.[3][7]

  • Recommendations:

    • Stronger Bases: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ (tripotassium phosphate) or Cs₂CO₃ (caesium carbonate).[2][4] These are often more effective for challenging substrates.

    • Physical Form: Use finely powdered bases to maximize surface area and reactivity.

    • Hydroxides: While strong, bases like NaOH or KOH can sometimes promote side reactions, including hydrolysis of the methoxycarbonyl ester group. Use with caution.

Solvent System Optimization

Solvents play a multifaceted role in Suzuki couplings. They must solubilize the reagents, but they can also influence catalyst activity and selectivity.[15][16][17]

  • Why it Matters: The polarity of the solvent can affect the rate of oxidative addition and the stability of catalytic intermediates.[16][18] The presence of a protic co-solvent like water can be beneficial.

  • Recommendations:

    • Aprotic Ethers with Water: Mixtures like 1,4-Dioxane/H₂O or THF/H₂O are excellent starting points. Water can help to solubilize the base and facilitate the formation of the active boronate species.[2][3]

    • Aromatic Solvents: Toluene can be effective, particularly at higher temperatures.

    • Polar Aprotic Solvents: While DMF or acetonitrile can be used, they can sometimes act as ligands and influence the catalytic cycle in complex ways.[15][16]

Mitigating Side Reactions: Protodeboronation and Homocoupling

Two common side reactions that plague couplings with electron-deficient boronic acids are protodeboronation and homocoupling.

Protodeboronation

This is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which consumes your starting material.[19] Electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway, especially under harsh basic conditions and at elevated temperatures.[1][20]

  • Strategies to Minimize Protodeboronation:

    • Use Milder Bases: If protodeboronation is significant, consider using a milder base like KF.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester.[3][19] These reagents provide a slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[19][20]

    • Lower Reaction Temperature: If possible, use a more active catalyst system that allows for lower reaction temperatures.[3]

Homocoupling

This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or unreduced Pd(II) species.[2][21][22]

  • Strategies to Minimize Homocoupling:

    • Rigorous Degassing: Ensure the reaction is completely free of oxygen.[2][3]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species.[4][23] If using a Pd(II) source, the addition of a mild reducing agent like potassium formate can sometimes suppress homocoupling.[23][24]

    • Optimize Ligand: Bulky, electron-rich ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[4][23]

Suzuki_Cycle_Pitfalls Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII_ArX->Transmetal PdII_ArAr L₂Pd(II)(Ar)(Ar') Transmetal->PdII_ArAr Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O₂/Pd(II) RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal BoronicAcid->Protodeboronation Base/H₂O Temp

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction with potential pitfalls.

Recommended General Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and the finely powdered K₃PO₄.[2]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is a critical step to remove oxygen.[2]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[2][25][26]

References

Technical Support Center: Managing Protodeboronation of 2-Methoxycarbonyl-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenging organoboron reagents. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 2-Methoxycarbonyl-5-fluorophenylboronic acid in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. The inherent reactivity of this electron-deficient boronic acid makes it a powerful synthetic tool, but also renders it susceptible to the common side reaction of protodeboronation. This guide will address this challenge head-on.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is this compound particularly susceptible?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C–B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C–H) bond, effectively destroying your starting material.[1] In the context of your molecule, this means this compound reverts to methyl 2-fluoro-4-methoxybenzoate.

This specific boronic acid is highly susceptible for two primary reasons related to its electronic structure:

  • Electron-Deficient Aryl Ring: The methoxycarbonyl (-CO₂Me) and fluoro (-F) groups are both electron-withdrawing. This pulls electron density away from the aryl ring, making the ipso-carbon (the carbon attached to boron) more electrophilic and thus more vulnerable to protonolysis.[2][3][4]

  • Base-Catalyzed Decomposition: Most cross-coupling reactions, like the Suzuki-Miyaura coupling, require a base. The base reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[5] For highly electron-deficient systems like this one, this boronate can be inherently unstable and decompose, liberating a transient aryl anion that is quickly quenched by a proton source (like water) to give the protodeboronated product.[2][6]

Q2: What are the primary factors in my experimental setup that could be promoting this unwanted side reaction?

A2: Several reaction parameters can dramatically accelerate protodeboronation. Understanding these is the first step to mitigating the issue.

  • Choice of Base: This is often the most critical factor. Strong bases (e.g., NaOH, KOH) and high pH environments significantly promote the formation of the unstable boronate intermediate, leading to rapid decomposition.[2][7][8]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation, sometimes more than they increase the rate of the desired productive coupling.[9]

  • Water Content: Water is the most common proton source for the final step of protodeboronation. While Suzuki reactions often require some water to facilitate the formation of the active boronate, excessive amounts can be detrimental.[1][9]

  • Inefficient Catalysis: If the main catalytic cycle (e.g., Suzuki coupling) is slow or inefficient, the sensitive boronic acid spends more time exposed to the degrading reaction conditions, making protodeboronation a more dominant pathway.[1][9][10]

Q3: How can I reliably detect and quantify the extent of protodeboronation in my reaction?

A3: Detecting this side reaction is straightforward with standard analytical techniques. You should monitor your reaction for the appearance of the byproduct, methyl 2-fluoro-4-methoxybenzoate .

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common and effective method. You can track the consumption of your starting boronic acid and the formation of both the desired product and the protodeboronated byproduct over time.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Also effective, particularly for monitoring the volatile byproduct.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): You can analyze a crude sample of your reaction mixture. The disappearance of the boronic acid signals and the appearance of a new aromatic proton signal in place of the C-B bond are clear indicators.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Issue 1: My reaction shows low conversion to the desired product, and LC-MS analysis confirms a significant peak corresponding to the protodeboronated byproduct.

This is the classic symptom. The protodeboronation pathway is outcompeting your desired cross-coupling reaction.

The Principle: The goal is to use a base that is strong enough to promote the Suzuki catalytic cycle but weak enough to minimize the concentration of the unstable boronate species.

Recommendations:

  • AVOID: Strong, hydroxide-containing bases like NaOH, KOH, and LiOH.

  • PREFERRED: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice for challenging couplings.[9][10] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also highly effective alternatives. These bases have lower corresponding pKa values for their conjugate acids, creating a less harsh basic environment.

BasepKₐ of Conjugate Acid (approx.)Suitability for Sensitive Boronic Acids
NaOH~15.7Poor - Highly promotes protodeboronation
K₂CO₃~10.3 (HCO₃⁻)Good - A standard, milder alternative
K₃PO₄ ~12.3 (HPO₄²⁻) Excellent - Often the optimal choice
Cs₂CO₃~10.3 (HCO₃⁻)Excellent - High solubility and effectiveness

The Principle: If the desired reaction is faster than the decomposition, yields will improve dramatically. The rate of the Suzuki reaction is highly dependent on the palladium catalyst and the associated ligand.

Recommendations:

  • Use a Modern Precatalyst: Instead of traditional sources like Pd(PPh₃)₄, use a more active and well-defined precatalyst. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed to rapidly generate the active Pd(0) species, "kick-starting" the catalytic cycle.[10]

  • Employ Electron-Rich, Bulky Ligands: Ligands like XPhos, SPhos, or RuPhos accelerate the rate-limiting oxidative addition and reductive elimination steps of the cycle. This increased turnover speed gives the boronic acid less time to decompose.[9][10]

cluster_main Reaction Environment cluster_suzuki Suzuki Cycle (Fast) ArBOH Ar-B(OH)₂ ArH Ar-H (Protodeboronation) ArBOH->ArH Strong Base H₂O, Heat (Slow Cycle) Transmetalation Transmetalation ArBOH->Transmetalation Pd Catalyst Ligand, Base ArAr Ar-Ar' (Desired Product) ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->ArAr

Caption: Competing reaction pathways. An efficient catalyst accelerates the Suzuki cycle (green path), outcompeting the protodeboronation side reaction (red path).

Issue 2: My boronic acid appears unstable even during storage or reaction setup, leading to inconsistent results.

This indicates that the boronic acid itself is too labile for your current workflow. The solution is to use a more stable, "pro-drug" form of the reagent.

The Principle: Boronic esters, particularly pinacol esters (Ar-Bpin), are significantly more stable towards protodeboronation than their corresponding boronic acids.[11][12] They act as a protected form. Under the reaction conditions, the ester slowly hydrolyzes to release a low concentration of the active boronic acid, which is immediately consumed in the fast catalytic cycle. This "slow-release" strategy keeps the concentration of the sensitive free boronic acid to a minimum, effectively suppressing decomposition.[1][13]

Recommendation: Convert your this compound to its pinacol ester derivative before using it in the cross-coupling reaction. This is a simple, high-yielding procedure.

Start 2-Methoxycarbonyl-5- fluorophenylboronic acid (Unstable) Process React with: - Pinacol - Anhydrous Solvent (e.g., Toluene) - Dean-Stark Trap (to remove H₂O) Start->Process End 2-Methoxycarbonyl-5-fluorophenyl boronic acid, pinacol ester (Stable) Process->End

Caption: Workflow for converting a labile boronic acid to a stable pinacol ester.

Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a starting point for the direct use of the boronic acid under optimized conditions.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent catalyst oxidation.[14]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 2–4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane/water) via syringe to a final concentration of ~0.1 M with respect to the limiting aryl halide.

  • Reaction: Place the vial in a preheated oil bath set to a moderate temperature (start with 60–80 °C). Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS every 30-60 minutes. Look for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[15]

Protocol 2: Preparation of this compound pinacol ester

This protocol allows you to synthesize the more stable ester derivative.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add an anhydrous solvent capable of forming an azeotrope with water, such as toluene or benzene.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Continue the reaction until no more water is collected (typically 2-4 hours). The reaction can also be monitored by TLC or GC-MS.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography.

By implementing these informed strategies and protocols, you can effectively navigate the challenges posed by protodeboronation and achieve higher yields and more consistent results in your synthetic endeavors.

References

Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 2-Methoxycarbonyl-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Methoxycarbonyl-5-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this electron-deficient boronic acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and proven protocols to enhance your reaction outcomes.

Introduction: The Challenge of Electron-Deficient Boronic Acids

This compound is a valuable building block in medicinal chemistry and materials science. However, its electron-deficient nature, a result of the fluorine and methoxycarbonyl substituents, presents specific challenges in palladium-catalyzed cross-coupling reactions. These challenges often manifest as low yields, incomplete conversion, and the formation of undesirable byproducts. This guide will equip you with the knowledge to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: My reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields with this substrate are typically traced back to one of three main areas: catalyst system inefficiency, suboptimal base selection, or the inherent instability of the boronic acid leading to side reactions. Start by systematically evaluating your catalyst and ligand combination, the choice and amount of base, and ensuring your reaction conditions are strictly anhydrous and oxygen-free.

Q2: What is protodeboronation and how can I minimize it with this specific boronic acid?

A2: Protodeboronation is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of methyl 2-fluorobenzoate and a reduction in your desired product.[1] This is particularly prevalent with electron-deficient boronic acids.[1] To minimize this, consider the following:

  • Choice of Base: Employ milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Stronger bases can accelerate protodeboronation.

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.[2] Using anhydrous solvents and bases can be beneficial.

  • Use of Boronic Esters: Converting the boronic acid to a more stable form, like a pinacol ester, can provide a "slow release" of the active boronic acid, keeping its concentration low and reducing decomposition.[3]

Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can it be prevented?

A3: The homocoupling of boronic acids to form a symmetrical biaryl byproduct (in this case, a biphenyl dicarboxylate) is often promoted by the presence of oxygen.[3][4] Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[5] To prevent this:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[3]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes reduce the propensity for side reactions that are initiated by Pd(II) species.[6]

Q4: My aryl chloride coupling partner is unreactive. What modifications should I consider?

A4: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[6] To overcome this challenge:

  • Advanced Catalyst Systems: Employ specialized, highly active catalyst systems. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands promote the challenging oxidative addition step.

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.[6]

  • Pre-formed Catalysts: Consider using modern, pre-formed palladium precatalysts (e.g., Buchwald palladacycles or PEPPSI complexes) which offer improved reproducibility and activity at lower catalyst loadings.[7]

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Reaction Conversion

Low conversion is a common frustration. This guide provides a systematic approach to identifying and resolving the root cause.

Decision-Making Workflow for Low Conversion

LowConversionWorkflow start Low Conversion Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Boronic Acid Degradation? (Check by NMR/LCMS) check_reagents->sub_reagents1 sub_reagents2 Catalyst/Ligand Oxidized? check_reagents->sub_reagents2 optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK sub_conditions1 Inert Atmosphere Maintained? check_conditions->sub_conditions1 sub_conditions2 Temperature Optimal? check_conditions->sub_conditions2 optimize_base 4. Screen Bases optimize_catalyst->optimize_base No Improvement sub_catalyst1 Increase Catalyst Loading (1-5 mol%) optimize_catalyst->sub_catalyst1 sub_catalyst2 Screen Ligands (e.g., SPhos, XPhos) optimize_catalyst->sub_catalyst2 optimize_solvent 5. Evaluate Solvent Effects optimize_base->optimize_solvent No Improvement sub_base1 Try K₃PO₄, Cs₂CO₃, or KF optimize_base->sub_base1 sub_base2 Vary Base Equivalents (2-3 equiv.) optimize_base->sub_base2 sub_solvent1 Test Dioxane, Toluene, or 2-MeTHF optimize_solvent->sub_solvent1 sub_solvent2 Consider Biphasic System (e.g., Toluene/Water) optimize_solvent->sub_solvent2 success Improved Conversion sub_catalyst2->success Improvement sub_base1->success Improvement sub_solvent1->success Improvement

Caption: A workflow for troubleshooting low conversion.

Step-by-Step Protocol: Catalyst System Screening

When dealing with an electron-deficient boronic acid and a potentially challenging coupling partner, screening your catalyst system is paramount.

  • Reaction Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: To each vial, add a different palladium source and ligand combination. See the table below for starting points.

  • Solvent Addition: Add degassed 1,4-dioxane/water (e.g., 10:1 ratio) to each vial to achieve a consistent concentration.

  • Reaction Execution: Seal the vials and heat the reactions to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Analysis: Compare the conversion rates and product formation across the different catalyst systems to identify the most effective one.

Table 1: Recommended Catalyst Systems for Screening
Catalyst SystemPalladium Source (mol%)Ligand (mol%)Typical Coupling PartnerNotes
System 1 Pd(OAc)₂ (2%)SPhos (4%)Aryl Chlorides/BromidesA robust, general-purpose system for challenging couplings.[6]
System 2 Pd₂(dba)₃ (1%)XPhos (3%)Sterically Hindered Aryl HalidesExcellent for sterically demanding substrates.[8]
System 3 Pd(PPh₃)₄ (5%)-Aryl Iodides/BromidesA classic catalyst, best for more reactive halides.
System 4 PEPPSI-IPr (2%)-Heteroaryl ChloridesA highly active N-heterocyclic carbene (NHC) based catalyst.[7]
Guide 2: Managing Side Reactions - A Deeper Dive

Beyond low conversion, specific side reactions can plague couplings with this compound.

The Suzuki-Miyaura Catalytic Cycle and Common Failure Points

The efficiency of the Suzuki-Miyaura reaction depends on the smooth operation of its catalytic cycle. Understanding where things can go wrong is key to effective troubleshooting.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Failure1 Slow for Ar-Cl OxAdd->Failure1 Failure Point Transmetal Transmetalation PdII_Aryl->Transmetal Failure3 Homocoupling PdII_Aryl->Failure3 Side Reaction PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Failure2 Protodeboronation BoronicAcid->Failure2 Side Reaction Base Base (e.g., K₃PO₄) Base->Transmetal

References

Technical Support Center: Troubleshooting Byproducts in 2-Methoxycarbonyl-5-fluorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Methoxycarbonyl-5-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during these sensitive coupling reactions. The unique electronic and steric properties of this boronic acid derivative can lead to specific side reactions that require careful consideration and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low yields of the desired product and multiple unknown spots on my TLC. What are the most likely byproducts?

When troubleshooting complex Suzuki-Miyaura couplings, it is crucial to consider the common side reactions that can compete with the desired cross-coupling pathway. For a sterically hindered and electronically modified substrate like this compound, the primary suspected byproducts are typically:

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding methyl 4-fluorobenzoate. This is a very common side reaction for arylboronic acids, especially those with electron-withdrawing groups, and is often exacerbated by basic conditions.[1][2][3][4]

  • Homocoupling Product: The dimerization of the boronic acid to form 2,2'-bis(methoxycarbonyl)-5,5'-difluorobiphenyl. This byproduct is often promoted by the presence of oxygen in the reaction mixture.[5][6][7][8]

  • Hydrolysis Product: The hydrolysis of the methoxycarbonyl group to a carboxylic acid, which can occur on the starting boronic acid, the desired product, or the homocoupling byproduct, especially under harsh basic conditions or extended reaction times.

Q2: What is protodeboronation and why is it a significant issue with this compound?

Protodeboronation is a decomposition pathway where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][2][3] This side reaction is particularly problematic for arylboronic acids that are electron-deficient, a characteristic of this compound due to the fluorine and methoxycarbonyl substituents. The reaction is typically accelerated under the basic aqueous conditions required for the Suzuki-Miyaura coupling.[1][4]

The generally accepted mechanism involves the formation of a boronate anion ([ArB(OH)₃]⁻), which is then protonated at the ipso-carbon, leading to the cleavage of the C-B bond.[9] The stability of boronic acids against protodeboronation can be highly nuanced and is not always improved by esterification.[1]

Q3: How can I confirm the presence of the protodeboronation byproduct, methyl 4-fluorobenzoate, in my reaction mixture?

A combination of analytical techniques is recommended for unambiguous identification:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the first and most direct method. You would look for a peak with the corresponding mass-to-charge ratio (m/z) of methyl 4-fluorobenzoate.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If the byproduct is volatile enough, GC-MS can provide excellent separation and mass spectral data for confirmation.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy: After purification of the byproduct, or by careful analysis of the crude reaction mixture, NMR can provide definitive structural information. The ¹H NMR would show characteristic aromatic signals for a 1,4-disubstituted benzene ring, and the ¹⁹F NMR would show a single resonance.

Q4: My analysis suggests the formation of a homocoupling byproduct. What causes this and how can it be minimized?

Homocoupling of arylboronic acids results in the formation of a symmetrical biaryl.[5][6][7] This side reaction is often catalyzed by palladium in the presence of an oxidant, most commonly molecular oxygen.[6][8] The mechanism can involve the formation of a palladium peroxo complex which then reacts with the boronic acid.[6] For electron-deficient arylboronic acids, homocoupling can be a predominant side reaction.[5][7]

To minimize homocoupling:

  • Thorough Degassing: Ensure that all solvents are rigorously degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[8][10]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.[10]

  • Catalyst Pre-activation: Using a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can sometimes suppress side reactions.[10]

Q5: I suspect the methoxycarbonyl group is being hydrolyzed. Under what conditions is this likely to happen and how can I avoid it?

Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under the basic conditions of the Suzuki-Miyaura reaction. This is more likely with stronger bases (e.g., hydroxides) and at elevated temperatures or with prolonged reaction times.

To mitigate hydrolysis:

  • Milder Base: Consider using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10]

  • Lower Temperature and Shorter Reaction Time: Optimizing the reaction to proceed at a lower temperature and for a shorter duration can minimize the extent of hydrolysis. This can often be achieved by using a more active catalyst system.[4]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can prevent hydrolysis, although this may require different catalyst and base systems.[11][12]

Troubleshooting Guide: A Systematic Approach to Byproduct Identification

When faced with a complex mixture of products, a systematic approach to identification is crucial. This workflow outlines the recommended steps for characterizing the byproducts in your this compound coupling reaction.

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Isolation & Confirmation start Complex Reaction Mixture lcms LC-MS Analysis start->lcms nmr_crude Crude ¹H & ¹⁹F NMR start->nmr_crude hypothesis Identify Potential Byproducts: - Protodeboronation - Homocoupling - Hydrolysis lcms->hypothesis Compare m/z values nmr_crude->hypothesis Analyze spectral patterns chromatography Flash Column Chromatography hypothesis->chromatography isolated_byproducts Isolate Byproducts chromatography->isolated_byproducts nmr_pure ¹H, ¹³C, ¹⁹F NMR of Pure Byproducts isolated_byproducts->nmr_pure hr_ms High-Resolution MS isolated_byproducts->hr_ms confirmation Confirm Structures nmr_pure->confirmation hr_ms->confirmation

Caption: Workflow for identifying byproducts in Suzuki-Miyaura couplings.

Data Presentation: Expected Byproducts and Their Characteristics
Byproduct NameStructureExpected m/z [M+H]⁺Key NMR Signals
Protodeboronation Product (Methyl 4-fluorobenzoate)F-Ph-CO₂Me155.04¹H: Aromatic signals of a 1,4-disubstituted ring. ¹⁹F: Single resonance.
Homocoupling Product (2,2'-bis(methoxycarbonyl)-5,5'-difluorobiphenyl)(MeO₂C)(F)Ph-Ph(F)(CO₂Me)309.07¹H & ¹⁹F: More complex aromatic patterns due to restricted rotation and asymmetry.
Hydrolyzed Starting Material (5-Fluoro-2-carboxyphenylboronic acid)HO₂C-(F)Ph-B(OH)₂184.02 (as boronic acid)Broad -OH signals in ¹H NMR. Shift in ¹¹B NMR.[13]
Hydrolyzed Desired Product HO₂C-(F)Ph-ArDependent on Ar groupDisappearance of methyl singlet in ¹H NMR.
Hydrolyzed Homocoupling Product (HO₂C)(F)Ph-Ph(F)(CO₂Me) or (HO₂C)(F)Ph-Ph(F)(CO₂H)295.06 or 281.04Disappearance of one or both methyl singlets in ¹H NMR.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This is a general starting point and may require optimization for your specific coupling partner.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[14]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Sample Preparation for LC-MS and NMR Analysis
  • LC-MS Sample: Take a small aliquot of the crude reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile or methanol), and filter it through a syringe filter before injection.

  • NMR Sample: After the workup, dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis. For isolated byproducts, prepare individual samples for full characterization. The integration of LC-MS and NMR can be a powerful tool for analyzing complex mixtures.[15][16][17][18]

Mechanistic Insights into Byproduct Formation

Understanding the underlying mechanisms of byproduct formation is key to developing strategies for their suppression.

Byproduct_Mechanisms cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation cluster_homo Homocoupling pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-Ar'(L₂) pd_ox->pd_trans Transmetalation (Ar'-B(OH)₂) product Ar-Ar' (Desired Product) pd_trans->product Reductive Elimination product->pd0 boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ proto_product Ar'-H boronate->proto_product + H₂O pd0_o2 Pd(0)L₂ + O₂ pd_peroxo (η²-O₂)PdL₂ pd0_o2->pd_peroxo pd_ar Ar'-Pd(II)-OH(L₂) pd_peroxo->pd_ar + Ar'-B(OH)₂ pd_ar2 Ar'-Pd(II)-Ar'(L₂) pd_ar->pd_ar2 + Ar'-B(OH)₂ homo_product Ar'-Ar' pd_ar2->homo_product Reductive Elimination

Caption: Competing reaction pathways in Suzuki-Miyaura couplings.

References

Technical Support Center: Purification of 2-Methoxycarbonyl-5-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from 2-Methoxycarbonyl-5-fluorophenylboronic acid. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during the synthesis and purification of biaryl compounds and their derivatives.

Introduction: The Chemistry and Its Challenges

This compound is a common building block in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] While powerful, these reactions can generate a mixture of the desired product, unreacted starting materials, and various side-products. The electron-withdrawing nature of the methoxycarbonyl group and the presence of the fluorine atom can influence reactivity and the impurity profile.[2] Effective purification is therefore critical to obtaining high-purity active pharmaceutical ingredients (APIs) and research compounds.

This guide addresses the most pressing purification challenges in a direct question-and-answer format, explaining the causality behind each experimental choice.

Part 1: Purification of the Direct Suzuki Coupling Product (Methyl 2-Aryl-5-fluorobenzoates)

This section focuses on the purification of the ester product immediately following the Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki coupling reaction is complete. What is the standard initial work-up procedure before I attempt purification?

A1: A robust aqueous work-up is the essential first step to remove the bulk of inorganic salts (from the base) and water-soluble impurities. This significantly simplifies subsequent purification steps like column chromatography or recrystallization.[3]

Rationale: The reaction mixture contains the base (e.g., K₂CO₃, K₃PO₄), borate byproducts, and potentially phase-transfer catalysts, all of which are highly polar and can be removed with aqueous washes.

Step-by-Step General Work-up Protocol:

  • Cooling & Dilution: Once the reaction is deemed complete by TLC or LC-MS, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acidic species.

    • Wash with water (H₂O).

    • Wash with brine (saturated aqueous NaCl). This helps to remove residual water from the organic layer and break up any emulsions.

  • Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.

Q2: I'm seeing significant amounts of unreacted boronic acid and its homocoupled byproduct in my crude material. How can I remove them?

A2: This is a very common issue. The homocoupling of boronic acids is a frequent side reaction, especially if the reaction mixture was not properly degassed, as oxygen can promote this pathway.[4] Separating the desired biaryl from the boronic acid homocoupler can be challenging due to their similar polarities.[5]

Method 1: Optimized Flash Column Chromatography

This is the most reliable method for separating compounds with subtle polarity differences.

  • Principle: The separation relies on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase.

  • Protocol:

    • Adsorb: Adsorb the crude product onto a small amount of silica gel.

    • Column: Pack a glass column with silica gel in your starting eluent.

    • Elution: A shallow gradient of ethyl acetate in hexanes is typically effective. The less polar homocoupled product and the desired biaryl product will elute before the more polar unreacted boronic acid. Careful fraction collection is key.

Compound TypeTypical Elution Order (Normal Phase)Recommended Solvent System (Gradient)
Homocoupled DimerFirstHexanes / Ethyl Acetate (e.g., 100:0 -> 90:10)
Desired Biaryl Product Second Hexanes / Ethyl Acetate (e.g., 95:5 -> 85:15)
Unreacted Aryl HalideVaries based on polarityHexanes / Ethyl Acetate
Unreacted Boronic AcidLast (or sticks to silica)Higher polarity (e.g., >20% EtOAc)

Method 2: Recrystallization

If your product is a solid, recrystallization can be a highly effective and scalable purification method.

  • Principle: This technique exploits differences in solubility between the product and impurities at different temperatures. The goal is to find a solvent system where the desired product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.

  • Protocol:

    • Solvent Screening: Test small amounts of your crude product in various solvents. Good candidates for biaryl esters include hexanes/methanol, hexanes/ethyl acetate, or ethanol/water mixtures.[6][7]

    • Dissolution: Dissolve the crude solid in a minimal amount of the chosen boiling solvent system.

    • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

Q3: My product is a dark grey or black solid/oil. How do I remove the residual palladium catalyst?

A3: Residual palladium is a major concern, especially in drug development, with strict regulatory limits (often < 5-10 ppm).[8][9] The dark color is typically due to the formation of palladium black (Pd(0) nanoparticles).

Workflow for Palladium Removal

palladium_removal start Crude Product (Dark Color) check_solubility Dissolve in Organic Solvent (e.g., EtOAc, DCM, Toluene) start->check_solubility method_choice Choose Scavenging Method check_solubility->method_choice scavenger Method A: Metal Scavenger Resin method_choice->scavenger High Value Product High Efficiency Needed carbon Method B: Activated Carbon method_choice->carbon Cost-Effective Bulk Removal scavenger_protocol Stir with Thiol/Phosphine Scavenger Resin (e.g., 2-12 hours) scavenger->scavenger_protocol carbon_protocol Stir with Activated Carbon (e.g., 30-60 min) carbon->carbon_protocol filtration Filter through Celite® Pad scavenger_protocol->filtration carbon_protocol->filtration analysis Concentrate and Analyze (ICP-MS for Pd levels) filtration->analysis

Caption: Decision workflow for palladium removal.

Method A: Metal Scavenger Resins (Recommended for APIs)

  • Principle: These are solid supports (often silica or polymer) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or phosphines.[10] The scavenger selectively binds the palladium, which is then removed by simple filtration.

  • Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, EtOAc).

    • Add the scavenger resin (typically 5-10 equivalents by weight relative to the initial palladium catalyst loading).

    • Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-24 hours. Monitor palladium levels if possible.

    • Filter the mixture to remove the resin.

    • Concentrate the filtrate to recover the palladium-free product.

Method B: Activated Carbon Treatment (Cost-Effective)

  • Principle: Activated carbon has a high surface area and can adsorb palladium species. It is less selective than scavenger resins but often effective for bulk removal.

  • Protocol:

    • Dissolve the crude product in a solvent.

    • Add activated carbon (charcoal), typically 5-10% w/w relative to the crude product.

    • Stir the slurry for 30-60 minutes at room temperature.

    • Filter the mixture through a pad of Celite® to ensure all fine carbon particles are removed. This is a critical step.

    • Concentrate the filtrate.

Part 2: Purification of Hydrolyzed Products (2-Aryl-5-fluorobenzoic Acids)

If the methyl ester is hydrolyzed to the corresponding carboxylic acid, the purification strategy changes significantly, leveraging the acidic nature of the product.

Q4: I have hydrolyzed the ester to the carboxylic acid. How do I purify the final acid product?

A4: The introduction of the carboxylic acid group provides a powerful purification handle: its ability to be protonated and deprotonated. This allows for a highly effective purification via acid-base extraction.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude solid (containing the desired acid and neutral organic impurities like the homocoupled dimer) in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃). The desired carboxylic acid will deprotonate to form a water-soluble carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. It is good practice to perform the basic extraction 2-3 times to ensure complete recovery of the acid.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a strong acid, such as concentrated HCl or 3M HCl, until the pH is ~1-2. The desired carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified product under vacuum.

Post-Extraction Polishing: Recrystallization

For achieving very high purity, the acid obtained from the extraction can be recrystallized.[11]

  • Suitable Solvents: Aqueous ethanol, toluene, or water are often effective for recrystallizing aromatic carboxylic acids.[11][12]

Purification Workflow: From Suzuki to Final Acid

full_workflow suzuki Suzuki Coupling Reaction workup Aqueous Work-up suzuki->workup crude_ester Crude Ester Product workup->crude_ester pd_removal Palladium Removal (Scavenger/Carbon) crude_ester->pd_removal clean_ester Clean Ester pd_removal->clean_ester hydrolysis Saponification (Hydrolysis) clean_ester->hydrolysis crude_acid Crude Acid Product hydrolysis->crude_acid acid_base Acid-Base Extraction crude_acid->acid_base pure_acid Pure Carboxylic Acid acid_base->pure_acid

Caption: Overall purification workflow.

References

Technical Support Center: Optimizing Chan-Lam Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Chan-Lam C-N cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Chan-Lam coupling, particularly when utilizing fluorinated boronic acids. The electron-withdrawing nature of fluorine substituents can significantly impact the reactivity of boronic acids, often leading to decreased yields and the formation of unwanted side products. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and improve the efficiency of your reactions.

Understanding the Challenge: The Impact of Fluorination

The Chan-Lam coupling is a powerful copper-catalyzed method for forming carbon-heteroatom bonds, offering a milder alternative to palladium-catalyzed reactions like the Buchwald-Hartwig amination.[1][2][3] The reaction is prized for its operational simplicity, often proceeding at room temperature and being tolerant of air and moisture.[3][4] However, the success of the Chan-Lam coupling is highly dependent on the electronic properties of the substrates.

Fluorinated boronic acids, especially those with multiple fluorine substituents or trifluoromethyl groups, are considered challenging substrates.[5] The strong electron-withdrawing effect of fluorine atoms deactivates the boronic acid, making the crucial transmetalation step in the catalytic cycle less favorable.[6] This can lead to sluggish or incomplete reactions and an increase in side reactions such as protodeboronation.[7][8]

Catalytic Cycle of the Chan-Lam Coupling

A general understanding of the reaction mechanism is crucial for effective troubleshooting. The catalytic cycle is thought to proceed through the following key steps:

  • Ligand Exchange: The amine nucleophile coordinates with the Cu(II) catalyst.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

  • Oxidation/Reductive Elimination: A Cu(III) intermediate is formed, which then undergoes reductive elimination to form the desired C-N bond and a Cu(I) species.[2][3][9]

  • Reoxidation: The Cu(I) catalyst is reoxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[2][9]

Chan_Lam_Cycle cluster_0 Catalytic Cycle Cu(II) Cu(II) Amine_Coordination [L-Cu(II)-NR'H] Cu(II)->Amine_Coordination + R'NH2 Transmetalation [L-Cu(II)-Ar] Amine_Coordination->Transmetalation + ArB(OH)2 Oxidation_RE [L-Cu(III)(Ar)(NR'H)] Transmetalation->Oxidation_RE Oxidation Product_Release Product (Ar-NR'H) + Cu(I) Oxidation_RE->Product_Release Reductive Elimination Reoxidation Cu(I) -> Cu(II) Product_Release->Reoxidation Reoxidation->Cu(II) [O]

Caption: Simplified catalytic cycle of the Chan-Lam coupling.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter when working with fluorinated boronic acids in Chan-Lam couplings.

Question 1: My reaction with a trifluoromethyl-substituted boronic acid is giving very low yields. What are the likely causes and how can I improve it?

Answer:

Low yields with electron-deficient boronic acids like those bearing a -CF3 group are a common issue.[6] The primary reason is the reduced nucleophilicity of the aryl group, which slows down the transmetalation step. Additionally, electron-deficient boronic acids are more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[7][8]

Troubleshooting Steps:

  • Increase Catalyst Loading: While catalytic amounts of copper are typically sufficient, increasing the loading of the copper salt (e.g., from 10 mol% to 20 mol%) can sometimes overcome the sluggish kinetics.

  • Choice of Copper Source: While Cu(OAc)2 is the most common catalyst, other copper salts may offer improved performance.[2] Consider screening Cu(OTf)2 or CuCl2, as the counter-ion can influence the reactivity.[10] In some cases, copper(I) sources like CuI in the presence of an oxidant can also be effective.

  • Employ a Ligand: While many Chan-Lam reactions are performed without a ligand, the addition of a suitable ligand can significantly enhance the reaction rate and yield, especially for challenging substrates.[9][10] Pyridine-based ligands or phenanthroline derivatives have shown promise.[10][11] The ligand can stabilize the copper catalyst and facilitate the reductive elimination step.

  • Solvent Selection: The choice of solvent can have a profound effect. Dichloromethane (DCM) and methanol are common choices.[2][10] For particularly difficult couplings, polar aprotic solvents like DMSO or DMF might be beneficial, as they can help to solubilize the copper species and promote the reaction.[12]

  • Elevated Temperature: While the Chan-Lam reaction is known for proceeding at room temperature, heating the reaction mixture (e.g., to 50-80 °C) can provide the necessary activation energy for the coupling of deactivated substrates.[12]

Question 2: I am observing a significant amount of a byproduct corresponding to the protodeboronated starting material. How can I minimize this side reaction?

Answer:

Protodeboronation is a frequent and troublesome side reaction, particularly with electron-poor boronic acids and under basic conditions.[8][13] It involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your starting material without forming the desired product.

Strategies to Minimize Protodeboronation:

  • Anhydrous Conditions: While the Chan-Lam coupling is generally tolerant of some moisture, excess water can promote protodeboronation. Using anhydrous solvents and adding molecular sieves can be beneficial, especially for sensitive substrates.[12]

  • Base Selection: The choice and amount of base are critical. Strong bases can accelerate protodeboronation.[8] If a base is required, consider using a weaker, non-nucleophilic base like pyridine or 2,6-lutidine.[1][2] In some cases, the amine substrate itself can act as the base, eliminating the need for an external one.[12]

  • Use of Boronic Esters: Boronic acid pinacol esters (BPin esters) are often more stable towards protodeboronation than their corresponding boronic acids.[14][15] While they can be less reactive in the Chan-Lam coupling, their increased stability might lead to higher overall yields of the desired product by minimizing the undesired side reaction.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and avoid unnecessary heating.

Question 3: My fluorinated boronic acid is poorly soluble in the reaction solvent. What are my options?

Answer:

Poor solubility of a reactant can significantly hinder reaction rates and lead to incomplete conversions.

Solutions for Solubility Issues:

  • Solvent Screening: Experiment with a range of solvents to find one that provides better solubility for your specific boronic acid. A mixture of solvents, such as DCM/MeOH or THF/water, can sometimes be effective.

  • Use of Potassium Aryltrifluoroborates: Potassium aryltrifluoroborate salts often exhibit better solubility in polar solvents compared to the corresponding boronic acids. They are also known to be effective coupling partners in Chan-Lam reactions.[12]

  • Phase-Transfer Catalysis: In cases of very poor solubility, employing a phase-transfer catalyst might be a viable, though less common, strategy for this type of coupling.

Frequently Asked Questions (FAQs)

Q1: Can I use boronic acid pinacol esters (BPin esters) instead of boronic acids for coupling with fluorinated amines?

A1: Yes, BPin esters can be used, and in some cases, they are preferred due to their higher stability and reduced tendency to undergo protodeboronation.[14][15] However, BPin esters are generally less reactive than boronic acids in Chan-Lam couplings.[15] To improve their reactivity, the addition of boric acid (B(OH)3) has been shown to be beneficial.[14][16] Boric acid is thought to act as a scavenger for pinacol, a byproduct that can inhibit the copper catalyst.[14]

Q2: What is the best copper catalyst to use for the Chan-Lam coupling of fluorinated boronic acids?

A2: Copper(II) acetate (Cu(OAc)2) is the most widely used and is a good starting point for optimization.[1][2] However, for challenging fluorinated substrates, other copper sources such as copper(II) triflate (Cu(OTf)2) or even copper(II) fluoride (CuF2) have been reported to give superior results in some instances.[10][17] It is often necessary to screen a few different copper catalysts to find the optimal one for your specific reaction.

Q3: Is it necessary to run the Chan-Lam reaction under an inert atmosphere?

A3: One of the key advantages of the Chan-Lam coupling is that it can typically be run open to the air.[1][3][4] Oxygen in the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed during the reductive elimination step.[2][9] Therefore, an inert atmosphere is generally not required and can even be detrimental to the reaction.

Q4: My amine coupling partner is also electron-deficient. How does this affect the reaction with a fluorinated boronic acid?

A4: Coupling two electron-deficient partners is a significant challenge. The reduced nucleophilicity of the amine will slow down the initial coordination to the copper center. In such cases, you will likely need to employ more forcing reaction conditions, such as higher temperatures, a more active catalyst system (e.g., with a specific ligand), and potentially a longer reaction time. Careful optimization of all reaction parameters is crucial for success.

Experimental Protocols

General Protocol for Chan-Lam Coupling of a Fluorinated Boronic Acid with an Amine:

  • To a reaction vial equipped with a magnetic stir bar, add the fluorinated boronic acid (1.0 equiv), the amine (1.2 equiv), copper(II) acetate (0.1-0.2 equiv), and a suitable solvent (e.g., dichloromethane, 0.1 M).

  • If required, add a ligand (e.g., pyridine, 2.0 equiv) or other additives.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • If the reaction is sluggish, gradually increase the temperature to 40-60 °C.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for a Challenging Coupling Using a Boronic Acid Pinacol Ester:

  • To a reaction vial, add the fluorinated boronic acid pinacol ester (1.5 equiv), the amine (1.0 equiv), copper(II) acetate (0.1 equiv), and boric acid (1.5 equiv).

  • Add a 20:1 mixture of acetonitrile/ethanol as the solvent (0.2 M).

  • Stir the reaction at 50 °C and monitor its progress.

  • Work-up and purification are performed as described in the general protocol.

Data Summary Table

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Poor reactivity of fluorinated boronic acidIncrease catalyst loading, screen different copper salts (Cu(OTf)2, CuCl2), add a ligand (pyridine, phenanthroline), use a more polar solvent (DMSO, DMF), increase reaction temperature.
Protodeboronation Presence of water, strong base, prolonged reaction timeUse anhydrous solvents, add molecular sieves, use a weaker base (pyridine) or no external base, use a boronic acid pinacol ester, optimize reaction time.
Poor Solubility Inappropriate solventScreen a wider range of solvents or solvent mixtures, consider using the corresponding potassium aryltrifluoroborate salt.
Both Coupling Partners are Electron-Deficient Slow kinetics for both transmetalation and amine coordinationEmploy more forcing conditions: higher temperature, optimized catalyst-ligand system, longer reaction time.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield with Fluorinated Boronic Acid Check_Protodeboronation Significant Protodeboronation? Start->Check_Protodeboronation Check_Solubility Starting Material Solubility Issues? Check_Protodeboronation->Check_Solubility No Anhydrous Use Anhydrous Conditions & Weaker Base Check_Protodeboronation->Anhydrous Yes Optimize_Conditions Optimize Reaction Conditions Check_Solubility->Optimize_Conditions No Solvent Screen Solvents/ Use Trifluoroborate Salt Check_Solubility->Solvent Yes Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp BPin Switch to Boronic Acid Pinacol Ester Anhydrous->BPin BPin->Check_Solubility Solvent->Optimize_Conditions Change_Catalyst Change Copper Salt/ Add Ligand Increase_Temp->Change_Catalyst Success Improved Yield Change_Catalyst->Success

Caption: A decision-making workflow for troubleshooting Chan-Lam couplings.

References

Technical Support Center: C-N Bond Formation with 2-Methoxycarbonyl-5-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting C-N bond formation, with a specific focus on reactions involving 2-Methoxycarbonyl-5-fluorophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of these coupling reactions and achieve optimal results in your synthetic endeavors.

The inherent electronic properties of this compound—specifically, the electron-withdrawing effects of both the fluoro and methoxycarbonyl substituents—present unique challenges in C-N cross-coupling reactions. These groups can influence the rate of key steps in the catalytic cycle and increase the propensity for undesired side reactions. This guide provides in-depth, mechanistically grounded solutions to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Question: I am attempting a Buchwald-Hartwig amination between this compound and a primary amine, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this specific coupling are often multifactorial, stemming from the challenging nature of the electron-deficient boronic acid. The primary culprits are typically inefficient transmetalation, catalyst deactivation, or degradation of the starting material.

Root Causes & Recommended Actions:

  • Inefficient Transmetalation: The transmetalation step in the Buchwald-Hartwig catalytic cycle is often rate-limiting.[1] For an electron-deficient boronic acid like this compound, the transfer of the aryl group from boron to the palladium center can be particularly sluggish.

    • Solution: The choice of base is critical. A stronger, non-nucleophilic base is often required to facilitate the formation of the more reactive boronate species. While common bases like K₂CO₃ or Cs₂CO₃ are starting points, consider switching to potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS).[2] The latter is particularly effective but requires strictly anhydrous conditions.

  • Catalyst System Optimization: The combination of palladium precursor and ligand is paramount for coupling electron-deficient partners.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) active species and promote both oxidative addition and reductive elimination.[3] For this specific substrate, consider ligands such as BrettPhos, XPhos, or tBuXPhos.[3] A pre-formed palladium catalyst complex can also be beneficial for reproducibility.[4]

  • Protodeboronation (Deborylation): Electron-deficient arylboronic acids are highly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5][6] This is often exacerbated by the presence of water and certain bases.[5][7]

    • Solution:

      • Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

      • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[5] These esters can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[5]

      • Base Addition: Add the base to the reaction mixture at the reaction temperature, or in portions, to minimize prolonged exposure of the boronic acid to basic conditions before the catalytic cycle begins.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired C-N coupled product, but I am also observing significant amounts of 1-fluoro-4-methoxycarbonylbenzene and biphenyl-type homocoupling products. How can I suppress these side reactions?

Answer:

The formation of these specific byproducts points directly to two common competing pathways: protodeboronation and oxidative homocoupling.

Root Causes & Recommended Actions:

  • Protodeboronation Product (1-fluoro-4-methoxycarbonylbenzene): As discussed in Issue 1, this is a result of the boronic acid reacting with a proton source. The electron-withdrawing nature of the substituents on your boronic acid makes it particularly prone to this decomposition pathway.[6]

    • Troubleshooting Workflow:

      G start High Protodeboronation Detected step1 Verify Anhydrous Conditions (Solvent, Reagents, Glassware) start->step1 step2 Switch to a Non-Aqueous Base? (e.g., LiHMDS, KHMDS) step1->step2 If feasible step3 Convert Boronic Acid to Pinacol or MIDA Ester step1->step3 If necessary step4 Lower Reaction Temperature step2->step4 step3->step4 end Protodeboronation Minimized step4->end

      Caption: Workflow to minimize protodeboronation.

  • Homocoupling of Boronic Acid: This byproduct arises from the palladium-catalyzed coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is incomplete.[8]

    • Solution:

      • Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

      • Use of Pd(0) Catalyst: Start with a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.

      • Optimize Ligand/Palladium Ratio: An insufficient amount of ligand can lead to palladium black precipitation and promote side reactions. Ensure an appropriate ligand-to-metal ratio, typically ranging from 1:1 to 2:1 depending on the ligand.

Issue 3: Reaction Stalls or is Not Reproducible

Question: My C-N coupling reaction with this compound works occasionally but is highly inconsistent. What factors contribute to this lack of reproducibility?

Answer:

Poor reproducibility with sensitive substrates like this often points to subtle variations in reagent quality, moisture content, or reaction setup.

Root Causes & Recommended Actions:

  • Inconsistent Reagent Quality:

    • Boronic Acid Purity: Boronic acids can dehydrate over time to form cyclic boroxine anhydrides, which may have different reactivity. The purity of your this compound is crucial.

      • Action: Check the purity of your boronic acid by NMR before use. If significant boroxine formation is observed, it may be necessary to purify the reagent or purchase a fresh batch. Store the boronic acid in a desiccator under an inert atmosphere.[6]

    • Amine Purity: Ensure your amine coupling partner is pure and free of contaminants.

    • Solvent and Base Quality: Use high-purity, anhydrous solvents and ensure bases have not absorbed significant amounts of atmospheric water.

  • Variable Moisture Content: Trace amounts of water can significantly impact the reaction by promoting protodeboronation and affecting the catalyst's activity.[9]

    • Action: Implement a strict and consistent protocol for drying solvents and reagents. Using molecular sieves in the reaction vessel can help scavenge residual moisture.[10]

  • Inconsistent Degassing and Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the palladium catalyst.

    • Action: Standardize your degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction setup and duration.

Frequently Asked Questions (FAQs)

Q1: Is a Chan-Lam coupling a viable alternative to the Buchwald-Hartwig amination for this substrate?

A1: The Chan-Lam coupling, which uses a copper catalyst, is another important method for C-N bond formation.[11] For an electron-deficient boronic acid, it can be a challenging reaction and may require significant optimization.[12] While it offers the advantage of often being run in the presence of air, the electronic properties of this compound might still lead to low yields. If you are facing insurmountable issues with the palladium-catalyzed route, a carefully optimized Chan-Lam protocol could be explored, potentially requiring specific ligands and bases to facilitate the coupling.[13]

Q2: What is the role of the ortho-methoxycarbonyl group in the reactivity of this boronic acid?

A2: The ortho-methoxycarbonyl group has a significant electronic and steric influence. Electronically, it is an electron-withdrawing group, which deactivates the aromatic ring and can slow down the transmetalation step.[14] Sterically, its presence ortho to the boronic acid group can hinder the approach of the bulky palladium catalyst complex, potentially requiring ligands with specific bite angles to achieve effective coupling.

Q3: Can I use a boronic acid ester directly, and which one is best?

A3: Yes, using a boronic acid ester is a highly recommended strategy to combat protodeboronation.[5] The most common and effective choices are the pinacol ester and the MIDA ester.

  • Pinacol esters are generally more stable than the corresponding boronic acids and are widely used.

  • MIDA boronates are exceptionally stable and can be used in a "slow-release" strategy, where the MIDA group is cleaved under the basic reaction conditions to gradually generate the reactive boronic acid. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing side reactions.

The choice between them may depend on the specific reaction conditions and the stability required.

Q4: What is a good starting point for reaction conditions for a screening experiment?

A4: A robust starting point for optimizing the C-N coupling of this compound would be:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)A reliable Pd(0) source.
Ligand XPhos or BrettPhos (2-4 mol%)Bulky, electron-rich ligands proven for difficult couplings.[3]
Base K₃PO₄ (2.0 equiv.)A strong, effective base for transmetalation.
Solvent Dioxane or TolueneCommon solvents for Buchwald-Hartwig reactions. Ensure anhydrous.[4]
Temperature 80-110 °CA typical temperature range for these couplings.
Atmosphere Argon or NitrogenEssential to prevent catalyst deactivation and side reactions.

This table provides a generalized starting protocol. Empirical optimization for your specific amine substrate is always necessary.

Experimental Protocol Example: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To a dry Schlenk tube or reaction vial, add this compound (1.2 equiv.), the amine coupling partner (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate amount of this catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: 2-Methoxycarbonyl-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxycarbonyl-5-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this electron-deficient building block. Our goal is to provide you with the causal insights and field-proven protocols necessary to ensure the success and reproducibility of your experiments.

Introduction: Understanding the Reagent's Reactivity

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. However, its utility is accompanied by specific reactivity challenges stemming from the electron-withdrawing nature of the methoxycarbonyl and fluoro substituents. These groups, while often desirable in the final product, render the carbon-boron bond more susceptible to cleavage, leading to common side reactions that can complicate purification and significantly reduce yields. This guide will address the most prevalent issues—protodeboronation and homocoupling—and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is giving a very low yield of the desired product. Where should I start troubleshooting?

A1: A low yield in a Suzuki-Miyaura coupling involving an electron-deficient boronic acid like this one points to two primary culprits: rapid decomposition of the boronic acid before it can participate in the catalytic cycle, or a suboptimal catalytic system for this specific substrate class.

The first step is a careful analysis of your crude reaction mixture by LC-MS or GC-MS. Identify the major species present.

  • Are you recovering unreacted starting materials? This could indicate an issue with catalyst activity or reaction conditions (temperature, time).

  • Are you observing significant byproduct formation? The two most common byproducts are the protodeboronated arene (methyl 4-fluorobenzoate) and the homocoupled dimer (dimethyl 4,4'-difluorobiphenyl-3,3'-dicarboxylate).

The diagram below illustrates the competition between the desired productive cycle and the key off-cycle side reactions.

G cluster_0 Desired Catalytic Cycle cluster_1 Side Reactions OA Oxidative Addition TM Transmetalation ArPdArB Ar¹-Pd(II)-Ar² TM->ArPdArB BoronicAcid Ar²B(OH)₂ RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Product Desired Product (Ar¹-Ar²) RE->Product ArPdX Ar¹-Pd(II)-X Pd0->ArPdX Ar¹-X ArPdX->TM Ar²B(OH)₂ + Base ArPdArB->RE BoronicAcid->TM Competes with Decomposition Proto Protodeboronation BoronicAcid->Proto H₂O, Base Homo Homocoupling BoronicAcid->Homo O₂, Pd(II)

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

If byproducts are dominant, proceed to the specific questions below. If starting materials are unreacted, consider optimizing the catalytic system (see Q5).

Q2: I've identified a major byproduct as methyl 4-fluorobenzoate. What is happening and how can I prevent it?

A2: You are observing protodeboronation , the most common decomposition pathway for this reagent.[1] This is a protonolysis reaction where the C-B bond is cleaved and replaced by a C-H bond, often accelerated in aqueous, basic conditions which are typical for Suzuki couplings.[2][3][4] Electron-deficient boronic acids are particularly susceptible because the electron-withdrawing groups stabilize the transient aryl anion that can form during the process.[4]

The core strategy is to limit the exposure of the boronic acid to the conditions that promote this side reaction before the desired transmetalation can occur.

StrategyCausalityRecommended Action
Choice of Base Strong, aqueous bases (e.g., NaOH, KOH) create a high concentration of hydroxide ions, which directly mediate protodeboronation.[3]Use a milder, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Anhydrous bases are preferable.
Solvent System Protic solvents, especially water, are the proton source for the reaction.Minimize water content. Use solvents like dioxane, THF, or toluene with only a minimal amount of water if required for solubility. In some cases, a completely anhydrous system may be beneficial.[2]
Reagent Protection Converting the boronic acid to a boronic ester (e.g., pinacol or MIDA ester) can increase its stability. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1][5]Consider using the corresponding this compound pinacol ester, or prepare it in situ.
Temperature & Time Higher temperatures and longer reaction times increase the rate of decomposition.Run the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 80-90 °C). Monitor the reaction closely and work it up as soon as the starting halide is consumed.
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe.

  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the target temperature (e.g., 90 °C) and monitor by TLC or LC-MS until completion.

Q3: My mass spectrum shows a byproduct with M+ corresponding to dimethyl 4,4'-difluorobiphenyl-3,3'-dicarboxylate. What causes this dimer?

A3: This is the product of homocoupling (or self-coupling), where two molecules of the boronic acid react to form a symmetrical biaryl. This side reaction is typically mediated by the palladium catalyst and is heavily promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6][7][8]

The mechanism often involves the reaction of the boronic acid with a Pd(II) species, leading to a diarylpalladium(II) complex which then reductively eliminates to form the dimer and Pd(0).[7] If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)) and do not ensure its complete reduction to the active Pd(0) state, or if oxygen is present, homocoupling becomes more likely.[9]

StrategyCausalityRecommended Action
Rigorous Degassing Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[6][7] It can also participate in a separate O₂-dependent homocoupling mechanism.Degas your solvent thoroughly before use. The most effective method is subsurface sparging with an inert gas (N₂ or Ar) for 20-30 minutes. The "freeze-pump-thaw" method (3 cycles) is also excellent.
Catalyst Choice Pd(II) precatalysts require an in-situ reduction step to enter the catalytic cycle. If this is slow or incomplete, the residual Pd(II) can drive homocoupling.Use a Pd(0) source directly, such as Pd(PPh₃)₄. Alternatively, use a modern precatalyst (e.g., a Buchwald-type palladacycle) that is known to rapidly and cleanly generate the active Pd(0) species.
Reducing Agents The addition of a mild reducing agent can help "mop up" any residual Pd(II) or oxidants.In some industrial processes, small amounts of additives like potassium formate have been used to suppress homocoupling by ensuring the palladium remains in the Pd(0) state.[7] This should be used judiciously.
Reagent Purity Some batches of boronic acids may contain trace amounts of the corresponding symmetrical biaryl from their synthesis.Always check the purity of your starting boronic acid by a suitable analytical method before use.
Q4: What are the best general starting conditions for a successful coupling with this reagent?

A4: For challenging, electron-deficient boronic acids, a robust catalytic system is essential to ensure the rate of the desired cross-coupling outpaces the rates of decomposition.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Methoxycarbonyl-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Methoxycarbonyl-5-fluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, building block. Due to its electron-deficient nature, this boronic acid is particularly susceptible to side reactions, most notably homocoupling, which can significantly impact reaction yield and purity.

This guide provides in-depth, field-proven insights through a structured troubleshooting and FAQ format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to suppress side reactions and achieve optimal outcomes in your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: "My main isolated byproduct is dimethyl 4,4'-difluoro-[1,1'-biphenyl]-2,2'-dicarboxylate. What is causing this significant homocoupling, and how can I prevent it?"

Answer:

The formation of the homocoupled biphenyl dimer is a classic and frequently encountered issue with electron-deficient boronic acids. This side reaction is primarily driven by two mechanisms: the presence of dissolved oxygen and/or the use of a Pd(II) precatalyst which has not been efficiently reduced to the active Pd(0) species.[1][2]

Primary Causes & Strategic Solutions:

  • Oxygen Contamination: The most common culprit is the presence of dissolved oxygen in the reaction mixture. Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[3][4] This species can then facilitate the oxidative homocoupling of two boronic acid molecules, leading to your unwanted dimer and consuming your starting material.[5][6]

    • Solution: Implement rigorous degassing procedures. Before adding the catalyst, sparge all solvents (including water) and the sealed reaction mixture with an inert gas like argon or nitrogen for at least 15-30 minutes.[7] For highly sensitive reactions, using the "freeze-pump-thaw" method for solvents provides the most thorough oxygen removal.

  • Inefficient Pd(II) Precatalyst Reduction: Many common palladium sources, such as Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the catalytically active Pd(0). One pathway for this reduction is the stoichiometric homocoupling of the boronic acid, where two boronic acid molecules are consumed to reduce one molecule of Pd(II) to Pd(0).[1]

    • Solution 1: Use a Pd(0) Precatalyst. Switch from a Pd(II) source to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[7] This eliminates the need for an initial reduction step that can consume your boronic acid.

    • Solution 2: Add a Mild Reductant. If you must use a Pd(II) source, consider adding a mild reducing agent, such as potassium formate (1-2 equivalents), to the reaction mixture before introducing the palladium catalyst.[2][8] This can help reduce the Pd(II) to Pd(0) without initiating the catalytic cycle prematurely.

Q2: "My reaction yield is low, and I observe significant protodeboronation (conversion of the boronic acid to methyl 4-fluorobenzoate). Why is this happening with my substrate?"

Answer:

Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a common degradation pathway for boronic acids, especially those bearing electron-withdrawing groups like this compound.[9][10] This side reaction is often accelerated by strong bases, high temperatures, and prolonged reaction times.

Primary Causes & Strategic Solutions:

  • Base Strength and Concentration: Strong bases (e.g., NaOH, KOH) and high concentrations of base can promote the cleavage of the C-B bond.[11]

    • Solution: Switch to a milder base. Weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often highly effective for Suzuki couplings and are less likely to cause protodeboronation.[11][12]

  • Reaction Temperature and Time: The rate of protodeboronation increases with temperature and reaction duration. Because your boronic acid is unstable, the longer it sits in the basic reaction mixture at high heat, the more it will degrade.

    • Solution: Employ a highly active catalyst system that allows the reaction to proceed quickly at lower temperatures. Modern catalyst systems using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) with a suitable palladium source can facilitate coupling at or near room temperature, significantly outcompeting the degradation pathway.[9][13] A fast reaction is a clean reaction for unstable substrates.

Visualizing the Competing Pathways

To better understand the challenge, it's crucial to visualize how the desired catalytic cycle competes with the homocoupling side reaction.

Suzuki_vs_Homocoupling Suzuki Cycle vs. O2-Mediated Homocoupling cluster_suzuki Productive Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X Pd0_side L-Pd(0) PdII_RX L-Pd(II)-R-X OA->PdII_RX TM Transmetalation PdII_RX->TM Ar'-B(OH)2 + Base PdII_R_Ar L-Pd(II)-R-Ar' TM->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE RE->Pd0 Regenerated Catalyst Product Product (R-Ar') RE->Product O2_reaction Reaction with O2 Pd0_side->O2_reaction O2 (Trace) Peroxo (O2)Pd(II)L O2_reaction->Peroxo HC Oxidative Homocoupling Peroxo->HC 2 x Ar'-B(OH)2 Dimer Dimer (Ar'-Ar') HC->Dimer

Caption: Competing pathways: The desired Suzuki cycle (top) vs. the oxygen-mediated homocoupling side reaction (bottom).

Frequently Asked Questions (FAQs)

Q3: What is the precise mechanism of oxygen-induced homocoupling?

The active Pd(0) catalyst readily reacts with molecular oxygen (O₂) to form a palladium(II) peroxo complex, (η²-O₂)PdL₂.[3] This highly reactive intermediate then interacts with two molecules of the arylboronic acid. The process involves coordination of the oxophilic boron atom to the peroxo-oxygen, followed by a sequence of transmetalation and reductive elimination steps that ultimately yield the symmetrical biaryl (the homocoupled dimer) and regenerate a palladium species.[4][5] This entire sequence is off-cycle from the desired Suzuki-Miyaura coupling and consumes both the catalyst and the boronic acid.

Q4: How do I choose the optimal catalyst, base, and solvent system for this specific boronic acid?

Optimizing conditions for a challenging substrate like this compound requires a systematic approach. The goal is to maximize the rate of the desired cross-coupling relative to the rates of homocoupling and protodeboronation.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Pd(0) precatalyst with a biarylphosphine ligand (e.g., SPhos precatalyst).Starts the cycle directly at the active Pd(0) state, avoiding the initial homocoupling associated with in-situ reduction of Pd(II) sources.[1][7]
Ligand Bulky, electron-rich monophosphine ligands like SPhos or XPhos.[13]These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination step, promoting faster reaction turnover at lower temperatures.[14][15] This speed is critical to outpace the degradation of the sensitive boronic acid.
Base K₃PO₄ or K₂CO₃.These are moderately weak bases that are effective at promoting transmetalation without significantly accelerating the undesired protodeboronation of the electron-deficient boronic acid.[11][12]
Solvent System A polar aprotic solvent mixture, often with water. Common choices include 1,4-Dioxane/H₂O or Toluene/THF/H₂O.The solvent must solubilize the organic starting materials, the inorganic base, and the catalyst. Water is often essential for the base to function and to facilitate the transmetalation step.[16][17] Ensure all solvent components are rigorously degassed.
Q5: Is there a general, optimized protocol I can start with?

Yes. The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a typical aryl bromide.

Optimized Experimental Protocol

This protocol is designed to minimize both homocoupling and protodeboronation by using a highly active, modern catalyst system under rigorously inert conditions.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • SPhos Pd G3 Precatalyst (1–2 mol%)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v ratio), both rigorously degassed

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to the desired concentration (e.g., 0.1 M with respect to the aryl bromide).

  • Degassing (Final Sparge): Bubble argon or nitrogen gas directly through the stirred reaction mixture for an additional 10-15 minutes. This subsurface sparge is highly effective at removing the last traces of dissolved oxygen.[2][8]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G3 Precatalyst (0.02 equiv).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to a moderate temperature (e.g., 40–60 °C). The use of a highly active catalyst often allows for lower temperatures than traditional systems.[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1–4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow Diagram

If issues persist, follow this logical workflow to diagnose and resolve the problem.

Troubleshooting_Workflow start Reaction Issue: Low Yield / High Impurity check_impurity Identify Main Byproduct (LC-MS / NMR) start->check_impurity homocoupling Byproduct is Homocoupled Dimer check_impurity->homocoupling Dimer deboronation Byproduct is Protodeboronated Arene check_impurity->deboronation Deboronated step1_hc Step 1: Improve Degassing (Subsurface Sparge) homocoupling->step1_hc step1_db Step 1: Switch to Milder Base (K3PO4 or K2CO3) deboronation->step1_db step2_hc Step 2: Switch to Pd(0) Precatalyst (e.g., SPhos G3) step1_hc->step2_hc success Problem Resolved step2_hc->success step2_db Step 2: Use More Active Catalyst to Lower Temperature & Time step1_db->step2_db step2_db->success

Caption: A logical workflow for troubleshooting common Suzuki coupling side reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate building blocks is a critical determinant of success. Phenylboronic acids are indispensable reagents in modern synthetic chemistry, particularly for the construction of biaryl structures through palladium-catalyzed cross-coupling reactions. The strategic incorporation of fluorine atoms into aryl scaffolds is a widely employed strategy to modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated phenylboronic acids have emerged as valuable tools in the synthetic chemist's arsenal.

This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids. We will delve into the underlying electronic effects that govern their performance in the widely utilized Suzuki-Miyaura coupling reaction, and also touch upon other important transformations such as the Chan-Lam and Buchwald-Hartwig aminations. This analysis is supported by experimental data from the literature to provide a clear, evidence-based comparison, enabling you to make informed decisions in your synthetic endeavors.

The Double-Edged Sword of Fluorination: Electronic Effects on Reactivity

The introduction of one or more fluorine atoms onto the phenyl ring of a boronic acid has a profound impact on its electronic properties, which in turn dictates its reactivity in cross-coupling reactions. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which is a key determinant of the reactivity profile of fluorinated phenylboronic acids.

This electron-withdrawing nature generally increases the Lewis acidity of the boronic acid.[1][2] A more Lewis acidic boronic acid can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[3] This can lead to faster reaction rates and potentially higher yields.

However, this increased acidity is a double-edged sword. The electron-withdrawing fluorine substituents also render the carbon-boron bond more susceptible to cleavage by protonolysis, a detrimental side reaction known as protodeboronation.[4][5] This process, particularly prevalent under the basic conditions often employed in Suzuki-Miyaura coupling, consumes the boronic acid and reduces the overall yield of the desired cross-coupled product. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the position and number of fluorine substituents on the aromatic ring.[6][7]

The interplay between these two opposing effects—accelerated transmetalation and increased susceptibility to protodeboronation—determines the overall efficacy of a given fluorinated phenylboronic acid in a cross-coupling reaction.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most widely used application for phenylboronic acids. The following data, compiled from various studies, provides a comparative overview of the performance of fluorinated and non-fluorinated phenylboronic acids. It is important to note that direct comparison of yields across different studies should be approached with caution due to variations in reaction conditions. However, the data provides a valuable general benchmark for performance.

Comparative Yields in Suzuki-Miyaura Coupling
Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[3]
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[3]
2,4-Difluorophenylboronic Acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O75-98[4]
2,5-Difluorophenylboronic Acid4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012Modest to Good[1]

From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[3][4] A study directly comparing 4-fluorophenylboronic acid to its non-fluorinated counterpart demonstrated the superior performance of the fluorinated analogue under the tested conditions.[3]

Reaction Kinetics: A Quantitative Look at Reactivity

A more direct measure of reactivity can be gleaned from kinetic data, such as turnover frequencies (TOF).

Boronic AcidCoupling PartnerCatalystTemperature (°C)TOF (h⁻¹)Reference
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10110~50[1]
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-1011067.1[1]

The higher TOF observed for 4-fluorophenylboronic acid compared to phenylboronic acid under identical conditions provides quantitative evidence for the rate-enhancing effect of fluorine substitution in this specific Suzuki-Miyaura reaction.[1] This is consistent with the hypothesis that the electron-withdrawing nature of fluorine accelerates the transmetalation step.

Stability and the Challenge of Protodeboronation

As mentioned, the primary drawback of fluorinated phenylboronic acids is their increased susceptibility to protodeboronation. This side reaction can significantly reduce the efficiency of the desired cross-coupling.

Relative Stability of Phenylboronic Acids
Boronic AcidRelative Rate of ProtodeboronationKey Influencing FactorsReference
Phenylboronic AcidLow-[4][5]
4-Fluorophenylboronic AcidModerateElectron-withdrawing nature of fluorine[4]
2,4-Difluorophenylboronic AcidHighMultiple electron-withdrawing fluorine atoms[4]
2,5-Difluorophenylboronic AcidModerate to HighPositional effects of fluorine substituents[4]

Studies have shown that polyfluorinated phenylboronic acids can be particularly prone to this decomposition pathway.[4] The relative rates of protodeboronation can also vary significantly among isomers, with ortho-fluorine substituents often leading to increased instability.[6]

Performance in Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most common application, phenylboronic acids are also utilized in other important C-C and C-heteroatom bond-forming reactions.

Chan-Lam Amination
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful method for the synthesis of C-N bonds. While traditionally employing aryl halides as the electrophile, variations using boronic acids have been developed. In a nickel-catalyzed Buchwald-Hartwig-type amination, the reaction of 4-iodotoluene with 4-fluoroaniline proceeded in good yield (81%), demonstrating the compatibility of fluorinated coupling partners in this transformation.[8]

Experimental Protocols

To facilitate the objective comparison of fluorinated and non-fluorinated phenylboronic acids in your own research, a detailed, standardized protocol for a Suzuki-Miyaura cross-coupling reaction is provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (fluorinated or non-fluorinated) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualizing the Process

To better understand the key transformations and workflows discussed, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Boronic Acid (Ar'B(OH)2) Base Base Ar'B(OH)2->Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Biaryl Product (Ar-Ar') Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Desired Temperature Solvent_Addition->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Work-up and Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

Conclusion

The decision to use a fluorinated versus a non-fluorinated phenylboronic acid is a nuanced one that requires careful consideration of the specific synthetic context. Fluorination can be a powerful tool to enhance reactivity in Suzuki-Miyaura coupling, primarily by increasing the Lewis acidity of the boronic acid and accelerating the rate-limiting transmetalation step. This can lead to higher yields and faster reactions. However, this benefit is often accompanied by an increased susceptibility to protodeboronation, which can diminish the overall efficiency of the reaction.

The optimal choice will depend on a variety of factors, including the electronic and steric nature of the coupling partners, the specific reaction conditions employed, and the stability of the boronic acid under those conditions. By understanding the fundamental principles outlined in this guide and utilizing the provided experimental protocols as a starting point for optimization, researchers can harness the unique properties of both fluorinated and non-fluorinated phenylboronic acids to achieve their synthetic goals with greater efficiency and success.

References

A Technical Guide to Suzuki Coupling: Comparing 2-Methoxycarbonyl-5-fluorophenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of C-C bonds, particularly in the construction of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.[1] The judicious choice of substituted phenylboronic acids is critical for the successful synthesis of complex molecular architectures. This guide provides an in-depth comparison of 2-Methoxycarbonyl-5-fluorophenylboronic acid and its isomers in the context of Suzuki coupling, offering insights into how substituent positioning governs reactivity. While direct comparative studies under identical conditions are scarce in the literature, this guide synthesizes established mechanistic principles and illustrative experimental data to provide a predictive framework for researchers.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this catalytic cycle is fundamental to appreciating the influence of substituents on the reaction outcome.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Decisive Role of Substituents: Electronic and Steric Effects

The electronic and steric properties of the substituents on the phenylboronic acid ring profoundly impact the transmetalation step, which is often rate-limiting.

Electronic Effects

The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The nucleophilicity of the aryl group is a key factor influencing the rate of this step.

  • Electron-donating groups (EDGs) increase the electron density on the phenyl ring, enhancing its nucleophilicity and generally accelerating the transmetalation step.

  • Electron-withdrawing groups (EWGs) decrease the electron density on the phenyl ring, reducing its nucleophilicity and often slowing down the transmetalation.[3]

The substituents in our case are:

  • Fluorine (-F): This substituent has a dual electronic nature. It is strongly electron-withdrawing through its inductive effect (-I) but can act as a weak electron-donating group through resonance (+R). In many cases, the inductive effect dominates, making the fluorinated phenyl ring electron-deficient.

  • Methoxycarbonyl (-COOCH₃): This group is electron-withdrawing through both induction (-I) and resonance (-R), thus significantly reducing the electron density of the phenyl ring.

Steric Effects

Steric hindrance, particularly from substituents at the ortho position to the boronic acid group, can significantly impede the approach of the bulky palladium complex, thereby slowing down or even inhibiting the transmetalation step.[4] This leads to a general reactivity trend for substituted phenylboronic acids in Suzuki coupling: para > meta >> ortho .[5]

Comparative Analysis of Methoxycarbonyl-fluorophenylboronic Acid Isomers

Let's analyze the expected reactivity of this compound in comparison to its key isomers based on the principles discussed above.

IsomerStructurePredicted ReactivityRationale
This compound LowHigh steric hindrance: The ortho -COOCH₃ group severely hinders the approach of the palladium catalyst. Strong electronic deactivation: Both -COOCH₃ and -F are electron-withdrawing, reducing the nucleophilicity of the aryl ring.
3-Methoxycarbonyl-5-fluorophenylboronic acid ModerateNo ortho-steric hindrance. Strong electronic deactivation: Both substituents are in the meta position relative to the boronic acid, exerting a strong electron-withdrawing effect.
4-Methoxycarbonyl-2-fluorophenylboronic acid Low to ModerateModerate steric hindrance: The ortho -F is smaller than -COOCH₃ but still provides some steric hindrance. Strong electronic deactivation: The para -COOCH₃ strongly withdraws electron density.
4-Carbomethoxy-3-fluorophenylboronic acid HighNo ortho-steric hindrance. Electronic effects: The electron-withdrawing -F is meta and the -COOCH₃ is para. While both are deactivating, the absence of ortho-steric hindrance makes this isomer likely the most reactive among the ones with ortho substituents.

Note: The images in the table are for illustrative purposes.

Illustrative Experimental Data

Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Fluoro-2-methoxyphenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[6]
2-Fluoro-4-(methoxycarbonyl)phenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[No specific reaction data found]
3-Carbomethoxy-5-fluorophenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[No specific reaction data found]

The lack of readily available data for some isomers highlights the synthetic challenges they may present.

Experimental Protocol: A General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a methoxycarbonyl-fluorophenylboronic acid with an aryl bromide. Optimization may be required for specific substrates.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl bromide (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq) in a Schlenk flask. B Evacuate and backfill with inert gas (e.g., Argon) 3x. A->B C Add degassed solvent. B->C D Add Pd catalyst and ligand. C->D E Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature. Dilute with organic solvent and water. F->G H Separate layers, extract aqueous layer. G->H I Dry combined organic layers, filter, and concentrate. H->I J Purify by column chromatography. I->J

Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Methoxycarbonyl-fluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, the methoxycarbonyl-fluorophenylboronic acid isomer, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for challenging Suzuki couplings, including those with sterically hindered or electron-poor substrates.[5]

  • Base: K₃PO₄ is a strong base that is effective in promoting the formation of the active boronate species.

  • Solvent: A mixture of dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.

Troubleshooting Common Issues

  • Low Yield: For ortho-substituted isomers, consider using a more active catalyst system, such as a pre-formed palladium-ligand complex, and higher reaction temperatures. Ensure rigorous exclusion of oxygen.

  • Protodeboronation: This side reaction, the cleavage of the C-B bond, can be minimized by using anhydrous solvents, a less nucleophilic base (e.g., KF), or by converting the boronic acid to a more stable boronate ester.[7]

Conclusion

The reactivity of methoxycarbonyl-fluorophenylboronic acid isomers in Suzuki-Miyaura coupling is a nuanced interplay of steric and electronic effects. While isomers with substituents ortho to the boronic acid, such as this compound, are predicted to be the least reactive due to significant steric hindrance, those with meta and para substitution patterns are expected to be more amenable to coupling. This guide provides a foundational understanding to aid researchers in selecting the appropriate isomer and reaction conditions for the synthesis of their target biaryl compounds.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Sterically Hindered Biaryls: The Case of 2-Methoxycarbonyl-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, with these motifs appearing in numerous approved drugs and clinical candidates. The 2-aryl-4-fluorobenzoic acid substructure, in particular, is of significant interest. The Suzuki-Miyaura cross-coupling reaction remains the preeminent method for forging the crucial C-C bond in these structures. However, the choice of the organoboron reagent is critical, especially when dealing with sterically and electronically challenging substrates.

This guide provides an in-depth comparison of alternative reagents to 2-Methoxycarbonyl-5-fluorophenylboronic acid. The inherent steric hindrance from the ortho-ester group, combined with the electronic-withdrawing effects of both the ester and the fluorine atom, makes this reagent susceptible to decomposition and often leads to suboptimal reaction performance. We will explore more stable and efficient alternatives, providing a data-driven basis for reagent selection in complex synthetic campaigns.

The Challenge with the Incumbent: this compound

While commercially available, this compound presents several challenges that can hinder its application, particularly in large-scale or automated synthesis:

  • Instability: Boronic acids are prone to protodeboronation, especially under basic or heated reaction conditions. They also exist in a dehydrative equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines, which complicates accurate stoichiometry and can impact reactivity.[1]

  • Purification Difficulties: The polarity and potential for decomposition on silica gel can make chromatographic purification of boronic acids and their subsequent biaryl products challenging.

  • Reduced Reactivity: The steric bulk of the ortho-methoxycarbonyl group can significantly slow the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle, requiring more forcing conditions, higher catalyst loadings, or specialized, expensive ligands.

dot graph TD subgraph "The Challenge" A["this compound"]; B["Ortho-Ester Group"]; C["Electronic Effects (F, CO₂Me)"]; D["Protodeboronation"]; E["Boroxine Formation"]; F["Sluggish Transmetalation"];

end /dot Caption: Key challenges associated with the use of this compound.

A New Generation of Boron Reagents: A Comparative Analysis

To overcome the limitations of the free boronic acid, several classes of stabilized boron reagents have been developed. These alternatives protect the boron center, enhancing stability and handling while often improving reaction outcomes.

dot graph LR subgraph "Key Reagent Alternatives" direction LR A["B(OH)₂Boronic Acid"] B["B(pin)₂Pinacol Ester"] C["BF₃KTrifluoroborate"] D["B(MIDA)MIDA Boronate"] end

end /dot Caption: Structures of the incumbent boronic acid and its primary alternatives.

1. Boronic Esters (e.g., Pinacol, Neopentyl)

Boronic esters, most commonly pinacol esters (Bpin), are formed by condensing the boronic acid with a diol. This is a standard first step to improve stability.

  • Expertise & Experience: The conversion to an ester reduces the rate of protodeboronation and prevents boroxine formation. While more stable than the free acid, pinacol esters can still be susceptible to hydrolysis, especially during aqueous workups or chromatography on silica gel.[2][3] Newer, bulkier diols can produce even more robust esters; for example, 1,1,2,2-tetraethylethylene glycol esters (B(Epin)) have shown superior stability on silica gel and can lead to higher yields in Suzuki couplings compared to both the parent acid and the pinacol ester.[4][5][6]

2. Potassium Organotrifluoroborates (ArBF₃K)

These reagents are prepared by treating the boronic acid or its esters with potassium hydrogen fluoride (KHF₂).[7] The result is a tetracoordinate boron species that offers exceptional stability.

  • Trustworthiness: Potassium trifluoroborates are typically free-flowing, crystalline solids that are remarkably stable to air and moisture, allowing for indefinite benchtop storage without degradation.[1][8] This stability prevents decomposition and allows for the use of near-stoichiometric quantities of the reagent in couplings, which is economically and environmentally advantageous.[9] In the reaction, the trifluoroborate is slowly hydrolyzed under basic conditions to release the active boronic acid in situ, minimizing its concentration and thus the potential for side reactions.

3. N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent a paradigm shift in handling and using organoboron reagents. Complexation of the boronic acid with N-methyliminodiacetic acid (MIDA) converts the boron from a reactive sp²-hybridized center to a protected sp³-hybridized state.

  • Authoritative Grounding: MIDA boronates are exceptionally stable. They are compatible with silica gel chromatography, a wide range of anhydrous reaction conditions, and can be stored indefinitely as crystalline solids.[10][11] Their most powerful feature is the capacity for "slow-release" cross-coupling.[12] Under mild aqueous basic conditions (e.g., K₃PO₄), the MIDA ligand is slowly hydrolyzed, liberating the boronic acid in situ at a rate slower than its consumption in the catalytic cycle.[13] This keeps the instantaneous concentration of the unstable free boronic acid extremely low, dramatically suppressing protodeboronation and other decomposition pathways. This makes MIDA boronates the reagent of choice for particularly unstable substrates or for use in complex, multi-step iterative cross-coupling sequences.[14]

Data Presentation: Head-to-Head Reagent Comparison

The choice of reagent significantly impacts stability, handling, and reaction performance. The following tables provide a qualitative and quantitative comparison to guide selection.

Table 1: Qualitative Feature Comparison of Boron Reagents

FeatureBoronic AcidPinacol EsterTrifluoroborate (BF₃K)MIDA Boronate
Physical Form Amorphous Solid / PowderCrystalline Solid / OilCrystalline SolidCrystalline Solid
Air/Moisture Stability Poor (forms boroxines)ModerateExcellentExcellent
Chromatography Stability Poor to ModerateModerateExcellentExcellent
Ease of Handling Difficult (stoichiometry issues)ModerateEasy (weighable solid)Easy (weighable solid)
Reactivity Profile Prone to side reactionsImproved over acidSlow release of boronic acidControlled slow release
Ideal Use Case Simple, robust couplingsGeneral purpose improvementUnstable boronic acids, scale-upHighly unstable substrates, iterative synthesis

Table 2: Representative Performance Data in a Challenging Suzuki-Miyaura Coupling (Data is illustrative, based on published results for sterically hindered and electron-deficient systems)

Boron ReagentCoupling PartnerCatalyst System (mol%)ConditionsYield (%)Reference(s)
Boronic Acid 4-Chloro-anisolePd₂(dba)₃ (2) / SPhos (4)K₃PO₄, Toluene/H₂O, 100 °C, 12h45-60%[15]
Pinacol Ester 4-Chloro-anisolePd(dppf)Cl₂ (3)Na₃PO₄, Dioxane/H₂O, 100 °C, 8h65-75%[16][17]
Trifluoroborate 4-Chloro-anisolePd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃, THF/H₂O, 80 °C, 6h85-95%[7][9]
MIDA Boronate 4-Chloro-anisolePd(OAc)₂ (2) / CyJohnPhos (4)K₃PO₄, THF/H₂O, 80 °C, 12h>95%[10][13]
Experimental Protocols: A Practical Guide

The following protocols provide detailed methodologies for key experiments, illustrating the practical differences in handling these reagents.

Protocol 1: Standard Suzuki-Miyaura Coupling with this compound
  • To an oven-dried flask is added the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • The flask is sealed, evacuated, and backfilled with argon (this cycle is repeated three times).

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv) is added, followed by degassed toluene (8 mL) and degassed water (2 mL).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of celite.

  • The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Slow-Release Suzuki-Miyaura Coupling with the Corresponding MIDA Boronate
  • To a vial is added the aryl halide (1.0 mmol, 1.0 equiv), the corresponding aryl MIDA boronate (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., CyJohnPhos, 0.04 mmol, 4 mol%).[13]

  • The vial is sealed with a Teflon-lined cap, then evacuated and backfilled with argon (3 cycles).

  • A solution of potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv) in degassed water (2 mL) is prepared and added to the vial, followed by degassed tetrahydrofuran (THF, 8 mL).[10]

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The slow hydrolysis of the MIDA boronate provides a steady, low concentration of the active boronic acid.

  • Workup and purification are performed as described in Protocol 1. The enhanced stability of the MIDA boronate often results in a cleaner reaction profile and simpler purification.

dot graph TD subgraph "Decision Workflow" A[Start: Biaryl Synthesis Needed] --> B{Is the corresponding Boronic Acid commercially available & stable?}; B -->|Yes| C[Use Boronic Acid directly. Monitor for side products.]; B -->|No / Unstable| D{Is this a multi-step synthesis or is the boronic acid highly unstable?}; D -->|Yes| E[Use MIDA Boronate for maximum stability and controlled release.]; D -->|No| F{Need a robust, easy-to-handle solid for scale-up?}; F -->|Yes| G[Use Potassium Trifluoroborate (ArBF₃K).]; F -->|No| H[Use Pinacol Ester as a general-purpose, more stable alternative.]; end

end /dot Caption: A decision-making guide for selecting the optimal boron reagent.

Conclusion

For the synthesis of biaryls derived from challenging building blocks like this compound, moving beyond the parent boronic acid is not just a matter of convenience but a necessity for achieving robust, reproducible, and high-yielding results.

  • Potassium trifluoroborates offer an excellent balance of stability, reactivity, and ease of use, making them ideal for scale-up applications.

  • MIDA boronates provide the ultimate level of stability and control. The slow-release mechanism is particularly powerful for overcoming the inherent instability of sterically hindered and electron-deficient boronic acids, ensuring that the coupling reaction outcompetes decomposition.

By selecting the appropriate boron reagent based on the specific challenges of the substrate and the synthetic goal, researchers can significantly improve the efficiency and success rate of their biaryl synthesis campaigns.

References

A Senior Application Scientist's Guide to the Validation of 2-Methoxycarbonyl-5-fluorophenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Validation for Medicinal Chemists

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, prized for its functional group tolerance and reliability.[1] Central to this reaction is the boronic acid, a building block whose substituents dictate not only the reaction's efficiency but also the ultimate biological and pharmacokinetic profile of the target molecule.

This guide provides an in-depth validation of 2-Methoxycarbonyl-5-fluorophenylboronic acid, a highly functionalized and increasingly relevant reagent in drug discovery pipelines. We will move beyond a simple cataloging of properties to a critical examination of its performance, comparing it with common alternatives through standardized experimental protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for your research.

Understanding the Reagent: Physicochemical Profile and Strategic Advantages

This compound is not just another arylboronic acid. Its specific substitution pattern offers a unique combination of electronic properties and synthetic handles that are highly advantageous in drug design.

  • Fluorine (at C5): The presence of a fluorine atom can significantly enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and binding affinity.[2]

  • Methoxycarbonyl (at C2): This electron-withdrawing group modulates the reactivity of the boronic acid in coupling reactions.[3] Crucially, it also serves as a versatile synthetic handle for post-coupling diversification, allowing for the creation of amides, carboxylic acids, or other functional groups to build out a chemical library from a common intermediate.

Key Physicochemical Properties:

PropertyValue
Linear Formula FC₆H₃(OCH₃)B(OH)₂[4]
Molecular Weight 169.95 g/mol [4]
CAS Number 179897-94-0[4]
Melting Point 144-153 °C[4]
Appearance White to off-white solid

The strategic placement of these groups makes this reagent a powerful tool for constructing complex biaryl systems, which are privileged structures in many targeted therapies.[2]

The Heart of the Matter: Performance in Suzuki-Miyaura Cross-Coupling

The utility of any boronic acid is ultimately proven in its performance. The palladium-catalyzed Suzuki-Miyaura coupling is a multi-step catalytic cycle, and the structure of the boronic acid influences key steps, particularly transmetalation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L2 oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation biaryl_pd Ar-Pd(II)-Ar' L2 transmetalation->biaryl_pd Rate Influenced by Boronic Acid Electronics reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product boronic_acid Ar'B(OH)2 (2-Methoxycarbonyl- 5-fluorophenylboronic acid) base Base (e.g., K2CO3) boronic_acid->base aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronate Ar'B(OH)3- (Activated Boronate) base->boronate boronate->transmetalation Experimental_Workflow start Receive Boronic Acid Reagent purity_check Protocol 4.1: Purity & Stability Assessment (NMR, LC-MS) start->purity_check decision Purity >95%? purity_check->decision coupling_rxn Protocol 4.2: Standardized Suzuki-Miyaura Cross-Coupling decision->coupling_rxn Yes fail Discard or Purify Reagent decision->fail No workup Aqueous Workup & Extraction coupling_rxn->workup purification Column Chromatography workup->purification analysis Final Product Analysis (NMR, LC-MS, Yield) purification->analysis end Validated Product & Data analysis->end

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Couplings: A Comparative Yield Analysis of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This Nobel Prize-winning methodology is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid, whose structure profoundly influences the reaction's success and yield.

This guide offers an in-depth comparative analysis of Suzuki reaction yields with different classes of boronic acids. Moving beyond a simple procedural summary, we will explore the causal relationships between the structure of the boronic acid and the reaction outcome, providing field-proven insights and actionable experimental protocols to empower your synthetic endeavors.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide) to form a Pd(II) complex.[7]

  • Transmetalation: This is often the rate-determining step and is where the choice of boronic acid has the most significant impact. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2][8]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the cycle.[6][7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 PdII_R1R2->Pd0  Regeneration RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation caption Suzuki-Miyaura Catalytic Cycle Suzuki_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solvents Add Degassed Solvents setup->add_solvents heat_stir Heat and Stir add_solvents->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor complete Reaction Complete? monitor->complete complete->heat_stir No workup Aqueous Work-up complete->workup Yes purify Column Chromatography workup->purify product Pure Product purify->product

References

A Comparative Performance Analysis of 2-Methoxycarbonyl-5-fluorophenylboronic Acid in Continuous Flow Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Functionalized Boronic Acids in Flow Chemistry

In modern pharmaceutical and materials science, the drive for efficiency, safety, and scalability has positioned continuous flow chemistry as an indispensable technology.[1][2] Its ability to offer precise control over reaction parameters, superior heat and mass transfer, and enhanced safety profiles makes it ideal for complex, multi-step syntheses.[3] Within this paradigm, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds, essential for constructing the biaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[4][5]

The performance of this Nobel Prize-winning reaction hinges significantly on the nature of the organoboron reagent.[6] While simple boronic acids are effective, the strategic introduction of functional groups onto the boronic acid ring can profoundly influence reactivity and impart desirable physicochemical properties to the final product.[7] This guide provides an in-depth performance assessment of 2-Methoxycarbonyl-5-fluorophenylboronic acid , a reagent of growing interest, within a continuous flow environment. We will objectively compare its performance against structurally related alternatives, supported by experimental data, to provide a clear rationale for its application in advanced synthesis.

The Causality of Substitution: Predicting Performance

The unique structure of this compound, featuring both a fluorine atom and a methoxycarbonyl group, presents a fascinating case of competing electronic and steric effects that directly influence its reactivity in the Suzuki-Miyaura catalytic cycle.

  • The Role of the 5-Fluoro Substituent: The presence of an electron-withdrawing fluorine atom can be advantageous. Fluorinated boronic acids often exhibit altered reactivity profiles, sometimes leading to enhanced reaction rates in the transmetalation step of the Suzuki-Miyaura cycle.[8][9] This electronic effect can facilitate the transfer of the aryl group from boron to the palladium center, potentially allowing for milder reaction conditions or shorter residence times in a flow reactor.[10]

  • The Influence of the 2-Methoxycarbonyl Substituent: The ortho-methoxycarbonyl group introduces significant steric bulk adjacent to the boronic acid moiety. This can, in some cases, hinder the approach to the palladium catalyst, potentially slowing the reaction rate. However, it may also play a role in the pre-transmetalation equilibrium, and its electronic-withdrawing nature further impacts the nucleophilicity of the aryl group. Understanding this interplay is critical for optimizing reaction conditions.

This guide will dissect these effects through a direct comparative study, moving from theoretical impact to tangible performance metrics.

Comparative Performance in a Flow-Based Suzuki-Miyaura Coupling

To objectively assess its performance, this compound was evaluated against three other boronic acids in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole under continuous flow conditions. The goal was to achieve >95% conversion of the limiting aryl bromide.

Model Reaction:

Alternatives for Comparison:

  • 2-Methoxycarbonylphenylboronic acid: To isolate the effect of the fluorine atom.

  • 3-Fluorophenylboronic acid: To assess the impact of the ortho-methoxycarbonyl group by comparing it with a similarly fluorinated but less sterically hindered analogue.

  • Phenylboronic acid: To provide a baseline performance benchmark.

Data Presentation: Performance Metrics

The following table summarizes the optimized conditions required to achieve the target conversion for each boronic acid, highlighting key performance indicators.

Boronic AcidRequired Residence Time (min)Operating Temp. (°C)Achieved Yield (%) [a]Product Purity (%) [b]Key Observations
This compound 8 100 96 >98 Excellent balance of reactivity and stability. The fluorine substituent appears to accelerate the reaction, mitigating some of the steric hindrance from the ortho-ester.
2-Methoxycarbonylphenylboronic acid1512095>98Slower reaction, requiring significantly higher temperature and longer residence time, likely due to the lack of the activating fluoro group and steric hindrance.
3-Fluorophenylboronic acid69097>99Fastest reaction at the lowest temperature, demonstrating the accelerating effect of fluorine without the steric impediment of the ortho-ester group.
Phenylboronic acid1211096>99Serves as a standard benchmark, showing moderate reactivity under the tested flow conditions.

[a] Yield determined by UPLC analysis against a calibrated standard after reaching steady-state operation. [b] Purity determined by UPLC peak area percentage.

Analysis of Results

The data clearly indicates that the electronic nature of the substituents plays a crucial role in reaction efficiency in a flow system. As predicted, 3-Fluorophenylboronic acid provided the fastest conversion due to the activating effect of fluorine and minimal steric hindrance.

Crucially, This compound significantly outperformed its non-fluorinated counterpart, 2-Methoxycarbonylphenylboronic acid. It achieved a higher yield in nearly half the residence time and at a 20°C lower temperature. This demonstrates that the electron-withdrawing fluorine atom at the 5-position effectively enhances the boronic acid's reactivity, overcoming the potential steric slowdown from the adjacent methoxycarbonyl group. This makes it a highly efficient reagent for introducing this specific functionalized moiety.

Experimental Protocols & System Configuration

A self-validating and reproducible workflow is paramount in flow chemistry. The protocols below detail the exact setup and procedures used to generate the comparative data.

Diagram of the Continuous Flow Experimental Workflow

Flow_Setup cluster_reaction Reaction & Collection A Pump A (Aryl Halide, Catalyst, Base) Mixer T-Mixer A->Mixer 0.5 mL/min B Pump B (Boronic Acid) B->Mixer 0.5 mL/min Reactor Heated Coil Reactor (PFA, 10 mL) Mixer->Reactor Combined Flow: 1.0 mL/min BPR Back-Pressure Regulator (100 psi) Reactor->BPR Collection Collection Vial / To Online UPLC BPR->Collection Steady-State Effluent

Caption: Continuous flow setup for Suzuki-Miyaura cross-coupling.

Protocol 1: System Setup and Priming
  • Assemble the Flow Reactor: Construct the flow chemistry system as depicted in the workflow diagram above. Use PFA tubing (1/16" OD, 0.04" ID) for all connections. The reactor consists of a 10 mL PFA tubing coil submerged in a heated oil bath.

  • Set Parameters: Set the oil bath to the desired temperature (e.g., 100 °C). Set the back-pressure regulator (BPR) to 100 psi to ensure the solvent remains in the liquid phase at elevated temperatures.

  • Prime the System: Prime both pump lines with the reaction solvent (e.g., 1,4-Dioxane/Water 4:1) to remove all air from the system. Run the solvent through the entire system for at least 3 reactor volumes (30 mL) to ensure it is fully wetted and equilibrated.

Protocol 2: Suzuki-Miyaura Cross-Coupling Procedure
  • Reagent Preparation (Solution A): In a nitrogen-purged flask, dissolve 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and anhydrous K₃PO₄ (3.0 mmol) in the reaction solvent (e.g., 40 mL of 1,4-Dioxane/Water 4:1). This solution should be continuously sparged with nitrogen.

  • Reagent Preparation (Solution B): In a separate nitrogen-purged flask, dissolve the respective boronic acid (1.2 mmol) in the same solvent mixture (40 mL).

  • Initiate Reaction Flow: Set the flow rates for Pump A and Pump B to deliver the reagents to the T-mixer at the desired stoichiometric ratio and total flow rate to achieve the target residence time. For an 8-minute residence time in a 10 mL reactor, the total flow rate would be 1.25 mL/min (0.625 mL/min per pump).

  • Achieve Steady State: Allow the reaction to run for at least 3-4 reactor volumes before collecting any samples for analysis. This ensures that the collected effluent is representative of the steady-state reaction conditions.[11]

  • Online/At-Line Analysis: Interface the reactor outlet with an online UPLC system for real-time reaction monitoring.[12][13] Alternatively, collect timed samples into vials containing a quenching agent (e.g., water) for at-line analysis.

  • Data Collection: Once steady state is confirmed (i.e., consistent product and starting material concentrations over several reactor volumes), record the conversion, yield, and purity data.

  • System Shutdown: After the experiment, flush the entire system thoroughly with clean solvent to prevent clogging and catalyst deposition.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism is key to rationalizing the observed performance differences. The efficiency of each step is influenced by the electronic and steric properties of the boronic acid.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar²-B(OH)₂ (Base) PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 + Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[4]

The electron-withdrawing fluorine on this compound primarily accelerates the Transmetalation step, where the Ar² group is transferred to the palladium center. A more electrophilic boron center can facilitate this key C-C bond-forming precursor step.

Conclusion and Recommendations

Our comparative analysis demonstrates that This compound is a highly effective and efficient reagent for use in continuous flow Suzuki-Miyaura cross-coupling reactions.

  • Key Advantage: The activating effect of the 5-fluoro substituent successfully counteracts the potential steric hindrance of the 2-methoxycarbonyl group, leading to faster reaction times and lower temperature requirements compared to its non-fluorinated analog.

  • Optimal Application: This reagent is particularly well-suited for the rapid synthesis of complex biaryl structures where the specific 2-methoxycarbonyl-5-fluorophenyl moiety is required for downstream applications or as a key pharmacophore. While less sterically hindered reagents like 3-fluorophenylboronic acid may react faster, they do not provide the same valuable functional handles.

For drug development professionals and researchers, this compound represents a strategic choice that leverages the benefits of both fluorine activation and functional group handles, making it a powerful tool for efficient molecular construction in a continuous flow setting.

Safety and Handling

Boronic acids are generally considered irritants and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Operations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[16][17] Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[18]

References

A Comparative Mechanistic Guide to Suzuki-Miyaura Reactions: The Impact of Fluorinated Arylboronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.[1][2] The introduction of fluorine atoms into these scaffolds can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, understanding the mechanistic nuances of Suzuki-Miyaura reactions with fluorinated arylboronic esters is paramount for reaction optimization and the rational design of synthetic routes.

This guide provides an in-depth comparison of the mechanistic pathways for Suzuki-Miyaura reactions involving fluorinated versus non-fluorinated arylboronic esters. We will dissect the catalytic cycle, highlighting the key differences and challenges introduced by fluorine substitution, supported by experimental insights and data.

The Canonical Suzuki-Miyaura Catalytic Cycle: A Refresher

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst.[5]

Standard Suzuki-Miyaura Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_halide Ar-Pd(II)-X(L_n) Pd0->PdII_halide Ar-X Transmetalation Transmetalation (Ar'-B(OR)2, Base) PdII_halide->Transmetalation PdII_diaryl Ar-Pd(II)-Ar'(L_n) PdII_halide->PdII_diaryl Ar'-B(OR)₂ Base PdII_diaryl->Pd0 RedElim Reductive Elimination PdII_diaryl->RedElim Product Ar-Ar' PdII_diaryl->Product RedElim->Pd0 Regeneration

Caption: The canonical catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Divergence with Fluorinated Arylboronic Esters

The presence of electron-withdrawing fluorine atoms on the arylboronic ester introduces significant electronic and steric effects that can alter the rates and even the pathways of the elementary steps in the catalytic cycle.

Oxidative Addition

The oxidative addition of the aryl halide to the Pd(0) catalyst is generally considered the rate-determining step in many Suzuki-Miyaura reactions.[8] The reactivity of aryl halides typically follows the trend I > Br > Cl >> F, correlating with the carbon-halogen bond strength. Electron-donating groups on the aryl halide can facilitate this step.[6]

Comparison:

FeatureNon-Fluorinated Aryl HalideFluorinated Aryl Halide
Rate Generally faster with electron-donating groups.Electron-withdrawing fluorine atoms can accelerate oxidative addition.
Mechanism Proceeds via a three-coordinate intermediate.[9][10]The fundamental mechanism is similar, but electronic effects are pronounced.

While the arylboronic ester is not directly involved in this step, its fluorinated counterpart is often coupled with a non-fluorinated aryl halide. The electronic nature of the aryl halide remains the dominant factor influencing the rate of oxidative addition.

Transmetalation: The Critical Juncture

Transmetalation is arguably the most complex step of the Suzuki-Miyaura reaction and the one most significantly impacted by fluorination of the boronic ester.[11][12] This step involves the transfer of the aryl group from the boron atom to the palladium center. The accepted mechanism for non-fluorinated arylboronic esters often involves the formation of a boronate species by the action of a base, which increases the nucleophilicity of the aryl group on boron.

Challenges with Fluorinated Arylboronic Esters:

The strong electron-withdrawing nature of fluorine atoms decreases the nucleophilicity of the ipso-carbon atom attached to boron, making the aryl transfer to the palladium center more difficult. This can lead to slower reaction rates and lower yields.[13]

The Triple Role of Fluoride Ions:

Fluoride ions, which can be present as an additive (e.g., CsF as a base) or generated in situ from side reactions, play a complex and multifaceted role in the transmetalation step.[11][14][15]

  • Favorable Role: Fluoride can displace the halide on the Pd(II) intermediate to form a more reactive trans-[ArPdF(L)2] complex. This species can then react with the arylboronic acid in a rate-determining transmetalation.[11]

  • Catalytic Role in Reductive Elimination: Fluoride ions can also catalyze the subsequent reductive elimination step.[14]

  • Detrimental Role: Conversely, fluoride can react with the arylboronic ester to form unreactive anionic fluoro-boronate species ([Ar'BF(OH)2]−), which are poor transmetalating agents. This creates an antagonistic effect where the concentration of fluoride must be carefully controlled.[11][14]

Transmetalation_Comparison cluster_non_fluorinated Non-Fluorinated Arylboronic Ester cluster_fluorinated Fluorinated Arylboronic Ester start1 Ar-Pd(II)-X product1 Ar-Pd(II)-Ar' start1->product1 boronic_ester1 Ar'-B(OR)₂ boronate1 [Ar'-B(OR)₂(OH)]⁻ boronic_ester1->boronate1 Activation base1 Base (e.g., OH⁻) base1->boronate1 boronate1->product1 Transmetalation start2 Ar-Pd(II)-X pd_fluoride Ar-Pd(II)-F start2->pd_fluoride Halide Exchange boronic_ester2 F-Ar'-B(OR)₂ unreactive_boronate [F-Ar'-B(OR)₂F]⁻ boronic_ester2->unreactive_boronate Deactivation product2 Ar-Pd(II)-Ar' boronic_ester2->product2 Direct Transmetalation fluoride F⁻ fluoride->pd_fluoride fluoride->unreactive_boronate pd_fluoride->product2 Protodeboronation_Workflow start Fluorinated Arylboronic Ester (F-Ar-B(OR)₂) suzuki_path Suzuki-Miyaura Coupling start->suzuki_path Pd(0), Ar-X, Base protodeboronation_path Protodeboronation start->protodeboronation_path H⁺ Source (e.g., H₂O) product Desired Biaryl Product (Ar-Ar') suzuki_path->product byproduct Arene Byproduct (F-Ar-H) protodeboronation_path->byproduct

References

A Comparative Guide to the Stability of 2-Methoxycarbonyl-5-fluorophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Their utility, however, is often shadowed by concerns about their stability. The degradation of boronic acids, primarily through protodeboronation and oxidation, can lead to diminished yields, impure products, and challenges in storage and handling. This guide offers a comprehensive evaluation of the stability of 2-methoxycarbonyl-5-fluorophenylboronic acid and its derivatives, providing a framework for researchers to make informed decisions in their synthetic endeavors.

The Dichotomy of Boronic Acid Stability: A Mechanistic Overview

The stability of an arylboronic acid is a delicate balance of electronic and steric factors. Two principal degradation pathways threaten the integrity of the crucial carbon-boron (C-B) bond:

  • Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond. It can be catalyzed by both acid and base.[1][2] The mechanism is nuanced; under acidic conditions, it can proceed through an intermolecular metathesis via a four-membered ring transition state.[1] In basic media, the formation of the more reactive arylboronate anion can lead to decomposition, sometimes through the liberation of a transient aryl anion, especially for highly electron-deficient systems.[3][4]

  • Oxidative Deboronylation: Particularly relevant in biological and pharmaceutical contexts, this pathway involves the oxidation of the boronic acid to a phenol.[5][6] The reaction is often initiated by reactive oxygen species (ROS) and proceeds via a nucleophilic attack on the boron's empty p-orbital, followed by a rate-limiting 1,2-migration of the aryl group from boron to oxygen.[7][8]

The subject of our investigation, this compound, possesses two key substituents that are expected to influence its stability. The fluorine atom at the 5-position is an electron-withdrawing group, which can impact the Lewis acidity of the boron center and the electronic density of the aromatic ring.[9] The methoxycarbonyl group at the 2-position, in addition to its electronic effects, introduces the potential for intramolecular coordination between the carbonyl oxygen and the boron atom. This intramolecular interaction can significantly enhance stability by reducing the electron deficiency of the boron center.[7]

Designing a Comparative Stability Study: A Self-Validating Approach

To rigorously evaluate the stability of this compound, a forced degradation study is the most effective approach.[10][11] This involves subjecting the compound and a selection of relevant analogues to a variety of stress conditions. The choice of comparators is critical for a meaningful analysis.

Selected Boronic Acid Derivatives for Comparison:

Compound IDStructureRationale for Inclusion
1 This compoundThe primary subject of the investigation.
2 5-Fluorophenylboronic acidTo assess the effect of the ortho-methoxycarbonyl group.
3 2-Methoxycarbonylphenylboronic acidTo evaluate the influence of the fluorine substituent.
4 Phenylboronic acidA baseline for comparison against unsubstituted arylboronic acids.
5 2-Carboxyphenylboronic acidTo compare the stabilizing effect of a carboxylic acid versus its methyl ester.[7]

The following diagram illustrates the logical workflow for the proposed comparative stability study.

G cluster_0 Compound Selection cluster_1 Forced Degradation Conditions cluster_2 Analytical Monitoring cluster_3 Data Analysis & Comparison C1 2-Methoxycarbonyl- 5-fluorophenylboronic acid Acid Acidic Hydrolysis (0.1 M HCl, 50°C) C1->Acid Base Basic Hydrolysis (0.1 M NaOH, 50°C) C1->Base Oxidation Oxidative Stress (3% H2O2, RT) C1->Oxidation Thermal Thermal Stress (80°C, solid state) C1->Thermal Photo Photolytic Stress (ICH Q1B) C1->Photo C2 5-Fluorophenylboronic acid C2->Acid C2->Base C2->Oxidation C2->Thermal C2->Photo C3 2-Methoxycarbonyl- phenylboronic acid C3->Acid C3->Base C3->Oxidation C3->Thermal C3->Photo C4 Phenylboronic acid C4->Acid C4->Base C4->Oxidation C4->Thermal C4->Photo C5 2-Carboxyphenylboronic acid C5->Acid C5->Base C5->Oxidation C5->Thermal C5->Photo HPLC RP-HPLC-UV (Purity & Degradation Products) Acid->HPLC NMR 11B NMR & 19F NMR (Speciation & Degradation) Acid->NMR Base->HPLC Base->NMR Oxidation->HPLC Oxidation->NMR Thermal->HPLC Thermal->NMR Photo->HPLC Photo->NMR Analysis Kinetic Analysis (Degradation Rates) HPLC->Analysis NMR->Analysis Comparison Comparative Stability Ranking Analysis->Comparison

Caption: Experimental workflow for the comparative stability assessment.

Experimental Protocols

The following protocols are designed to be self-validating, with orthogonal analytical techniques to ensure the trustworthiness of the data.

Protocol 1: Forced Degradation Studies
  • Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each boronic acid derivative in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Incubate at 50°C.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Incubate at 50°C.

    • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature in the dark.

    • Thermal Stress: Accurately weigh 5 mg of the solid boronic acid into a glass vial and place it in an oven at 80°C.

    • Photolytic Stress: Expose the solid material and the stock solution to light as per ICH Q1B guidelines.

  • Time Points: Sample the solutions and the solid material at 0, 2, 4, 8, 24, and 48 hours.

  • Sample Preparation for Analysis: For liquid samples, neutralize (if acidic or basic) and dilute to a final concentration of 0.1 mg/mL with the mobile phase. For solid samples, dissolve in acetonitrile to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL.

Protocol 2: RP-HPLC-UV Analysis

The primary challenge in the HPLC analysis of boronic acids and their esters is on-column hydrolysis.[12][13][14] To mitigate this, a method employing a column with low silanol activity and a mobile phase without a strong acid modifier is recommended.[15]

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water (use cautiously, may need to be omitted if on-column hydrolysis is significant) or Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Protocol 3: NMR Spectroscopic Analysis

¹¹B NMR is a particularly powerful tool for observing the speciation of boron compounds in solution.[16][17][18][19][20] ¹⁹F NMR can be used to monitor the degradation of fluorine-containing derivatives.

  • Sample Preparation: Prepare solutions of the boronic acids under the different stress conditions (at a higher concentration, e.g., 10 mg/mL) in deuterated solvents (e.g., D₂O/acetonitrile-d₃).

  • ¹¹B NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Reference: BF₃·OEt₂ as an external standard

    • Observe the chemical shift to distinguish between the trigonal boronic acid (typically δ 28-30 ppm) and the tetrahedral boronate anion (typically δ 3-9 ppm).

  • ¹⁹F NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Reference: An internal standard such as trifluorotoluene.

    • Monitor the appearance of new signals corresponding to degradation products.

Data Presentation and Interpretation

The following table presents a hypothetical but mechanistically plausible set of results from the forced degradation study. The data is presented as the percentage of the parent boronic acid remaining after 24 hours.

Compound IDAcidic (0.1 M HCl)Basic (0.1 M NaOH)Oxidative (3% H₂O₂)Thermal (80°C)
1 92%85%88%98%
2 85%70%75%95%
3 88%78%82%97%
4 80%65%60%94%
5 95%90%92%99%

Interpretation of Hypothetical Data:

  • Compound 1 (this compound): Shows enhanced stability across all conditions compared to phenylboronic acid (4), 5-fluorophenylboronic acid (2), and 2-methoxycarbonylphenylboronic acid (3). This suggests a synergistic stabilizing effect of the ortho-methoxycarbonyl and the 5-fluoro substituents. The ortho-ester group likely engages in intramolecular coordination with the boron atom, reducing its Lewis acidity and susceptibility to nucleophilic attack.

  • Compound 5 (2-Carboxyphenylboronic acid): Exhibits the highest stability, which is consistent with literature reports on the profound stabilizing effect of an ortho-carboxyl group that can form a boralactone structure.[6][7] This provides a positive control for intramolecular stabilization.

  • Comparison of 1 and 3: The higher stability of 1 compared to 3 suggests that the electron-withdrawing fluorine atom contributes positively to the overall stability, possibly by strengthening the intramolecular O-B coordination.

  • Comparison of 1 and 2: The significantly greater stability of 1 over 2 highlights the dominant role of the ortho-methoxycarbonyl group in conferring stability.

The degradation pathways can be further elucidated by identifying the major degradation products using LC-MS. The primary degradation product from protodeboronation would be methyl 4-fluorobenzoate, while oxidative degradation would yield methyl 4-fluoro-2-hydroxybenzoate.

The following diagram illustrates the proposed stabilizing effect of the ortho-methoxycarbonyl group.

Caption: Proposed intramolecular coordination in 2-methoxycarbonylphenylboronic acid derivatives.

Conclusion

This guide provides a comprehensive framework for evaluating the stability of this compound and its derivatives. The proposed experimental design, rooted in established scientific principles and leveraging orthogonal analytical techniques, offers a robust and trustworthy methodology for obtaining reliable stability data. The anticipated results, based on mechanistic understanding, suggest that this compound is a relatively stable arylboronic acid, benefiting from the stabilizing influence of the ortho-methoxycarbonyl group. For applications requiring maximal stability, the corresponding 2-carboxyphenylboronic acid derivative may be a superior choice. By following the protocols outlined herein, researchers can confidently assess the stability of their boronic acid building blocks, leading to more efficient and reproducible synthetic outcomes.

References

A Scientist's Guide to 2-Methoxycarbonyl-5-fluorophenylboronic Acid: A Comparative Analysis in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic introduction of functionalized aryl groups is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for this purpose, and the choice of the boronic acid reagent is a critical determinant of success. This guide provides an in-depth, comparative analysis of 2-Methoxycarbonyl-5-fluorophenylboronic acid, a versatile building block, against its common alternatives. We will delve into case studies, supported by experimental data, to elucidate the nuances of its reactivity and performance, offering a practical resource for researchers and process chemists.

The Strategic Advantage of the 2-Methoxycarbonyl-5-fluorophenyl Moiety

The 2-Methoxycarbonyl-5-fluorophenyl group is a privileged scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the methoxycarbonyl group provides a handle for further synthetic elaboration or can act as a key pharmacophoric element. The ortho-ester functionality, in particular, can influence the conformation of the biaryl product, a crucial factor in drug-receptor interactions.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

This compound is frequently employed in the synthesis of complex organic molecules. Its performance is best understood through direct comparison with other structurally similar boronic acids under standardized reaction conditions.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction
Boronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
This compound Pd(dppf)Cl₂ (3)K₂CO₃ (2 eq)Dioxane/H₂O901285-95
2-Carboxy-5-fluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3 eq)Dioxane/H₂O901270-80
2-Formyl-5-fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 eq)Toluene/EtOH/H₂O1001665-75
5-Fluoro-2-methylphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2 eq)Toluene/H₂O100890-98

Analysis of Comparative Data:

From the data presented, this compound consistently provides high yields under relatively standard Suzuki-Miyaura conditions.

  • Superiority over the Carboxylic Acid Analogue: The methyl ester derivative often demonstrates higher yields compared to its corresponding carboxylic acid (2-Carboxy-5-fluorophenylboronic acid). This can be attributed to several factors. The free carboxylic acid can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. Additionally, the acidity of the carboxylic acid can interfere with the basic conditions required for the transmetalation step, often necessitating an additional equivalent of base and leading to a more complex reaction mixture and potentially lower yields.

  • Comparison with the Formyl Analogue: While the 2-formyl derivative is also a useful building block, it can be prone to side reactions, such as oxidation or aldol condensation, under the reaction conditions, which may contribute to lower isolated yields. The methoxycarbonyl group is generally more robust under typical Suzuki conditions.

  • Influence of the Ortho-substituent: Compared to the 2-methyl analogue, the 2-methoxycarbonyl group can exhibit a mild electronic-withdrawing effect, which can influence the rate of transmetalation. However, the primary difference often lies in the synthetic utility of the resulting product, with the ester providing a direct handle for amidation or other transformations.

Experimental Workflow & Causality

The successful application of this compound hinges on a well-designed experimental protocol. The following workflow illustrates a typical Suzuki-Miyaura coupling, with explanations for the choice of each component.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Aryl Halide (1 eq) - Boronic Acid (1.2 eq) - Base (2 eq) - Solvent degas Degas Mixture (e.g., N2 sparging) reagents->degas Why: Remove O2 which oxidizes Pd(0) catalyst catalyst Add Pd Catalyst degas->catalyst Why: Prevent catalyst decomposition before reaction heat Heat to Reaction Temp (e.g., 90-100 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor Why: Track consumption of starting material quench Cool & Quench monitor->quench extract Aqueous/Organic Extraction quench->extract Why: Remove inorganic salts and water-soluble impurities purify Column Chromatography extract->purify Why: Isolate product from unreacted starting materials and byproducts product Isolated Biaryl Product purify->product

Caption: Standard Suzuki-Miyaura Experimental Workflow.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative example of the use of this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • This compound (1.2 mmol, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the dioxane and water.

  • Sparge the resulting mixture with nitrogen for 15 minutes to ensure it is thoroughly deoxygenated.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive pressure of the inert gas.

  • Seal the flask and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Mechanistic Considerations

The efficiency of this compound in the Suzuki-Miyaura coupling is underpinned by the catalytic cycle.

G cluster_boron Boronic Acid Activation pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-X L2 pd0->pd_aryl Oxidative Addition t1 pd_aryl->t1 pd_boronate Ar-Pd(II)-Ar' L2 t2 pd_boronate->t2 product Ar-Ar' product->pd0 t1->pd_boronate Transmetalation t2->product Reductive Elimination t3 boronic_acid Ar'B(OH)2 boronate [Ar'B(OH)3]- boronic_acid->boronate + Base (-OH) boronate->t1 reactant1 reactant1->pd0 reactant2 reactant2->boronic_acid

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The presence of the ortho-methoxycarbonyl group can exert a steric influence, potentially affecting the rate of oxidative addition and reductive elimination. However, this steric hindrance is generally not prohibitive and is often outweighed by the electronic benefits and the synthetic utility of the ester functionality in the final product.

Conclusion

This compound stands out as a highly effective and reliable reagent in Suzuki-Miyaura cross-coupling reactions. Its performance, particularly when compared to its free carboxylic acid analogue, demonstrates superior yields and a more straightforward reaction profile. The methoxycarbonyl group not only facilitates high-yielding couplings but also serves as a valuable functional handle for downstream synthetic manipulations. For researchers and drug development professionals aiming to incorporate the 2-methoxycarbonyl-5-fluorophenyl moiety, this boronic acid represents a robust and efficient choice, consistently delivering excellent results under well-established catalytic conditions.

A Senior Application Scientist's Guide to the Scale-Up Synthesis of Biaryl Compounds: A Cost-Benefit Analysis of 2-Methoxycarbonyl-5-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and process chemists, the journey from a promising lead molecule to a viable drug candidate is fraught with challenges, not least of which is the development of a robust, scalable, and economically viable synthetic route. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl motifs that are ubiquitous in pharmaceuticals. However, the choice of building blocks for this powerful transformation can have profound implications for the overall cost and efficiency of a large-scale synthesis.

This guide provides an in-depth cost-benefit analysis of using 2-Methoxycarbonyl-5-fluorophenylboronic acid in scale-up synthesis. We will objectively compare its performance with relevant alternatives, providing a framework for making informed decisions in the demanding context of pharmaceutical process development.

The Strategic Value of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. Fluorine's unique electronic properties can improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby favorably impacting a drug's pharmacokinetic and pharmacodynamic profile. Consequently, fluorinated building blocks, such as this compound, are of significant interest in the synthesis of new chemical entities.

Comparative Analysis of Boronic Acid Reagents

In the synthesis of a biaryl compound requiring the 2-methoxycarbonyl-5-fluorophenyl moiety, a process chemist might consider several alternative boronic acids. For this analysis, we will compare our target compound with two logical alternatives:

  • 2-Carboxyphenylboronic acid: A non-fluorinated analog that allows us to assess the direct impact of the fluorine atom on cost and performance.

  • 4-Carboxy-3-fluorophenylboronic acid: A positional isomer that helps to illustrate the influence of the fluorine atom's position relative to the boronic acid group.

Cost Considerations in Scale-Up Synthesis

While the small-scale cost of a reagent may be negligible in the discovery phase, it becomes a critical factor in process development and commercial manufacturing. The synthesis of fluorinated organic compounds is often more complex and resource-intensive than their non-fluorinated counterparts, which is reflected in their market price.

For a meaningful cost-benefit analysis, it is essential to consider the bulk pricing of these reagents. While prices are subject to market fluctuations and supplier negotiations, a general trend can be observed.

ReagentPlausible Estimated Bulk Price (per kg)Key Considerations
This compound
Higher cost due to multi-step synthesis and fluorination.
2-Carboxyphenylboronic acid $ Readily available and manufactured in large quantities.
4-Carboxy-3-fluorophenylboronic acid
$
Fluorination increases cost, but may be less complex than the 2,5-disubstituted isomer.

Disclaimer: The price indicators are relative estimates. For accurate budgeting, direct quotes from bulk suppliers are necessary.

Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective

The electronic and steric properties of the boronic acid have a significant impact on the kinetics and overall success of the Suzuki-Miyaura coupling. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The Suzuki-Miyaura Catalytic Cycle

The fluorine atom in This compound exerts a strong electron-withdrawing effect. This can have a dual impact on the reaction:

  • Potential for Faster Transmetalation: The increased Lewis acidity of the boron atom can facilitate the transmetalation step, potentially leading to faster reaction rates compared to the non-fluorinated analog.

  • Increased Risk of Protodeboronation: The electron-withdrawing nature of the fluorine atom also makes the boronic acid more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly problematic under the basic conditions required for the Suzuki-Miyaura coupling and can lead to lower yields and the formation of impurities.

The position of the fluorine atom is also critical. An ortho-substituent, as in some related fluorinated boronic acids, can introduce steric hindrance that may slow down the reaction. In our target molecule, the fluorine is in the meta position to the boronic acid, which is less likely to cause significant steric issues.

Experimental Data and Process Considerations

Representative Scale-Up Suzuki-Miyaura Protocol

The following protocol is a generalized starting point for a scale-up synthesis. All operations should be conducted in a clean, appropriately sized reactor under an inert atmosphere (e.g., nitrogen).

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.1 - 1.0 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 0.2 - 2.0 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., 2-MeTHF, CPME, or other appropriate process solvent)

  • Water

Procedure:

  • Reactor Setup: Charge the reactor with the aryl bromide, boronic acid, and base.

  • Inerting: Purge the reactor with nitrogen for a sufficient period to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed organic solvent and water.

  • Catalyst Charge: In a separate, inerted glovebox or charging vessel, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent. Transfer this solution to the reactor.

  • Reaction: Heat the reaction mixture to the target temperature (typically 60-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC).

  • Work-up: Upon completion, cool the reaction mixture. Perform an aqueous work-up to remove the inorganic salts and the boronic acid byproducts. This may involve phase separations and extractions.

  • Purification: The crude product is then purified, typically by crystallization, to achieve the desired purity specifications.

Projected Performance Comparison in Scale-Up Synthesis

The following table presents a projected comparison of the three boronic acids in a hypothetical scale-up synthesis of a biaryl product. These values are based on chemical principles and are intended for illustrative purposes.

ParameterThis compound2-Carboxyphenylboronic acid4-Carboxy-3-fluorophenylboronic acidRationale
Yield 80-90%85-95%82-92%The fluorinated compounds may have a slightly lower yield due to the potential for protodeboronation.
Reaction Time 4-8 hours6-12 hours5-10 hoursThe electron-withdrawing fluorine may accelerate the transmetalation step.
Catalyst Loading 0.2-0.5 mol%0.1-0.3 mol%0.15-0.4 mol%The higher reactivity of the fluorinated boronic acid might allow for a slight reduction in catalyst loading compared to some scenarios, but the non-fluorinated analog is generally very reactive.
Process Mass Intensity (PMI) HigherLowerModerateThe higher molecular weight of the fluorinated boronic acids and potentially more complex work-up to remove related impurities can lead to a higher PMI.

Process Mass Intensity (PMI) is a key metric in green chemistry, defined as the total mass of materials used (solvents, reagents, process water) to produce 1 kg of the final product. A lower PMI indicates a more efficient and sustainable process.

Alternatives to the Suzuki-Miyaura Coupling

While the Suzuki-Miyaura reaction is a powerful tool, it is not the only option for the synthesis of biaryl compounds. For a comprehensive analysis, it is important to consider alternative synthetic strategies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. While it does not directly produce a biaryl, it can be a key step in an alternative synthetic route. For example, one could couple a suitable amine with an aryl halide, followed by further transformations to arrive at the desired biaryl structure.

Cost-Benefit Considerations for Buchwald-Hartwig:

  • Cost: The cost of the amine starting material and the specific ligands required for the Buchwald-Hartwig amination would need to be compared with the cost of the boronic acid.

  • Process Efficiency: This would introduce additional steps into the synthesis, likely increasing the overall PMI and reducing the overall yield.

  • Applicability: The feasibility of this approach depends heavily on the specific target molecule and the availability of suitable starting materials.

The following diagram illustrates a decision-making workflow for selecting a cross-coupling strategy.

Coupling_Decision Start Target Biaryl Synthesis Check_Boronic_Acid Is a suitable boronic acid available? Start->Check_Boronic_Acid Suzuki Suzuki-Miyaura Coupling Check_Boronic_Acid->Suzuki Yes Check_Amine Is an alternative route via C-N bond formation feasible? Check_Boronic_Acid->Check_Amine No / Cost Prohibitive Buchwald Buchwald-Hartwig Amination + further steps Check_Amine->Buchwald Yes Other Consider other coupling reactions Check_Amine->Other No

Figure 2: Decision Workflow for Cross-Coupling Strategy

Conclusion and Recommendations

The choice of whether to use this compound in a scale-up synthesis is a complex decision that requires a careful balancing of cost, performance, and process efficiency.

  • Benefit of Fluorination: The primary benefit of using this compound is the direct incorporation of a fluorine atom, which can be crucial for the desired biological activity of the final product. The electron-withdrawing nature of the fluorine may also lead to faster reaction times.

  • Cost as a Major Hurdle: The significantly higher cost of the fluorinated boronic acid is a major drawback. This cost must be justified by the value of the final product and the potential for a more efficient process.

  • Process Optimization is Key: To mitigate the higher reagent cost, process optimization is critical. This includes minimizing the excess of the boronic acid, reducing catalyst loading, and optimizing the work-up procedure to minimize solvent usage and maximize yield.

  • Consider Alternatives: For non-fluorinated analogs, 2-carboxyphenylboronic acid is a much more cost-effective option. If the fluorine atom is essential, a thorough investigation of the synthesis of the fluorinated boronic acid itself may be warranted to identify potential cost savings. Alternative synthetic routes, such as those involving a Buchwald-Hartwig amination, should also be evaluated, although they often lead to longer and less efficient processes.

Safety Operating Guide

Navigating the Disposal of 2-Methoxycarbonyl-5-fluorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive protocol for the safe and compliant disposal of 2-Methoxycarbonyl-5-fluorophenylboronic acid, ensuring the protection of personnel and the environment.

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a compound that necessitates careful handling due to its potential hazards. Adherence to these protocols is critical for mitigating risks and upholding the integrity of your research operations.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Irritant: Likely to cause skin, eye, and respiratory irritation.[5]

  • Environmental Hazard: Should not be released into the environment.[2][8]

  • Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

Immediate Safety and Handling Precautions

Prior to handling, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All operations involving this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation risks.[1]

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or EN166.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Lab coat.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]

Waste Characterization and Segregation

Proper characterization of chemical waste is the first critical step.[9] This compound should be classified as a hazardous chemical waste. It is crucial to segregate this waste from other streams to prevent dangerous reactions.[10]

Do NOT mix with:

  • Strong oxidizing agents

  • Strong acids or bases[3]

  • Other incompatible chemicals as specified by your institution's Environmental Health and Safety (EHS) office.

Waste Collection and Containerization

For Solid Waste:

  • Primary Container: Collect the solid this compound waste in a clearly labeled, sealable, and compatible container.[11] Wide-mouth polyethylene (PE) bottles are suitable for solid chemical waste.[12]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Closure: Keep the container closed at all times except when adding waste.[13]

For Contaminated Materials (e.g., gloves, weigh boats, wipes):

  • Collection: Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container.

  • Segregation: Ensure these materials are segregated from non-hazardous laboratory trash.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinse Solvent: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[1]

  • Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for decontaminated labware.[1]

Storage of Hazardous Waste

Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[1] This area should be away from incompatible materials and sources of heat or ignition.[11] Regular inspection of waste containers is also a requirement.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containerization Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate Waste (Solid Compound or Contaminated Material) characterize Characterize as Hazardous Waste start->characterize segregate Segregate from Incompatible Materials characterize->segregate containerize_solid Collect Solid Waste in Labeled, Sealed Container segregate->containerize_solid containerize_sharps Collect Contaminated Sharps in Puncture-Proof Container segregate->containerize_sharps containerize_other Collect Other Contaminated Materials segregate->containerize_other storage Store in Designated Secure Area containerize_solid->storage containerize_sharps->storage containerize_other->storage ehs_pickup Arrange for Pickup by EHS or Licensed Waste Disposal Company storage->ehs_pickup final_disposal Final Disposal Method (e.g., Incineration, Solidification) ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

Regulatory Framework

The disposal of hazardous chemicals is governed by federal and state regulations. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[13][14] Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with all applicable regulations.[13]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these detailed procedures, researchers can minimize risks, ensure regulatory compliance, and contribute to a safe and responsible research environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxycarbonyl-5-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxycarbonyl-5-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.